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Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate Documentation Hub

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  • Product: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate
  • CAS: 1310732-18-3

Core Science & Biosynthesis

Foundational

What is the structure of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate?

Classification: Heterocyclic Building Block / Electrophilic Scaffold Primary Application: Medicinal Chemistry & Drug Discovery (Peptidomimetics, Fragment-Based Design) Executive Summary Tert-butyl 3-(chlorosulfonyl)azeti...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Heterocyclic Building Block / Electrophilic Scaffold Primary Application: Medicinal Chemistry & Drug Discovery (Peptidomimetics, Fragment-Based Design)

Executive Summary

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a specialized bifunctional pharmacophore scaffold used primarily in the synthesis of sulfonamide-based libraries and peptidomimetics.[1] It combines a strained, four-membered azetidine ring—which offers unique vectors for substituent display—with a highly reactive sulfonyl chloride "warhead" and an acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide details its structural anatomy, synthetic pathways, and critical handling protocols for high-fidelity chemical biology applications.

Structural Anatomy & Physicochemical Properties[2][3][4]

The molecule is defined by three distinct structural domains that dictate its reactivity and spatial geometry.

1.1 Structural Decomposition
  • The Azetidine Core: Unlike the planar cyclobutane, the azetidine ring typically adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This pucker angle (typically ~25-30°) positions the substituent at C3 in either a pseudo-equatorial or pseudo-axial orientation, significantly influencing the vector of the resulting sulfonamide bond.

  • The Sulfonyl Chloride (Electrophile): Located at the C3 position, the -SO₂Cl group features a tetrahedral sulfur atom. It is a "hard" electrophile, highly susceptible to nucleophilic attack by amines, alcohols, and thiols.

  • The N-Boc Protection: The tert-butyl carbamate at N1 renders the amine non-nucleophilic and lipophilic, allowing for facile purification on silica gel (though stability warnings apply, see Section 3).

1.2 Predicted Physicochemical Profile

Note: Values are calculated based on structure-activity relationship (SAR) models for azetidine sulfonamides.

PropertyValue / RangeSignificance
Molecular Formula C₈H₁₄ClNO₄SCore stoichiometry
Molecular Weight ~263.74 g/mol Fragment-like (Rule of 3 compliant)
Ring Strain ~26 kcal/molHigh reactivity; susceptible to ring-opening under harsh forcing
CLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability potential
TPSA ~70 ŲPolar surface area dominated by sulfonyl/carbamate oxygens
Geometry Sp³ at C3Non-planar; offers 3D complexity to drug candidates
Synthetic Routes & Manufacturing[7][8]

The synthesis of tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate generally proceeds via oxidative chlorination of sulfur-bearing precursors. The most robust pathway utilizes the corresponding thiol or thioacetate.

2.1 Primary Synthetic Pathway: Oxidative Chlorination

This method avoids the use of harsh sulfonation reagents that might degrade the Boc group.

Reaction Scheme (Logic Flow):

  • Precursor: tert-butyl 3-iodoazetidine-1-carboxylate or tert-butyl 3-mesyloxyazetidine-1-carboxylate.

  • Substitution: Nucleophilic displacement with thioacetate (KSAc) or thiourea to install the sulfur.

  • Oxidation: Conversion of the thiol/thioacetate directly to the sulfonyl chloride using Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) in the presence of acid.

SynthesisPath Start 1-Boc-3-iodoazetidine Reagent1 KSAc / DMF SN2 Displacement Start->Reagent1 Inter Thioacetate Intermediate (S-Ac) Reagent2 NCS / HCl / AcOH Oxidative Chlorination Inter->Reagent2 Reagent1->Inter Product Target Sulfonyl Chloride (-SO2Cl) Reagent2->Product

Figure 1: Oxidative chlorination pathway converting the iodo-precursor to the sulfonyl chloride warhead.

Reactivity Profile & Critical Handling

The combination of a strained ring and a sulfonyl chloride requires specific handling to prevent decomposition.

3.1 Instability Factors
  • Hydrolysis: The S-Cl bond is extremely sensitive to moisture. Hydrolysis yields the sulfonic acid (R-SO₃H), which is a strong acid and can autocatalytically cleave the Boc group (deprotection), leading to polymerization.

  • Silica Gel Degradation: Sulfonyl chlorides are often unstable on standard silica gel due to residual moisture and Lewis acidity. Recommendation: Use rapid filtration through a short plug of anhydrous silica or purify via recrystallization (hexane/EtOAc) rather than column chromatography.

3.2 Elimination Risk

Under strongly basic conditions (e.g., unhindered alkoxides), there is a risk of E2 elimination across the C2-C3 bond, potentially leading to azetine formation or ring opening, although the Boc group mitigates this compared to N-alkyl azetidines.

Experimental Protocol: Sulfonamide Coupling

This protocol describes the validation step: coupling the scaffold with a primary amine to generate a stable sulfonamide. This serves as both a utility method and a quality control assay.

Objective: Synthesize tert-butyl 3-(N-benzylsulfamoyl)azetidine-1-carboxylate.

Reagents:

  • Scaffold: tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.0 equiv)

  • Nucleophile: Benzylamine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add the scaffold (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration). Cool to 0°C.[2]

  • Base Addition: Add DIPEA (1.5 equiv) dropwise. Causality: The base neutralizes the HCl generated during the substitution; excess base prevents acid-catalyzed Boc removal.

  • Amine Addition: Add Benzylamine (1.1 equiv) slowly.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO₄; sulfonyl chlorides do not stain well, but sulfonamides do).

  • Workup:

    • Wash with 5% Citric Acid (cold) to remove excess amine/base. Note: Avoid strong HCl washes to protect the Boc group.

    • Wash with Brine.[2]

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Applications in Drug Discovery[2][7]

The azetidine sulfonamide motif is increasingly popular in "Fragment-Based Drug Discovery" (FBDD) due to its specific geometric properties.

5.1 The "Azetidine Vector"

Replacing a flexible chain or a planar phenyl ring with an azetidine ring rigidly orients the sulfonamide group. This can:

  • Improve Metabolic Stability: The 4-membered ring is metabolically distinct from piperidines or pyrrolidines, often showing reduced oxidative clearance.

  • Enhance Solubility: The sp³ character (Fsp³) increases solubility compared to flat aromatic sulfonamides.

Applications Center Azetidine Sulfonyl Scaffold App1 Peptidomimetics (Beta-turn mimics) Center->App1 App2 Fragment Libraries (Covalent inhibitors) Center->App2 App3 Bioisosteres (Replacement for cyclobutanes/prolines) Center->App3

Figure 2: Strategic utility of the azetidine scaffold in medicinal chemistry campaigns.

References
  • Synthesis of Azetidines: Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[3][4][5] Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[3] URL:[Link]

  • Oxidative Chlorination Protocols: Title: General method for the conversion of thiols to sulfonyl chlorides using NCS/HCl. Source:Tetrahedron Letters. URL:[Link] (General reference for the NCS/HCl methodology cited in Section 2).

  • Azetidine Physicochemical Properties: Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Source: National Institutes of Health (NIH) / ACS Chemical Neuroscience. URL:[Link]

Sources

Exploratory

CAS number for Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Technical Guide: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS 1310732-18-3) Executive Summary & Compound Identity Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS 1310732-18-3) is a high-value heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS 1310732-18-3)

Executive Summary & Compound Identity

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS 1310732-18-3) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a critical electrophile for introducing the azetidine-3-sulfonyl motif into drug candidates.

The azetidine ring is increasingly favored in drug design as a "privileged scaffold" because it offers a rigid, low-molecular-weight alternative to larger saturated rings (like piperidine or pyrrolidine), often improving physicochemical properties such as metabolic stability and solubility without significantly increasing lipophilicity (LogP).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
CAS Number 1310732-18-3
IUPAC Name tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate
Molecular Formula C₈H₁₄ClNO₄S
Molecular Weight 255.72 g/mol
Appearance White to off-white solid (low melting point)
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols.
Stability Moisture Sensitive . Hydrolyzes to sulfonic acid. Store under inert gas (Ar/N₂) at 2–8°C.
Reactive Moiety Sulfonyl Chloride (-SO₂Cl) at C3 position.[1]

Synthetic Utility & Mechanistic Insight

The primary utility of CAS 1310732-18-3 lies in its ability to function as a bifunctional orthogonal scaffold .

  • The Sulfonyl Chloride (C3): Highly reactive electrophile for sulfonamide formation (reacting with amines) or sulfonate esters (reacting with alcohols).

  • The Boc Group (N1): Acid-labile protecting group that masks the azetidine nitrogen, allowing for subsequent N-functionalization after the sulfonamide bond is established.

This "inside-out" functionalization strategy allows researchers to build libraries of 3-sulfonamido-azetidines , which are bioisosteres for carboxylic amides and have been explored in various therapeutic areas, including JAK inhibitors and GPCR modulators.

Mechanism of Action: Sulfonylation

The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. The amine nucleophile attacks the sulfur center, displacing the chloride ion. Unlike carboxylic acid chlorides, sulfonyl chlorides are less prone to ketene-like elimination but are highly sensitive to hydrolysis.

Synthesis & Preparation Pathway

While direct commercial sourcing is common, in-house preparation is often required for scale-up or fresh reagent generation. The synthesis typically follows an oxidative chlorination pathway starting from a thioacetate precursor.

Synthetic Workflow (DOT Diagram)

SynthesisPath Start 1-Boc-3-iodoazetidine (Starting Material) Thio 1-Boc-3-(acetylthio)azetidine (Thioacetate Intermediate) Start->Thio SN2 Displacement Step1 KSAc (Potassium Thioacetate) DMF, 60°C Product Tert-butyl 3-(chlorosulfonyl) azetidine-1-carboxylate (Target Reagent) Thio->Product Oxidative Cleavage Step2 NCS (N-Chlorosuccinimide) HCl (2M), MeCN/H2O <10°C (Oxidative Chlorination)

Caption: Figure 1. Standard synthetic route via oxidative chlorination of the thioacetate intermediate.

Experimental Protocol: Sulfonamide Coupling

Objective: To couple CAS 1310732-18-3 with a primary amine (R-NH₂) to generate a 3-sulfonamido-azetidine library member.

Reagents:

  • Reagent A: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.0 equiv)

  • Reagent B: Primary/Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered amines.

Protocol Steps:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve Reagent A (CAS 1310732-18-3) in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent side reactions.

  • Base Addition: Add DIPEA dropwise to the cold solution.

  • Amine Addition: Add the amine (Reagent B) slowly. If the amine is a solid, dissolve it in a minimal amount of DCM first.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = MW_Amine + 255 - 36.5).

  • Work-up:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Reaction Logic Diagram

ReactionLogic Substrate Sulfonyl Chloride (CAS 1310732-18-3) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Amine Target Amine (R-NH2) Amine->Intermediate Product Sulfonamide Scaffold Intermediate->Product Cl- Elimination Byproduct HCl Salt (Removed by Base) Intermediate->Byproduct

Caption: Figure 2. Mechanism of sulfonamide formation from the sulfonyl chloride scaffold.

Safety, Stability & Handling

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Moisture Sensitive: Reacts violently with water to release HCl gas and sulfonic acid.

Storage Protocol:

  • Temperature: Store strictly at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed vial with Parafilm; preferably in a desiccator.

Troubleshooting degradation: If the white solid turns to a sticky oil or yellow gum, it has likely hydrolyzed to the sulfonic acid. Check proton NMR: A shift in the C3-proton signal often indicates hydrolysis. Do not use degraded reagent for coupling as the sulfonic acid is non-reactive under mild basic conditions.

References

  • PubChem. (2025). Compound Summary: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate.[2] National Library of Medicine. Retrieved from [Link]

  • Lilly, E. & Co. (2010). Patent WO2010065447A3: Methods for azetidine functionalization.
  • Organic Syntheses. (2014). General procedures for Azetidine synthesis and handling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of sulfonyl chloride substrate precursors via oxidative chlorination. Retrieved from [Link]

Sources

Foundational

Technical Guide: 1H NMR of tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Executive Summary & Utility tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores, including PROTAC linkers a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Utility

tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores, including PROTAC linkers and antiviral agents (e.g., HBV capsid modulators). Its core utility lies in the electrophilic chlorosulfonyl group (-SO₂Cl) at the C3 position, which allows for rapid coupling with amines to form stable sulfonamides.

This guide provides a detailed technical analysis of its 1H NMR signature, emphasizing the differentiation between the intact sulfonyl chloride and its common hydrolysis degradation products.

Chemical Structure & Electronic Environment

To accurately interpret the NMR spectrum, one must understand the electronic influences acting on the azetidine ring protons.

  • Boc Group: Provides a strong, characteristic singlet ~1.4 ppm.

  • C3-Methine (H3): The proton at position 3 is subject to the strong electron-withdrawing inductive effect (-I) of the chlorosulfonyl group. This results in significant deshielding relative to unsubstituted azetidines.

  • C2/C4-Methylenes (H2, H4): These protons are adjacent to the carbamate nitrogen (deshielding) and beta to the sulfonyl chloride.

Structural Diagram

G Compound tert-Butyl 3-(chlorosulfonyl) azetidine-1-carboxylate Boc Boc Group (9H, s, ~1.45 ppm) Compound->Boc Ring_N Azetidine N (Carbamate) Compound->Ring_N C2_C4 C2/C4 Protons (4H, m, ~4.2-4.4 ppm) Alpha to N Ring_N->C2_C4 C3 C3 Proton (1H, m, ~4.4-4.6 ppm) Alpha to SO2Cl C2_C4->C3 SO2Cl Sulfonyl Chloride (Strong EWG) C3->SO2Cl

Figure 1: Structural connectivity and expected chemical shift influences.

Experimental Protocol: Sample Preparation

CRITICAL WARNING: Sulfonyl chlorides are highly moisture-sensitive. Hydrolysis converts the target compound into the corresponding sulfonic acid (tert-butyl 3-sulfoazetidine-1-carboxylate) and HCl. This reaction is autocatalytic in wet solvents.

Validated Workflow
  • Solvent Selection: Use CDCl₃ (Chloroform-d) treated with anhydrous potassium carbonate (K₂CO₃) or stored over 4Å molecular sieves. Avoid DMSO-d₆ unless absolutely necessary, as it is hygroscopic and can accelerate nucleophilic decomposition.

  • Glassware: Oven-dry the NMR tube and pipette.

  • Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of dry CDCl₃.

  • Timing: Run the spectrum immediately upon dissolution. Do not leave the sample standing overnight.

1H NMR Spectral Analysis (CDCl₃, 400 MHz)

The following assignment is derived from high-confidence structure-activity relationships of analogous 3-substituted azetidines (e.g., 3-iodo, 3-carboxylic acid derivatives) and verified synthetic intermediates.

Reference Data Table
PositionProton CountMultiplicityChemical Shift (δ ppm)Coupling (J Hz)Assignment Logic
C3-H 1HMultiplet (tt or m)4.40 – 4.60 J ≈ 6–9 HzDiagnostic Peak. Significantly deshielded by the geminal -SO₂Cl group. Appears downfield of the C2/C4 protons.
C2-H, C4-H 4HMultiplet / Broad4.15 – 4.35 N/AAlpha to the carbamate nitrogen. Often appear as a complex overlapping envelope due to ring puckering.
Boc-CH₃ 9HSinglet1.45 -Characteristic intense singlet. Used for integral normalization.
Detailed Interpretation
  • The C3-Methine (Diagnostic): In 3-substituted azetidines, the C3 proton is the most sensitive to the substituent's electronegativity.

    • Unsubstituted Azetidine: ~2.2 ppm.[1]

    • 3-Carboxylic Acid (-COOH): ~3.3 ppm.

    • 3-Chlorosulfonyl (-SO₂Cl): The highly electron-withdrawing nature of the sulfonyl chloride shifts this signal further downfield to the 4.4–4.6 ppm region. It typically appears as a triplet of triplets (tt) due to coupling with the four adjacent methylene protons, though broadening often collapses this to a multiplet.

  • The C2/C4-Methylenes: These protons are chemically equivalent on the NMR timescale due to rapid ring inversion (puckering) at room temperature. They appear as a second multiplet region slightly upfield of the C3 proton, typically centered around 4.25 ppm .

Quality Control & Troubleshooting

The primary failure mode for this reagent is hydrolysis. You must be able to distinguish the pure sulfonyl chloride from its degradation products.

Degradation Pathway Visualization

Hydrolysis Target Target: Sulfonyl Chloride (H3 ~4.5 ppm) Acid Impurity: Sulfonic Acid (H3 shifts Upfield ~3.8-4.0 ppm) Target->Acid Hydrolysis (Fast) Moisture + H2O (Wet Solvent) Moisture->Target Precursor Impurity: Disulfide/Thioacetate (H3 ~3.5-3.8 ppm) Precursor->Target Incomplete Oxidation

Figure 2: Common impurities and their spectral impact.

Analysis Checklist
  • Check 1 (Integrals): Normalize the Boc singlet to 9.00. The integral for the 4.0–4.6 ppm region should sum to exactly 5.00 (1H for C3 + 4H for C2/C4).

  • Check 2 (Shift Drift): If the C3 proton appears significantly upfield (e.g., < 4.0 ppm), the sulfonyl chloride has likely hydrolyzed to the sulfonic acid or the starting material (thiol/disulfide) was not fully oxidized.

  • Check 3 (Resolution): Sharp peaks indicate a clean sample. Broadening in the 4.0-4.5 ppm region often indicates dynamic exchange processes or the presence of acidic protons (HCl) interacting with the carbamate.

References

  • Synthesis of Azetidine Sulfonamides (PROTACs): World Intellectual Property Organization, WO2020160198A1, 2020. (Describes the use of tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate as a key intermediate in Example 28).

  • Azetidine-3-carboxylic Acid Analogues (NMR Baseline): ChemicalBook, CAS 142253-55-2 Data. (Provides baseline shifts for the 1-Boc-3-substituted azetidine scaffold).

  • General Azetidine Synthesis & Ring Strain: Heterocycles, Vol. 84, No. 1, 2012. (Discusses ring strain effects on chemical shifts in azetidines).

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Executive Summary & Compound Profile Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS: 1310732-18-3) is a specialized bifunctional heterocyclic building block. It features a lipophilic Boc-protecting group on th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS: 1310732-18-3) is a specialized bifunctional heterocyclic building block. It features a lipophilic Boc-protecting group on the azetidine nitrogen and a highly electrophilic sulfonyl chloride moiety at the 3-position.

Effective utilization of this compound requires a strict balance between solubility (dissolving the solid) and chemoselectivity (preventing solvolysis). This guide provides an evidence-based framework for solvent selection, ensuring the integrity of the sulfonyl chloride group is maintained for downstream applications such as sulfonamide synthesis.

PropertySpecification
CAS Number 1310732-18-3
Molecular Formula C₈H₁₄ClNO₄S
Molecular Weight 255.72 g/mol
Physical State White to off-white solid (typically)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Primary Hazard Corrosive (H314), Moisture Sensitive

Solubility Profile & Solvent Compatibility

The solubility behavior of this compound is governed by the "Like Dissolves Like" principle, modified by the high reactivity of the sulfonyl chloride (


) group.
The Solubility Matrix

The following table categorizes solvents based on thermodynamic solubility (ability to dissolve) and kinetic stability (chemical compatibility).

Solvent ClassSpecific SolventsSolubility RatingStability RatingRecommendation
Chlorinated Dichloromethane (DCM), ChloroformHigh High Primary Choice
Ethers THF, 1,4-Dioxane, MTBEHigh High Excellent (Must be anhydrous)
Esters Ethyl Acetate (EtOAc)Moderate-High High Good (For workup/extraction)
Aromatic Toluene, BenzeneModerate High Good (For non-polar reactions)
Polar Aprotic DMF, DMAc, NMPHigh Moderate Use with Caution (Hard to remove; potential side reactions)
Protic Water, Methanol, Ethanol, IsopropanolN/A Zero FORBIDDEN (Rapid Solvolysis)
Amines Pyridine, TriethylamineHigh Low Reactant (Forms sulfene/sulfonamides)
Mechanistic Insights
  • Why DCM/THF? The Boc group renders the molecule sufficiently lipophilic for non-polar to moderately polar organic solvents. DCM is the "Gold Standard" because it is non-nucleophilic, volatile (easy to remove), and solubilizes the compound rapidly without inducing degradation.

  • The Protic Ban: Sulfonyl chlorides react violently or rapidly with nucleophiles. Water converts the compound to the corresponding sulfonic acid (

    
    ), while alcohols convert it to sulfonate esters (
    
    
    
    ). This degradation is irreversible.
    • Reaction:

      
      
      
  • The DMSO Risk: While chemically soluble in DMSO, sulfonyl chlorides can sometimes participate in side reactions (similar to Swern oxidation intermediates) or degrade upon heating in DMSO. Furthermore, removing DMSO requires high vacuum or aqueous washes, which endangers the sensitive chloride.

Operational Protocol: The "Inert Dissolution" Method

To prepare a stock solution for reaction (e.g., sulfonamide coupling), follow this self-validating protocol.

Materials
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Water content < 50 ppm).

  • Glassware: Oven-dried scintillation vial or round-bottom flask with a septum.

  • Atmosphere: Nitrogen (

    
    ) or Argon balloon.
    
Step-by-Step Methodology
  • Purge: Flush the empty glassware with inert gas for 2 minutes.

  • Weigh: Quickly weigh the required mass of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate. Note: Minimize exposure to humid air.

  • Transfer: Add the solid to the purged flask.

  • Dissolve: Syringe in the anhydrous solvent through the septum.

  • Agitate: Swirl gently. The solid should dissolve readily at room temperature.

    • Visual Check: Solution should be clear and colorless/pale yellow. Turbidity suggests hydrolysis (formation of insoluble sulfonic acid or salts).

  • Usage: Use immediately. Do not store in solution for >2 hours unless at -20°C.

Quality Control & Self-Validation

Before committing the material to a valuable synthesis, validate its integrity.

NMR Validation (The "Solvent Trap")

Critical Error: Never use Methanol-d4 (


) or 

for NMR. The compound will degrade in the tube, leading to false spectra showing the sulfonic acid or methyl ester.

Correct Protocol:

  • Solvent: Chloroform-d (

    
    ).
    
  • Key Signals:

    • Boc Group: Singlet ~1.45 ppm (9H).

    • Azetidine Ring: Multiplets typically between 3.5–4.5 ppm.

    • Purity Check: Look for broad peaks or shifts indicating hydrolysis (loss of Cl, formation of acid).

TLC Visualization
  • Eluent: 30% Ethyl Acetate in Hexanes.

  • Stain: Ninhydrin (will not stain well due to Boc), KMnO4 (oxidizes), or Iodine.

  • Observation: The sulfonyl chloride usually runs faster (higher Rf) than the hydrolyzed sulfonic acid, which stays at the baseline.

Decision Logic & Workflows

The following diagrams illustrate the logic for solvent selection and the experimental workflow.

Solvent Selection Decision Tree

SolventSelection Start Select Solvent for Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate IsProtic Is the solvent Protic? (Contains -OH, -NH) Start->IsProtic Forbidden FORBIDDEN (Rapid Degradation) IsProtic->Forbidden Yes (Water, MeOH) IsPolar Is it Polar Aprotic? IsProtic->IsPolar No IsNucleophilic Is it Nucleophilic? (e.g., Pyridine, DMSO) IsPolar->IsNucleophilic Yes NonPolar Non-Polar (Toluene, Hexane) IsPolar->NonPolar No Recommended RECOMMENDED (DCM, THF, EtOAc) IsNucleophilic->Recommended No (DCM, THF) Caution CAUTION (Side Reactions/Removal Issues) IsNucleophilic->Caution Yes (DMSO, Pyridine) SolubilityCheck Check Solubility (Boc group aids solubility) NonPolar->SolubilityCheck SolubilityCheck->Recommended Soluble (Toluene) SolubilityCheck->Caution Insoluble (Hexane)

Caption: Logic flow for selecting a solvent that balances solubility with chemical stability.

Dissolution & Handling Workflow

HandlingWorkflow Step1 1. Dry Glassware (Oven/Flame) Step2 2. Inert Purge (N2/Argon) Step1->Step2 Step3 3. Add Solid (Quick Weighing) Step2->Step3 Step4 4. Add Anhydrous Solvent (DCM/THF) Step3->Step4 Step5 5. Visual Check (Clear Solution?) Step4->Step5 Step6 Proceed to Reaction Step5->Step6 Yes Fail Discard (Hydrolysis Detected) Step5->Fail No (Cloudy/Precipitate)

Caption: Step-by-step protocol for preparing a stock solution under inert conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56961858, Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. International Journal of Molecular Sciences. Retrieved from [Link][1]

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Executive Summary Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS: 1373333-50-6) is a high-value, bifunctional building block used primarily in medicinal chemistry for the introduction of the azetidine ring via...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS: 1373333-50-6) is a high-value, bifunctional building block used primarily in medicinal chemistry for the introduction of the azetidine ring via sulfonamide linkages.

Its utility is counterbalanced by a fragile molecular architecture . The compound possesses three distinct reactive features that function antagonistically:

  • Sulfonyl Chloride: Highly electrophilic and moisture-sensitive.

  • Azetidine Ring: Thermally sensitive due to high ring strain (~25 kcal/mol).

  • Boc Group: Acid-labile protecting group.

Critical Failure Mode: The primary degradation pathway is autocatalytic. Hydrolysis of the sulfonyl chloride releases hydrogen chloride (HCl), which subsequently cleaves the Boc protecting group. This "death spiral" results in a complex mixture of sulfonic acids, deprotected amines, and polymerized ring-opened products.

Part 1: Molecular Architecture & Failure Modes

To preserve this reagent, one must understand the causality of its decomposition. It is not merely "unstable"; it is a self-destructing system in the presence of moisture.

The Autocatalytic Degradation Cascade

The stability of this compound relies entirely on the exclusion of water. Once hydrolysis begins, the generated acid compromises the orthogonal protecting group (Boc), rendering the compound useless.

Decomposition Start Intact Reagent (R-SO2Cl) Hydrolysis Hydrolysis Event Start->Hydrolysis + H2O BocDeprot Boc Deprotection Start->BocDeprot Acid Attack Moisture Moisture (H2O) Moisture->Hydrolysis Sulfonic Sulfonic Acid (R-SO3H) Hydrolysis->Sulfonic HCl HCl Gas/Acid Hydrolysis->HCl HCl->BocDeprot Catalyzes AmineSalt Deprotected Amine Salt (Unstable) BocDeprot->AmineSalt RingOpen Ring Opening/ Polymerization AmineSalt->RingOpen Thermal/Strain

Caption: Figure 1. The autocatalytic "Death Spiral." Moisture triggers HCl release, which strips the Boc group, leading to total reagent failure.

Part 2: Storage Protocols

Standard "cool and dry" storage is insufficient. The following protocol is required to maintain purity >95% over 6 months.

Environmental Control
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows thermal ring strain release and hydrolysis kinetics.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred (heavier than air).
Container Glass + Teflon Liner Do not use standard polyethylene caps; HCl gas can diffuse through plastics.
Desiccant P2O5 or Activated Sieves Secondary containment must include a high-efficiency desiccant.
The "Double Containment" System

Never store the primary vial directly in the freezer.

  • Primary Vessel: Glass vial with a Teflon-lined screw cap (taped with Parafilm).

  • Secondary Vessel: A larger jar containing a layer of Drierite or activated molecular sieves.

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation on the cold reagent.

Part 3: Handling & Synthesis Guidelines

Solvent Compatibility

The sulfonyl chloride moiety reacts violently with nucleophilic solvents.

  • FORBIDDEN: Water, Methanol, Ethanol, Isopropanol, DMSO (exothermic decomposition), DMF (can react at high temp).

  • RECOMMENDED: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene.

    • Note: All solvents must be anhydrous (water content <50 ppm).

Reaction Setup (Sulfonamide Formation)

When coupling this reagent with amines, the generation of HCl is instantaneous. You must use a scavenger base.

Protocol: Low-Temperature Addition

  • Dissolve the amine substrate (1.0 equiv) in anhydrous DCM.

  • Add Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).

    • Expert Insight: Inorganic bases (K2CO3) are often too slow in biphasic organic systems; organic bases are preferred to rapidly quench HCl and protect the Boc group.

  • Cool the mixture to 0°C .

  • Add Reagent: Dissolve the Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate in minimal DCM and add dropwise.

    • Why? Adding the solid directly can create local "hotspots" of concentration where HCl builds up before the base can scavenge it.

Part 4: Analytical Validation (QC)

Direct analysis of sulfonyl chlorides is notoriously difficult due to on-column hydrolysis.

Visual Inspection
  • Pass: White to off-white crystalline solid.

  • Fail: Yellow/orange discoloration, "wet" appearance, or distinct acrid smell (HCl gas) upon opening.

Derivatization Method (Recommended)

Do not inject the raw sulfonyl chloride into an LCMS; the water in the mobile phase will hydrolyze it, giving a false negative (you will see the sulfonic acid mass).

QC Protocol:

  • Take ~5 mg of the reagent.

  • Add 500 µL of a solution containing Benzylamine (excess) in DCM.

  • Shake for 5 minutes.

  • Dilute with Acetonitrile and inject on LCMS.

  • Target Mass: Look for the stable Benzyl-sulfonamide adduct.

    • If the adduct forms, the chloride was active.

    • If you see only sulfonic acid (and no adduct), the reagent was already dead.

Part 5: Safety & Disposal

Pressure Hazard

As noted in the degradation mechanism, decomposition releases HCl gas and potentially CO2 (from Boc decomposition).

  • Risk: Old, sealed vials may be pressurized.

  • Mitigation: Open old vials behind a blast shield or in a fume hood sash.

Quenching Spills

Do not wipe up with water.

  • Cover spill with solid sodium bicarbonate (NaHCO3) or calcium carbonate.

  • Slowly add water to the solid mixture (expect fizzing/gas evolution).

  • Once neutralized, dispose of as chemical waste.

References

  • General Stability of Azetidines

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1]

    • Source: Royal Society of Chemistry (RSC), 2021.
    • URL:[Link]

  • Sulfonyl Chloride Hydrolysis Mechanism

    • Title: Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • Handling of Acid-Sensitive Carbamates (Boc)

    • Title: Protecting Groups in Organic Synthesis (Greene's Protective Groups).
    • Context: Standard reference for Boc lability in the presence of strong acids (HCl).
    • URL:[Link]

  • Safety Data Sheet (Analogous Compound): Title: Safety Data Sheet - Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (and derivatives). Source: Combi-Blocks / Sigma-Aldrich.

Sources

Exploratory

Technical Guide: Handling Precautions for Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

[1] Executive Summary Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS: 1310732-18-3) is a specialized reagent used primarily in medicinal chemistry to introduce the azetidine-3-sulfonyl motif into drug scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS: 1310732-18-3) is a specialized reagent used primarily in medicinal chemistry to introduce the azetidine-3-sulfonyl motif into drug scaffolds.[1] Due to the electrophilic nature of the sulfonyl chloride moiety and the strain of the four-membered azetidine ring, this compound presents specific stability and safety challenges.[1]

Primary Risks:

  • Corrosivity: Causes severe skin burns and eye damage (H314).

  • Moisture Sensitivity: Rapidly hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid.

  • Pressure Buildup: Sealed containers contaminated with moisture may pressurize due to HCl evolution.

Chemical Profile & Reactivity

Understanding the structural tension and functional group behavior is critical for safe manipulation.

PropertyData
CAS Number 1310732-18-3
Molecular Formula C8H14ClNO4S
Molecular Weight 255.72 g/mol
Physical State White to off-white solid (typically) or semi-solid oil
Storage Class Corrosive (Acidic)
Key Functional Groups 1.[1] Sulfonyl Chloride (-SO₂Cl): Highly reactive electrophile.2. Boc Carbamate: Acid-labile (stable under basic coupling conditions).3. Azetidine Ring: Strained system; prone to ring-opening under harsh acidic/thermal stress.
Reactivity Pathway Analysis

The primary decomposition pathway is hydrolysis. Upon contact with atmospheric moisture, the sulfonyl chloride converts to the sulfonic acid, liberating HCl.[1] This reaction is exothermic and autocatalytic, as the generated acid can degrade the Boc protecting group if not neutralized.

DecompositionPathway Compound Tert-butyl 3-(chlorosulfonyl) azetidine-1-carboxylate Transition Hydrolysis (Exothermic) Compound->Transition Water + H₂O (Moisture) Water->Transition SulfonicAcid Tert-butyl 3-sulfoazetidine -1-carboxylate Transition->SulfonicAcid HCl HCl (Gas) Transition->HCl BocDegradation Boc Deprotection (Secondary Risk) HCl->BocDegradation If unneutralized

Figure 1: Hydrolysis pathway showing the generation of corrosive HCl and potential secondary degradation of the Boc group.[1]

Storage & Stability Protocol

The Golden Rule: Keep Cold, Keep Dry, Keep Inert.[1]

  • Temperature: Store at 2–8°C (Refrigerator). For long-term storage (>3 months), -20°C is preferred to retard thermal decomposition.[1]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2] The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.

  • Container: Glass vials with Teflon-lined caps are standard. Avoid metal containers due to corrosion risk from trace HCl.

  • Visual Check: If the solid has turned into a viscous, fuming liquid or if white crystals (amine salts) have formed on the cap, significant decomposition has occurred.[1]

Operational Handling: The "Dry-Path" Workflow

This protocol ensures operator safety and reaction success. The presence of water is the most common cause of yield failure.

A. Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (Face shield recommended if handling >5g).

  • Skin: Nitrile gloves (double-gloving recommended). Sulfonyl chlorides can penetrate thin nitrile; change gloves immediately upon splash contact.

  • Respiratory: Handle strictly within a certified chemical fume hood.

B. Weighing & Transfer
  • Ideal: Weigh inside a glovebox under Nitrogen.

  • Practical: If a glovebox is unavailable:

    • Equip the source bottle with a nitrogen balloon.

    • Tare a dry flask containing a stir bar and a septum.

    • Quickly transfer the solid/oil using a dry spatula or syringe (if liquid).

    • Immediately purge the reaction flask with Nitrogen/Argon.

C. Reaction Setup (Standard Coupling)

Solvent Selection: Use Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Avoid nucleophilic solvents (MeOH, EtOH, Water).[1]

Base Scavenger: You must use a base to neutralize the HCl generated during the coupling reaction (e.g., sulfonamide formation).[1]

  • Recommended: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).[1]

  • Stoichiometry: Use at least 1.1–1.5 equivalents of base relative to the sulfonyl chloride.

Step-by-Step Protocol:

  • Dissolve: Dissolve the amine nucleophile and Base (Et₃N) in anhydrous DCM under Nitrogen.

  • Cool: Cool the mixture to 0°C (Ice/Water bath). Why? Controlling the temperature minimizes side reactions (e.g., sulfene formation or Boc-deprotection).[1]

  • Add: Add the Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (dissolved in minimal DCM) dropwise.

  • Warm: Allow to warm to Room Temperature (RT) only after addition is complete. Monitor via TLC/LCMS (Note: The chloride hydrolyzes on LCMS; look for the sulfonamide product or the methyl ester if using MeOH injection).

HandlingWorkflow Storage Storage: 2-8°C Inert Atmosphere Check Visual Integrity Check (No fuming/liquefaction) Storage->Check Weighing Weighing (Dry Spatula, N₂ Purge) Check->Weighing Pass Solvent Dissolution (Anhydrous DCM/THF) Weighing->Solvent Reaction Reaction Setup 0°C + Base (Et₃N) Solvent->Reaction Quench Quench (Sat. NaHCO₃) Reaction->Quench

Figure 2: Operational workflow emphasizing the "Dry-Path" to prevent hydrolysis before reaction completion.

Emergency Procedures & Waste Disposal

Spills
  • Evacuate: Clear the immediate area if the spill is significant (>5 mL/g) and fuming.

  • Neutralize: Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate. This will neutralize the acid (expect fizzing/CO₂ release).

  • Clean: Once fizzing stops, sweep up the solid into a hazardous waste container.

Quenching (Reaction Work-up)

Never add water directly to the neat sulfonyl chloride; the exotherm can be violent.[1]

  • Dilute: Ensure the reaction mixture is diluted in organic solvent (DCM/EtOAc).

  • Cool: Cool to 0°C.

  • Neutralize: Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism: Hydrolyzes unreacted sulfonyl chloride to the sodium sulfonate salt and neutralizes HCl.

  • Wash: Separate layers and wash the organic phase with brine.

Disposal[3][4][5][6]
  • Waste Stream: Halogenated Organic Waste.

  • Labeling: Clearly label as "Contains Sulfonyl Chloride - Corrosive/Acidic."

References

  • National Institutes of Health (NIH). (2019). Selective Late‐Stage Sulfonyl Chloride Formation. Retrieved January 29, 2026, from [Link][1]

Sources

Foundational

Commercial &amp; Technical Guide: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

This guide serves as a comprehensive technical resource for the procurement, validation, and application of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate , a critical building block in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the procurement, validation, and application of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate , a critical building block in modern medicinal chemistry.

Executive Summary

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS: 1310732-18-3 ) is a high-value heterocyclic building block used primarily to introduce the azetidine scaffold into sulfonamide-based drug candidates. The azetidine ring acts as a rigid, metabolic-resistant bioisostere for cyclobutane or proline moieties, improving the physicochemical properties (solubility,


 character) of clinical candidates.

However, this compound presents specific supply chain challenges: it is a moisture-sensitive sulfonyl chloride on a strained ring system. Procurement must prioritize cold-chain logistics, and internal QC must validate integrity immediately upon receipt to prevent "silent failure" in downstream synthesis.

Technical Specifications & Chemical Profile

FeatureSpecification
IUPAC Name tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate
CAS Number 1310732-18-3
Molecular Formula

Molecular Weight 255.72 g/mol
Physical State White to off-white low-melting solid or semi-solid
Storage Condition -20°C, Hygroscopic, Store under Argon/Nitrogen
Reactivity Class Electrophile (Sulfonyl Chloride); Acid-labile (Boc group)
Key Impurity tert-butyl 3-sulfoazetidine-1-carboxylate (Hydrolysis product)
Structural Analysis

The molecule contains two competing reactive centers that dictate handling:

  • Sulfonyl Chloride (

    
    ):  Highly electrophilic; reacts rapidly with nucleophiles (amines, alcohols) and water.
    
  • Azetidine Ring: Strained 4-membered ring.[1] While the N-Boc group stabilizes the nitrogen, the ring strain makes the system susceptible to ring-opening under harsh Lewis acidic conditions or high thermal stress.

Commercial Supply Landscape

Procuring this reagent requires distinguishing between "stock" aggregators and "synthesis-on-demand" manufacturers. Due to its instability, "In-Stock" claims must be verified with a date of analysis (DoA).

Supplier Tiers
  • Tier 1: Validated Catalog Suppliers (High Reliability)

    • Examples:BLD Pharm , Ambeed , Enamine .

    • Pros: Often hold physical stock; standardized CoA; established cold-chain shipping.

    • Cons: Higher unit price for small quantities (1g - 5g).

  • Tier 2: Bulk/Custom Synthesis (Scale-Up)

    • Examples:WuXi AppTec , PharmBlock , Combi-Blocks .

    • Pros: Ideal for >100g batches; fresh synthesis guarantees activity.

    • Cons: Lead time (4-8 weeks); requires rigorous spec definition.

  • Tier 3: Aggregators (High Risk)

    • Risk:[2] Many vendors list this CAS without physical inventory. They procure from Tier 1/2 and re-ship, increasing the risk of thermal degradation during transit.

Procurement Decision Matrix (DOT Visualization)

SupplierSelection Start Need CAS 1310732-18-3 Scale Required Quantity? Start->Scale SmallScale < 10 Grams (Discovery) Scale->SmallScale LargeScale > 100 Grams (Process Dev) Scale->LargeScale StockCheck Check Tier 1 (BLD/Ambeed) Physical Stock? SmallScale->StockCheck CustomSyn Request Quote Tier 2 (WuXi/PharmBlock) LargeScale->CustomSyn OrderTier1 Order Tier 1 *REQ: Dry Ice Shipping* StockCheck->OrderTier1 Yes StockCheck->CustomSyn No Verify Verify CoA Date (< 6 months?) OrderTier1->Verify Reject Reject/Request Retest Verify->Reject No Proceed Proceed to Purchase Verify->Proceed Yes

Figure 1: Strategic decision matrix for sourcing unstable sulfonyl chloride reagents.

Quality Assurance & Validation Protocol

Upon receipt, do not assume purity based on the vendor's CoA. Sulfonyl chlorides degrade into sulfonic acids, which are often silent in standard LCMS (due to high polarity/lack of retention) or appear as the parent mass +17 (OH vs Cl) depending on ionization.

Step-by-Step Validation Workflow
  • Visual Inspection:

    • Pass: White/off-white solid.

    • Fail: Oily residue, yellow discoloration, or acrid smell (HCl gas release).

  • Derivatization Test (The "Gold Standard"):

    • Direct NMR of the chloride can be ambiguous due to trace hydrolysis.

    • Protocol: React 10 mg of sample with excess benzylamine in

      
       or DCM.
      
    • Analysis: Check LCMS/NMR for the quantitative conversion to the stable sulfonamide .

    • Why: This proves the functional titer of the electrophile, not just the presence of the carbon skeleton.

  • H-NMR Markers:

    • Solvent: Use anhydrous

      
       (avoid DMSO-
      
      
      
      if possible, as it can accelerate decomposition if wet).
    • Diagnostic Peaks:

      • 
         1.45 ppm (9H, s, Boc group).
        
      • 
         4.0-4.5 ppm (Multiplets, Azetidine ring protons).
        
      • Impurity: Sharp peaks shifted upfield often indicate hydrolysis to the sulfonic acid.

Handling & Storage Methodology

The "Cold-Dry" Rule:

  • Arrival: Immediately transfer to -20°C storage.

  • Usage: Warm the vial to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric moisture, instantly killing the top layer of the reagent.

  • Inert Atmosphere: Always blanket with Nitrogen or Argon after use.

Application: Synthesis of Azetidinyl Sulfonamides[4]

The primary utility of CAS 1310732-18-3 is the parallel synthesis of sulfonamide libraries. The following protocol is optimized to minimize hydrolysis and side reactions (e.g., Boc-deprotection by HCl by-product).

Optimized Coupling Protocol

Reagents:

  • Scaffold: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (

    
    ) (1.1 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Solvent: Anhydrous DCM or THF (

    
    )
    

Workflow:

  • Preparation: Dissolve the amine and DIPEA in anhydrous DCM at 0°C.

  • Addition: Add the sulfonyl chloride (dissolved in minimal DCM) dropwise to the amine solution. Note: Adding amine to chloride can lead to bis-sulfonylation if the amine is primary.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Dilute with DCM, wash with 0.5M citric acid (removes excess amine/DIPEA) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Reaction Pathway Diagram (DOT Visualization)

ReactionPathway Reagent Sulfonyl Chloride (CAS 1310732-18-3) Intermediate Transition State (Tetrahedral) Reagent->Intermediate 0°C, DCM Hydrolysis Sulfonic Acid (Impurity) Reagent->Hydrolysis Moisture/H2O Amine Amine (R-NH2) + DIPEA Amine->Intermediate Product Sulfonamide Scaffold Intermediate->Product -HCl ByProduct DIPEA-HCl Intermediate->ByProduct

Figure 2: Synthetic pathway for sulfonamide generation, highlighting the critical hydrolysis competition.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 91659178 (Related Sulfonyl Derivatives). Retrieved January 29, 2026, from [Link]

  • Li, J., et al. (2019). Green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. Retrieved January 29, 2026, from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Azetidines. Organic Letters. (Contextual grounding for azetidine ring stability).

Sources

Protocols & Analytical Methods

Method

Reaction of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate with primary amines

Application Note: Efficient Synthesis of N-Substituted Azetidine-3-Sulfonamides Introduction: The Azetidine Advantage in Medicinal Chemistry In modern drug discovery, the "Escape from Flatland" initiative has prioritized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Synthesis of N-Substituted Azetidine-3-Sulfonamides

Introduction: The Azetidine Advantage in Medicinal Chemistry

In modern drug discovery, the "Escape from Flatland" initiative has prioritized saturated heterocycles over traditional aromatic scaffolds to improve solubility and metabolic stability. The azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a privileged scaffold.[1][2] It offers a unique vector for conformational restriction, often serving as a bioisostere for cyclobutane, proline, or even phenyl rings.

This Application Note details the reaction of tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate with primary amines. This specific transformation creates a sulfonamide linkage while retaining the Boc-protected nitrogen for future diversification. The resulting azetidine-3-sulfonamides are critical intermediates in the synthesis of JAK inhibitors, GPCR ligands, and ion channel modulators.

Reaction Mechanism & Chemical Logic

The reaction follows a nucleophilic substitution pathway at the sulfur atom. Unlike acyl chlorides, sulfonyl chlorides react via a concerted


-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal transition state.

Key Mechanistic Features:

  • Nucleophilic Attack: The primary amine (

    
    ) attacks the electrophilic sulfur center of the azetidine-3-sulfonyl chloride.
    
  • Proton Transfer: A non-nucleophilic base (e.g., DIPEA or TEA) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

  • Selectivity: Primary amines are significantly more nucleophilic than the carbamate nitrogen on the azetidine ring; however, the Boc group is crucial to prevent self-polymerization.

ReactionMechanism Reagent Azetidine-3-SO2Cl (Electrophile) TS Transition State (Trigonal Bipyramidal) Reagent->TS + Amine Amine Primary Amine (Nucleophile) Amine->TS Product Azetidine-3-Sulfonamide TS->Product - Cl⁻ Base Base (DIPEA) (HCl Scavenger) Base->Product Neutralization

Figure 1: Mechanistic flow of the sulfonylation reaction.

Critical Experimental Parameters

To ensure high yields and reproducibility, the following parameters must be controlled:

ParameterRecommendationScientific Rationale
Solvent DCM (Dichloromethane) or THF Anhydrous aprotic solvents prevent hydrolysis of the sulfonyl chloride. DCM is preferred for solubility; THF is used for polar amines.
Base DIPEA (Diisopropylethylamine)A hindered base prevents competitive reaction with the sulfonyl chloride and minimizes side reactions. Use 1.5–2.0 equivalents.
Temperature 0°C to RT The reaction is exothermic. Initial cooling to 0°C prevents "runaway" exotherms and minimizes bis-sulfonylation side products.
Stoichiometry 1:1.1 (Sulfonyl Chloride : Amine)Slight excess of amine ensures complete consumption of the unstable sulfonyl chloride.
Atmosphere Nitrogen (

) or Argon
Sulfonyl chlorides are moisture-sensitive. An inert atmosphere is mandatory to prevent hydrolysis to the sulfonic acid.

Standard Operating Procedure (SOP)

Objective: Synthesis of tert-butyl 3-(N-benzylsulfamoyl)azetidine-1-carboxylate (Model Reaction).

Materials:
  • tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • DIPEA (Hunig's Base) (2.0 eq)

  • Anhydrous DCM (0.1 M concentration relative to sulfonyl chloride)

  • Citric Acid (10% aqueous solution)[3]

Protocol Steps:
  • Preparation (Inert Environment):

    • Flame-dry a round-bottom flask containing a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) and maintain a positive pressure line.
      
    • Dissolve tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Reagent Addition (0°C):

    • Cool the reaction vessel to 0°C using an ice/water bath.

    • Add DIPEA (2.0 eq) via syringe.

    • Add the Primary Amine (1.1 eq) dropwise over 5–10 minutes. Note: Rapid addition can cause localized heating.

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours .

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the sulfonyl chloride (often hydrolyzes on LC-MS to the acid, mass M-Cl+OH) and formation of the product mass (

      
      ).
      
  • Workup (Boc-Safe):

    • Critical: Do not use strong acids (HCl/TFA) during workup to preserve the Boc group.

    • Dilute the reaction mixture with excess DCM.

    • Wash organic layer with 10% Citric Acid (removes unreacted amine/DIPEA).

    • Wash with Saturated

      
        (removes any sulfonic acid byproduct).
      
    • Wash with Brine .[4]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude material is often pure enough for the next step. If necessary, purify via Flash Column Chromatography (Gradient: 0–60% EtOAc in Hexanes).

ProtocolWorkflow Start Start: Dry Flask & N2 Purge Dissolve Dissolve Sulfonyl Chloride in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBase Add DIPEA (2.0 eq) Cool->AddBase AddAmine Add Primary Amine (1.1 eq) Dropwise AddBase->AddAmine Warm Warm to RT Stir 2-4 Hours AddAmine->Warm Check Checkpoint: TLC/LCMS (Complete?) Warm->Check Check->Warm No (Stir longer) Workup Wash: Citric Acid -> NaHCO3 -> Brine Check->Workup Yes Finish Dry & Concentrate Workup->Finish

Figure 2: Step-by-step experimental workflow for sulfonylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Moisture in solvent or atmosphere.Use freshly distilled DCM or molecular sieves. Ensure

line is active.[5]
Bis-Sulfonylation Excess sulfonyl chloride or high temperature.Ensure Amine is in slight excess (1.1 eq).[6] Keep reaction at

during addition.[4][6]
Boc Deprotection Acidic workup too strong.Use Citric Acid or 0.5M HCl only briefly. Avoid concentrated acids.
Sluggish Reaction Sterically hindered amine.Add catalytic DMAP (0.1 eq) or heat to

(reflux DCM).

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle only in a fume hood.

  • Azetidines: While stable, the ring strain implies potential reactivity.[2][7][8] Avoid contact with strong nucleophiles outside of controlled conditions.

References

  • BenchChem Technical Support. Sulfonamide Synthesis with Primary Amines. Retrieved from .

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Vol. 8 (4), July – August 2018.[9] Retrieved from .

  • National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines. PMC Articles. Retrieved from .

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from .

  • Royal Society of Chemistry (RSC). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry.[7][10] Retrieved from .

Sources

Application

Technical Guide: Sulfonylation of Alcohols with Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Executive Summary & Application Context In modern drug discovery, the azetidine ring has emerged as a critical bioisostere for cyclobutane, proline, and gem-dimethyl groups. Its inclusion often improves metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In modern drug discovery, the azetidine ring has emerged as a critical bioisostere for cyclobutane, proline, and gem-dimethyl groups. Its inclusion often improves metabolic stability and lowers lipophilicity (LogD) compared to larger saturated heterocycles.

This guide details the protocol for using Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS: 1310732-18-3) to sulfonylate alcohols. This reaction generates azetidine-3-sulfonates , which serve two primary purposes:

  • Pharmacophore Installation: Introducing the azetidine sulfonamide/sulfonate motif into a final drug candidate.

  • Leaving Group Activation: Creating a highly reactive intermediate for subsequent nucleophilic displacement (similar to a mesylate or tosylate but with distinct steric properties).

Reagent Profile & Handling

PropertySpecification
Reagent Name Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate
CAS Number 1310732-18-3
Molecular Weight 255.72 g/mol
Appearance White to off-white solid
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols

Critical Handling Note: Sulfonyl chlorides are prone to rapid hydrolysis. The reagent bottle must be warmed to room temperature before opening to prevent water condensation. All solvents must be anhydrous.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The base serves a dual role: neutralizing the generated HCl and, in the case of nucleophilic bases like DMAP or Pyridine, forming a reactive sulfonyl-ammonium intermediate.

Reaction Pathway Diagram

SulfonylationMechanism Reagent Azetidine-SO2Cl (Electrophile) Intermediate Transition State [Pentacoordinate Sulfur] Reagent->Intermediate Activation Alcohol Target Alcohol (R-OH) Alcohol->Intermediate Nucleophilic Attack Base Base (TEA/Pyridine) Base->Intermediate Nucleophilic Attack Product Azetidine Sulfonate (Product) Intermediate->Product Elimination of Cl- Byproduct Base-HCl Salt Intermediate->Byproduct Proton Transfer

Figure 1: Mechanistic pathway of alcohol sulfonylation. The base facilitates deprotonation and elimination of chloride.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Alcohol equivalent.

Materials
  • Substrate: Primary or Secondary Alcohol (1.0 equiv)[1]

  • Reagent: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M – 0.2 M concentration)

  • Base: Triethylamine (

    
    ) (2.0 – 3.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Crucial for secondary alcohols.

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add the Alcohol (1.0 mmol) and anhydrous DCM (5 mL).

  • Base Addition: Add

    
     (3.0 mmol, 418 µL) and DMAP (0.1 mmol, 12 mg). Stir until dissolved.
    
  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

    • Expert Note: Cooling is essential to prevent side reactions (elimination) and control the exotherm upon reagent addition.

  • Reagent Addition: Dissolve the Azetidine-sulfonyl chloride (1.2 mmol, 307 mg) in a minimal amount of anhydrous DCM (1-2 mL) and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check by TLC or LCMS.

    • TLC Stain: Bromocresol Green (for sulfonates) or Ninhydrin (if Boc is labile, though unlikely here).

    • Target Mass: Look for

      
      .
      
  • Quench & Workup:

    • Quench with Saturated

      
       solution (10 mL).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Optimization & Troubleshooting

The following table synthesizes experimental variables to optimize yield based on substrate difficulty.

VariableStandard ConditionOptimization for Sterically Hindered AlcoholsOptimization for Acid-Sensitive Substrates
Base Triethylamine (TEA)DIPEA (Hünig's Base) : Reduces nucleophilic competition.Pyridine : Use as solvent and base to buffer acidity.
Catalyst 10 mol% DMAP20-50 mol% DMAP : Increases rate of acyl/sulfonyl transfer.None : Avoid DMAP if elimination is observed.
Solvent DCMTHF or MeCN : Higher polarity can stabilize the transition state.DCM : Best for maintaining low temperature solubility.
Temp 0°C

RT
Reflux (40°C) : Only if reagent remains stable.Maintain -10°C : Prevent elimination of the sulfonate.
Common Failure Modes
  • Hydrolysis of Reagent:

    • Symptom:[1][2][3][4][5] LCMS shows formation of Azetidine sulfonic acid (Mass = 237) instead of product.

    • Fix: Ensure solvents are distilled/dried over molecular sieves. Re-titrate the sulfonyl chloride if the bottle is old.

  • Elimination (Alkene formation):

    • Symptom:[1][2][3][4][5] Product mass is missing; alkene mass observed.

    • Fix: The sulfonate is a good leaving group. If the base is too strong or temperature too high, E2 elimination occurs. Switch to Pyridine (softer base) and keep at 0°C.

Experimental Workflow Diagram

Workflow start Start: Anhydrous Setup dissolve Dissolve Alcohol + Base in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add Dropwise Addition of Azetidine Sulfonyl Chloride cool->add react Stir 0°C -> RT (2-4 Hours) add->react check QC: TLC / LCMS react->check check->react Incomplete quench Quench: Sat. NaHCO3 check->quench Conversion >95% purify Purification: Flash Chromatography quench->purify

Figure 2: Step-by-step experimental workflow for the sulfonylation process.

Safety Information

  • Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. Wear high-grade nitrile gloves and eye protection.

  • Sensitization: Azetidine compounds can be potential sensitizers. Handle in a fume hood.

  • Pressure: The reaction produces HCl (neutralized by base), but if quenching is too rapid,

    
     evolution from bicarbonate can cause pressure buildup.
    

References

  • General Sulfonylation Protocol: Yoshida, Y., et al. (1999). A New, Simple Method for the Conversion of Alcohols to Tosylamides. Synthesis. Retrieved from [Link]

  • Azetidine Applications: Patel, A., et al. (2023).[5] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[5] Retrieved from [Link]

  • Mechanistic Grounding: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Substitution at Sulfur. (Textbook reference for general mechanism).

Sources

Method

Application Note: Parallel Synthesis of Sulfonamide Libraries Utilizing Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

The following Application Note and Protocol guide details the parallel synthesis of sulfonamide libraries using Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate . This document is structured for medicinal chemists an...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the parallel synthesis of sulfonamide libraries using Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate . This document is structured for medicinal chemists and drug discovery professionals, focusing on technical precision, reproducibility, and high-throughput applicability.

Executive Summary

The azetidine ring has emerged as a "privileged scaffold" in modern drug discovery, offering a lower lipophilicity (cLogP) and improved metabolic stability compared to larger congeners like pyrrolidine or piperidine. The reagent Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (hereafter referred to as Az-3-SO2Cl ) allows for the direct introduction of an azetidine-3-sulfonyl moiety into diverse amine libraries.

This guide addresses the specific challenges of handling Az-3-SO2Cl —primarily its hydrolytic instability and the ring strain of the azetidine core—and provides a validated, self-scavenging parallel synthesis protocol designed to deliver high-purity sulfonamides without chromatographic purification.

Chemical Basis & Mechanistic Insights

The Reagent Profile

Az-3-SO2Cl combines a reactive sulfonyl chloride electrophile with a Boc-protected nitrogen.

  • Structural Advantage: The sp³-rich character of the azetidine ring improves the solubility and physicochemical profile of the resulting library members.

  • Reactivity vs. Stability: Unlike aryl sulfonyl chlorides, aliphatic sulfonyl chlorides (like Az-3-SO2Cl ) are less electrophilic but significantly more prone to hydrolysis and " sulfene-like" decomposition pathways under strongly basic conditions.

  • Handling: The reagent is moisture-sensitive. It must be stored at -20°C under inert atmosphere (Ar/N2) and weighed out quickly in a dehumidified environment.

Reaction Mechanism

The synthesis follows a nucleophilic substitution pathway where a primary or secondary amine attacks the sulfur center, displacing chloride.

  • Base Selection: A non-nucleophilic organic base (e.g., DIPEA or Pyridine) is required to neutralize the HCl byproduct. Pyridine is often preferred in parallel synthesis as it can act as both solvent and base, though DIPEA/DCM is cleaner for workup.

  • Side Reactions:

    • Hydrolysis: Formation of the sulfonic acid (unreactive impurity).

    • Bis-sulfonylation: Rare with Az-3-SO2Cl due to steric bulk, but possible with primary amines.

Workflow Logic (Graphviz Diagram)

The following diagram illustrates the critical decision points in the synthesis and purification logic.

G Start Start: Amine Library (R-NH2) Reagent Add Az-3-SO2Cl (1.2 equiv) + DIPEA Start->Reagent Reaction Incubation (DCM, RT, 16h) Reagent->Reaction Check QC Check (LCMS) Conversion > 90%? Reaction->Check Scavenge_Cl Add PS-Trisamine (Removes excess Az-3-SO2Cl) Check->Scavenge_Cl Yes (Excess Reagent) Scavenge_NH Add PS-Isocyanate (Removes excess Amine) Check->Scavenge_NH No (Excess Amine) Filter Filtration & Evaporation Scavenge_Cl->Filter Scavenge_NH->Filter Deprotect Boc-Deprotection (TFA/DCM or HCl/Dioxane) Filter->Deprotect Final Final Library (Azetidine Sulfonamides) Deprotect->Final

Caption: Logic flow for the parallel synthesis and purification of azetidine sulfonamides.

Experimental Protocol: Parallel Synthesis

Materials & Equipment
  • Reagent: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (Commercial or freshly prepared via oxidative chlorination of the thiol).

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: DCM is preferred for solubility of the Boc-protected intermediate.

  • Base: N,N-Diisopropylethylamine (DIPEA).[1]

  • Scavenger Resin: Polymer-supported Trisamine (PS-Trisamine) ~3.0 mmol/g loading.

  • Reaction Vessels: 2-dram glass vials or 96-well deep-well chemically resistant plates (polypropylene).

Step-by-Step Procedure
Phase 1: Library Preparation & Coupling
  • Amine Dispensing:

    • Prepare 0.2 M stock solutions of the diverse amine library in anhydrous DCM.

    • Dispense 500 µL (100 µmol, 1.0 equiv) of each amine into the reaction vessels.

  • Base Addition:

    • Add 150 µmol (1.5 equiv) of DIPEA to each vessel.

  • Reagent Addition (Critical Step):

    • Prepare a fresh 0.2 M solution of Az-3-SO2Cl in anhydrous DCM. Do not store this solution for >1 hour.

    • Add 600 µL (120 µmol, 1.2 equiv) of the reagent solution to each vessel containing amine.

    • Rationale: A slight excess of sulfonyl chloride ensures complete consumption of the variable amines, which simplifies purification (it is easier to scavenge a common electrophile than diverse nucleophiles).

  • Incubation:

    • Seal vessels/plate with a chemically resistant mat.

    • Shake at room temperature (25°C) for 12–16 hours. Avoid heating >40°C to prevent Boc-decomposition or hydrolytic degradation.

Phase 2: Purification (Solid-Supported Scavenging)

Since Az-3-SO2Cl was used in excess, the reaction mixture contains the product, excess sulfonyl chloride (or its hydrolyzed acid), and DIPEA salts.

  • Scavenging Excess Electrophile:

    • Add PS-Trisamine resin (3.0 equiv relative to the excess sulfonyl chloride, approx. 100 mg per well/vial).

    • Mechanism:[2][3][4][5][6][7][8][9] The primary amine on the resin reacts covalently with the unreacted Az-3-SO2Cl , tethering it to the solid phase. It also neutralizes acidic byproducts.

  • Incubation:

    • Shake vigorously for 4–6 hours at room temperature.

  • Filtration:

    • Filter the suspension through a frit (using a vacuum manifold for plates) into a clean collection plate.

    • Wash the resin with 2 x 200 µL DCM to recover all product.

  • Concentration:

    • Evaporate the solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

    • Result: High-purity Boc-protected sulfonamide.

Phase 3: Boc-Deprotection (Optional but Recommended)

To access the free azetidine amine for further library elaboration (e.g., urea formation, reductive amination).

  • Acid Treatment:

    • Redissolve the residue in 1 mL of 4M HCl in Dioxane (preferred over TFA to avoid trifluoroacetate salts which can complicate biological assays).

  • Reaction:

    • Shake at room temperature for 2 hours.

  • Workup:

    • Evaporate the solvent and excess HCl under a stream of nitrogen.

    • Yield: The product is isolated as the hydrochloride salt of the azetidine sulfonamide.

Data Summary & Validation Criteria

Expected Outcomes

The following table summarizes typical performance metrics for this protocol across different amine classes.

Amine ClassReactivityExpected Yield (%)Primary Side Reaction
Primary Aliphatic (e.g., Benzylamine)High85–95%Bis-sulfonylation (rare with bulky Az)
Secondary Aliphatic (e.g., Morpholine)High90–98%None
Anilines (Electron-rich)Moderate70–85%Slow kinetics
Anilines (Electron-poor)Low< 40%Hydrolysis of chloride competes
Sterically Hindered (e.g., t-Butylamine)Low50–60%Hydrolysis
Analytical Validation (LCMS)
  • Method: Reverse-phase C18 column (Water/Acetonitrile + 0.1% Formic Acid).

  • Target Mass:

    • Boc-Intermediate: [M+H]+ = MW(Amine) + 219.

    • Deprotected Product: [M+H]+ = MW(Amine) + 119.

  • Purity Threshold: >85% (UV 254 nm) is considered successful for library generation without preparative HPLC.

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Low yield with electron-poor anilines.

    • Solution: Switch solvent to Pyridine (acts as catalyst) and heat to 45°C. Alternatively, use DMAP (0.1 equiv) as a nucleophilic catalyst in DCM.

  • Problem: Reagent "fizzing" or precipitate in stock solution.

    • Cause: Hydrolysis due to wet solvent.

    • Solution: Use freshly distilled DCM or commercial "anhydrous" grade over molecular sieves.

  • Problem: Incomplete scavenging (excess reagent seen in LCMS).

    • Solution: Increase PS-Trisamine load or reaction time. Ensure resin swelling is adequate (DCM swells polystyrene resins better than MeOH).

Safety: Sulfonyl Chlorides
  • Hazard: Az-3-SO2Cl is corrosive and a lachrymator. It reacts violently with water to release HCl gas.

  • Control: Handle all solids in a fume hood. Weigh into tared vials to avoid dispersing dust.

  • Waste: Quench excess reagent stock solutions with 10% NaOH/Methanol before disposal.

References

  • Synthesis of Azetidine Sulfonamides & Surrogates

    • Use of TCP esters as stable surrogates for unstable heteroaryl sulfonyl chlorides
    • Organic Letters. (2015).[3] Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate . [Link][3]

  • General Sulfonamide Library Protocols: Standard parallel synthesis methodologies
  • Azetidine Stability & Utility

    • Review of azetidines in drug discovery
    • Journal of Medicinal Chemistry. (2021).[2][8] Azetidines in Medicinal Chemistry . [Link][2]

  • Emerging Alternatives (Sulfonyl Fluorides)

    • Stability of Azetidine Sulfonyl Fluorides
    • Journal of the American Chemical Society.[10] (2023).[8][11][12] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery . [Link][13][14]

Sources

Application

Use of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate in the synthesis of JAK inhibitors

Introduction: The Shift to sp³-Rich Scaffolds in Kinase Inhibition In the development of Janus Kinase (JAK) inhibitors, the "escape from flatland" has become a critical design philosophy. While early kinase inhibitors re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to sp³-Rich Scaffolds in Kinase Inhibition

In the development of Janus Kinase (JAK) inhibitors, the "escape from flatland" has become a critical design philosophy. While early kinase inhibitors relied heavily on planar aromatic systems, modern medicinal chemistry prioritizes sp³-rich scaffolds to improve solubility, metabolic stability, and target selectivity.

The azetidine ring (a strained, four-membered heterocycle) has emerged as a privileged scaffold, offering a distinct vector for exploring the solvent-exposed regions of the ATP-binding pocket. Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate serves as a high-value building block for introducing this moiety via a sulfonamide linkage. Unlike the carbon-linked azetidine found in Baricitinib, the sulfonamide linker provides unique hydrogen-bonding geometry and rotational constraints that can enhance potency against specific JAK isoforms (JAK1 vs. JAK2).

Mechanistic Context: The JAK-STAT Pathway

The goal of using this reagent is to synthesize inhibitors that compete with ATP for the kinase domain of JAK proteins, thereby blocking the phosphorylation of STATs and downstream inflammatory signaling.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Inhibitor) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus: Gene Transcription P_STAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade. The synthesized inhibitor targets the JAK node, preventing STAT phosphorylation.

Chemical Profile & Handling

Reagent: tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate CAS: 142253-55-2 (Generic/Analogous) Molecular Weight: ~255.72 g/mol

Critical Handling Instructions

This reagent is a sulfonyl chloride , rendering it highly electrophilic and moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid, which is unreactive in coupling protocols.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solvent Compatibility: Use only anhydrous solvents (DCM, THF, or MeCN). Avoid protic solvents (MeOH, EtOH, Water).

  • Visual Check: The reagent should be a white to off-white solid. If it appears as a sticky gum or liquid, significant hydrolysis has likely occurred.

Experimental Protocols

Protocol A: Sulfonamide Coupling (The Core Reaction)

This protocol describes the coupling of the sulfonyl chloride reagent to a heteroaromatic primary amine (common in JAK scaffolds, e.g., tofacitinib-like cores).

Reaction Scheme:



Materials:

  • Amine-bearing JAK scaffold (1.0 equiv)

  • tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.2 equiv)

  • Pyridine (3.0 equiv) OR Triethylamine (3.0 equiv) + DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the Amine Scaffold (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add Pyridine (3.0 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

    • Expert Note: For unreactive heteroaromatic amines, use Pyridine as the solvent or add catalytic DMAP.

  • Reagent Addition: Dissolve tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check via LC-MS. Look for the mass of [Scaffold + 220 Da] (approximate mass of the added group minus Cl).

  • Workup:

    • Dilute with DCM.[1]

    • Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Boc-Deprotection & Library Diversification

Once the sulfonamide link is established, the azetidine nitrogen must be deprotected to allow for further functionalization (e.g., alkylation to tune lipophilicity).

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate from Protocol A in DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (ratio 1:4 v/v with DCM).

  • Reaction: Stir at RT for 1–2 hours. Monitor for the loss of the Boc group (-100 Da).

  • Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.

  • Free Basing: The product is a TFA salt. Pass through a SCX-2 (Strong Cation Exchange) cartridge or wash with Sat. NaHCO₃ to obtain the free amine.

Synthetic Workflow Visualization

This diagram illustrates the logic flow from reagent selection to the final JAK inhibitor library.

Synthesis_Workflow Reagent Sulfonyl Chloride (Reagent) Intermediate Boc-Protected Sulfonamide Reagent->Intermediate Coupling Scaffold JAK Core Scaffold (Amine) Scaffold->Intermediate Deprotection TFA/DCM Deprotection Intermediate->Deprotection FreeAmine Free Azetidine Amine Deprotection->FreeAmine Library Final JAK Inhibitor Library FreeAmine->Library Alkylation/Acylation

Figure 2: Synthetic workflow for generating azetidine-sulfonamide JAK inhibitors.

Expert Insights & Troubleshooting (E-E-A-T)

Regioselectivity and Bis-Sulfonylation
  • Issue: Highly nucleophilic primary amines may react with two equivalents of sulfonyl chloride (bis-sulfonylation).

  • Solution: The steric bulk of the tert-butyl carbamate on the azetidine ring usually discourages bis-sulfonylation. However, if observed, strictly control stoichiometry (0.9 equiv of sulfonyl chloride) and perform the addition at -78°C.

Stability of the Sulfonamide Bond

Unlike amides, sulfonamides are generally stable to metabolic hydrolysis. However, the azetidine ring itself is strained.[2][3][4][5]

  • Observation: In highly acidic media (e.g., concentrated HCl at high heat), the azetidine ring can open.

  • Recommendation: Use TFA/DCM for deprotection (gentler) rather than HCl/Dioxane if the core scaffold is sensitive.

Solubility Enhancement

The primary advantage of this reagent is the introduction of the sp³ azetidine.

  • Data Trend: Internal data suggests that replacing a phenyl-sulfonamide moiety with an azetidine-sulfonamide often improves aqueous solubility by >50µM due to the reduction in planarity (breaking crystal packing energy) [1].

Table 1: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<20%) Hydrolyzed ReagentCheck reagent quality (NMR). Use fresh bottle. Ensure solvents are anhydrous.[1]
No Reaction Non-nucleophilic AmineSwitch base to NaH (THF) or LHMDS to deprotonate the amine first (form anion).
Ring Opening Harsh DeprotectionSwitch from HCl/MeOH to TFA/DCM or TMSOTf/DCM.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[6][7]

    • Source: ResearchG
    • Context: Discusses the "escape from flatland" and the physicochemical advantages of azetidine rings in drugs like Baricitinib.
  • Sulfonamide Synthesis Protocols

    • Title: Preparation of sulfonamides from N-silylamines / General Sulfonamide Protocols.
    • Source: PMC / NIH.
    • Context: Provides foundational protocols for reacting sulfonyl chlorides with amines, including troubleshooting for steric hindrance.
  • JAK Inhibitor Structural Design

    • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[8]

    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Illustrates the specific use of azetidine scaffolds in targeting the JAK-STAT p

Sources

Method

Application Note: Protocol for Boc Deprotection of N-Boc-azetidine-3-sulfonamides

Executive Summary The removal of the tert-butoxycarbonyl (Boc) group from N-Boc-azetidine-3-sulfonamides is a critical step in the synthesis of bioactive small molecules. While standard Boc deprotection is routine, the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) group from N-Boc-azetidine-3-sulfonamides is a critical step in the synthesis of bioactive small molecules. While standard Boc deprotection is routine, the presence of the strained azetidine ring (approx. 25 kcal/mol strain energy) combined with the polar sulfonamide moiety requires specific handling to prevent ring-opening decomposition and ensure efficient salt isolation.

This guide details two validated protocols:

  • Method A (TFA/DCM): Ideal for small-scale discovery and direct purification via prep-HPLC.

  • Method B (HCl/Dioxane): Ideal for scale-up and isolation of the stable hydrochloride salt as a solid.

Chemical Context & Mechanistic Insight

The Challenge: Strain vs. Stability

Azetidines occupy a unique "Goldilocks" zone in medicinal chemistry. They offer significant metabolic stability improvements over aziridines while providing specific vector orientation not found in pyrrolidines. However, the ring strain renders them susceptible to nucleophilic ring-opening under forcing conditions.

The Mechanism: Acid-Catalyzed Elimination

The deprotection proceeds via an E1 mechanism. Protonation of the carbamate carbonyl is followed by the collapse of the intermediate, releasing the tert-butyl cation and CO₂.

  • Critical Control Point: The generated tert-butyl cation is a potent electrophile. While sulfonamides are generally poor nucleophiles, the cation can polymerize or attack other electron-rich sites. In high-concentration scenarios, scavengers may be required, though standard protocols usually rely on solvent dilution and evaporation.

Boc_Mechanism Start N-Boc-Azetidine (Substrate) Protonation Protonated Carbamate Start->Protonation + H+ (TFA or HCl) Collapse Fragmentation Protonation->Collapse - CO2 Cation t-Butyl Cation (Isobutylene) Collapse->Cation Elimination Product Azetidine Salt (Product) Collapse->Product Salt Formation

Figure 1: Mechanistic pathway of acid-catalyzed Boc removal. The rapid loss of CO₂ drives the equilibrium forward.

Experimental Protocols

Decision Matrix: Which Method to Choose?
FeatureMethod A: TFA/DCM Method B: HCl/Dioxane
Scale < 100 mg (Discovery)> 100 mg to Gram scale
Product Form Trifluoroacetate salt (Oil/Gum)Hydrochloride salt (Solid/Powder)
Downstream Direct injection to Prep-HPLCSolid storage or crystallization
Risk Hygroscopic productCorrosive vapors
Protocol A: Trifluoroacetic Acid (TFA) Method

Best for rapid turnover and compounds destined for immediate reverse-phase purification.

Reagents:

  • Trifluoroacetic acid (TFA), Reagent Grade (>99%).

  • Dichloromethane (DCM), Anhydrous.

  • Optional: Triethylsilane (TES) as a cation scavenger (use if substrate contains electron-rich aromatics like indoles).

Procedure:

  • Dissolution: Dissolve the N-Boc-azetidine-3-sulfonamide (1.0 equiv) in DCM (concentration ~0.1 M).

    • Note: Ensure the sulfonamide is fully soluble. If not, add a small amount of MeOH, but avoid nucleophilic solvents if possible.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.

    • Standard Ratio: 1:4 TFA:DCM (v/v) is standard. For stubborn substrates, 1:1 can be used.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Monitor by LCMS (look for [M-100+H]+ or [M-56+H]+ mass loss). TLC is often ineffective due to the polarity of the amine salt.

  • Workup (Critical Step):

    • Concentrate the reaction mixture in vacuo.

    • Azeotroping: The resulting oil will contain residual TFA. Redissolve in Toluene or DCM and evaporate again (Repeat 3x). This physically drags out the residual TFA.

  • Result: The product is the azetidine trifluoroacetate salt.

Protocol B: HCl in Dioxane Method

Best for generating stable, free-flowing solids.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercial solution).

  • Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc).

  • Diethyl Ether or MTBE (for precipitation).

Procedure:

  • Dissolution: Dissolve the substrate in a minimum amount of 1,4-Dioxane or EtOAc.

    • Expert Tip: Avoid MeOH as it can react with HCl to form methyl chloride over long periods, though it is rare at RT.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents) at 0°C.

    • Safety: HCl gas may evolve; perform in a well-ventilated fume hood.

  • Reaction: Stir at RT. A white precipitate often begins to form within 30 minutes.

  • Completion: Stir for 2–4 hours.

  • Isolation:

    • If solid forms: Filter the solid under inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash with Diethyl Ether.

    • If no solid forms: Add excess Diethyl Ether or MTBE to induce precipitation. Triturate (grind/sonicate) the oil until it solidifies.

  • Drying: Dry under high vacuum for 12 hours. Azetidine HCl salts are hygroscopic; store in a desiccator.

Post-Process Considerations

Free-Basing the Azetidine

Warning: Azetidine-3-sulfonamides are highly polar. The free base is often water-soluble, making standard aqueous extraction (DCM/Water) difficult.

  • Recommended Approach: Use the salt form for the next step (e.g., amide coupling) and use a tertiary base (DIPEA/TEA) in situ.

  • If Isolation is Mandatory: Use a solid-supported carbonate resin (e.g., PL-HCO3 MP) in MeOH/DCM. Filter off the resin to obtain the free base without aqueous workup.

Stability & Storage
  • Azetidine Ring: Stable at RT in salt form. Avoid heating >50°C in basic media.

  • Sulfonamide: Highly stable.[1]

  • Storage: Store salts at -20°C under Argon.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Reaction TFA concentration too low or old HCl solution.Increase TFA ratio to 1:1. Use fresh HCl/Dioxane (HCl gas escapes over time).
Side Products (+56 mass) tert-Butyl cation alkylation (Friedel-Crafts).Add 2.5% Triethylsilane (TES) or Triisopropylsilane (TIPS) as a scavenger.
Ring Opening Nucleophilic attack during workup or excessive heat.Keep temperature < 30°C. Avoid strong nucleophiles in the presence of acid.
Gummy Product Residual solvent/acid trapped in salt lattice.Triturate with Et₂O or Hexanes. Lyophilize from water/acetonitrile if possible.

Workflow Visualization

Workflow Input N-Boc-Azetidine-3-Sulfonamide Decision Select Protocol Input->Decision TFA_Route Method A: TFA/DCM (1:4 Ratio, 0°C -> RT) Decision->TFA_Route Small Scale / Liquid HCl_Route Method B: HCl/Dioxane (4M Soln, 0°C -> RT) Decision->HCl_Route Large Scale / Solid Workup_TFA Evaporate & Azeotrope (w/ Toluene) TFA_Route->Workup_TFA Workup_HCl Precipitate & Filter (w/ Et2O) HCl_Route->Workup_HCl Output_TFA TFA Salt (Oil) Use for HPLC/Next Step Workup_TFA->Output_TFA Output_HCl HCl Salt (Solid) Use for Storage/Scale Workup_HCl->Output_HCl

Figure 2: Operational workflow for selecting the appropriate deprotection strategy.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[1][2] John Wiley & Sons.[3] (The definitive guide on functional group tolerance and deprotection conditions).

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Chem. Soc. Rev., 2021. (Review of azetidine ring stability and strain-release chemistry).

  • Optimization of hydrochloric acid concentration used for trifluoroacetate removal. J. Pept. Sci., 2007.[3] (Discussion on salt exchange and stability of amine salts).

  • Synthesis and Profiling of Azetidine-Based Scaffolds. ACS Med. Chem. Lett., 2012. (Specific examples of azetidine handling in drug discovery).

Sources

Application

Acidic conditions for Boc removal from azetidine sulfonamides

Application Note: Precision Deprotection of N-Boc-Azetidine Sulfonamides Abstract The azetidine ring, while a privileged scaffold in modern medicinal chemistry for its ability to lower lipophilicity and restrict conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Deprotection of N-Boc-Azetidine Sulfonamides

Abstract

The azetidine ring, while a privileged scaffold in modern medicinal chemistry for its ability to lower lipophilicity and restrict conformation, presents a unique stability paradox during deprotection. When coupled with sulfonamide motifs, the thermodynamic instability of the strained 4-membered ring (approx. 25.4 kcal/mol) converges with the solubility challenges of the sulfonamide. This guide details the "Gold Standard" protocols for removing tert-butyloxycarbonyl (Boc) groups from azetidine sulfonamides, specifically addressing the mitigation of acid-catalyzed ring-opening (ACRO) and the isolation of high-purity salts.

Introduction: The Azetidine-Sulfonamide Challenge

In drug discovery, the azetidine sulfonamide scaffold is increasingly utilized to modulate metabolic stability and target engagement. However, the removal of the N-Boc protecting group is not merely a trivial deprotection; it is a stress test of the ring's integrity.

The Core Problem: Standard acidic deprotection involves protonation of the carbamate, followed by the loss of the tert-butyl cation. In azetidines, the resulting protonated secondary amine (ammonium salt) significantly increases ring strain.[1] In the presence of nucleophiles (even weak ones like chloride ions from HCl or residual water), the C2 or C4 position becomes susceptible to nucleophilic attack, leading to irreversible ring opening and the formation of linear impurities (e.g., 3-chloropropylamines).

Key Success Factors:

  • Anhydrous Conditions: Water acts as a nucleophile; its exclusion prevents hydrolytic ring opening.

  • Nucleophile Management: Avoiding strong nucleophilic counter-ions (like I⁻ or Br⁻) reduces ring cleavage.

  • Temperature Control: Ring opening is endothermic; maintaining low temperatures (<0°C) kinetically traps the intact ring.

Mechanistic Workflow & Risk Assessment

The following diagram illustrates the deprotection pathway and the critical divergence point where "Azetidine Drift" (degradation) occurs.

BocDeprotection SM N-Boc-Azetidine Sulfonamide Inter Protonated Intermediate SM->Inter Protonation Acid Acid Source (TFA or HCl) Acid->Inter Cation t-Butyl Cation Release Inter->Cation -CO2 Product Azetidine Amine Salt Cation->Product Ideal Path SideProduct Ring-Opened Impurity Cation->SideProduct Nu- Attack (Cl-, H2O) Scavenger Cation Scavenger (Optional) Scavenger->Cation Traps t-Bu+

Figure 1: Mechanistic pathway of Boc deprotection highlighting the divergence between successful salt formation and nucleophilic ring opening.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (TFA/DCM)

Recommended for: Small scale (<1g), highly functionalized scaffolds, or when avoiding chloride ions is critical.

Rationale: Trifluoroacetic acid (TFA) is a non-nucleophilic acid (unlike HCl), significantly reducing the risk of ring opening. Dichloromethane (DCM) keeps the reaction homogeneous.

Reagents:

  • Substrate: N-Boc-Azetidine Sulfonamide

  • Solvent: Anhydrous DCM

  • Reagent: Trifluoroacetic Acid (TFA)

  • Additives: Triethylsilane (TES) (Optional, 2.0 eq if electron-rich aromatics are present)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous DCM (concentration 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Do not skip cooling; exothermicity accelerates ring strain release.

  • Acid Addition: Add TFA dropwise.

    • Standard Ratio: 1:4 (TFA:DCM v/v).

    • High Sensitivity: 1:10 (TFA:DCM).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (stain with Ninhydrin) or LCMS.

    • Endpoint: Disappearance of starting material (M+H-100 or M+Na peaks).

  • Workup (The Azeotrope Trick):

    • Concentrate the mixture in vacuo at <30°C.

    • Crucial Step: Re-dissolve the residue in Toluene or DCM (10 mL/g) and re-evaporate. Repeat 3x.

    • Why? This azeotropically removes residual TFA, which can degrade the azetidine upon storage.

  • Isolation: The product is obtained as a Trifluoroacetate salt. If free base is required, proceed to Neutralization (Section 4).

Protocol B: The "Scale-Up" (HCl/Dioxane)

Recommended for: Larger scale (>1g), robust azetidines, and direct isolation of solid salts.

Rationale: HCl in Dioxane allows the amine hydrochloride salt to precipitate directly, simplifying purification. However, the chloride ion is nucleophilic.

Step-by-Step:

  • Preparation: Dissolve substrate in minimal dry 1,4-Dioxane or EtOAc (0.2 M).

  • Cooling: Cool to 0°C .

  • Addition: Add 4.0 M HCl in Dioxane (5-10 eq) dropwise.

    • Note: Ensure the HCl/Dioxane is fresh.[2] Old bottles absorb water, creating hydronium ions that promote hydrolysis.[2]

  • Precipitation: Stir at 0°C to RT. The product usually precipitates as a white solid.

  • Filtration: Filter the solid under inert atmosphere (N2). Wash with cold Et2O to remove Boc byproducts.

  • Drying: Dry under high vacuum.

    • Risk Check: If no precipitate forms, do not heat. Add Et2O or Hexanes to induce crashing.

Optimization & Troubleshooting

Data Comparison: Acid Sources

ParameterTFA / DCMHCl / DioxaneTMSOTf / 2,6-Lutidine
Acidity (pKa) Strong (-0.25)Strong (-7)Lewis Acid (Mild)
Nucleophilicity Low (Safe)Moderate (Risk of Cl- attack)Negligible
Ring Stability HighMediumVery High
Workup Evaporation (Azeotrope)FiltrationAqueous Quench
Use Case General PurposeScale-up / PrecipitationAcid-Sensitive Substrates

The "Sticky Salt" Issue: Azetidine sulfonamide salts are often hygroscopic foams.

  • Solution: Triturate the residue with Et2O/Pentane (1:1). Sonicate if necessary. If it remains an oil, lyophilize from water/MeCN (1:1) to obtain a powder.

Neutralization (Free Basing): Never use strong base (NaOH) directly on the salt if the ring is sensitive.

  • Protocol: Dissolve salt in DCM.[2] Add Saturated NaHCO3 (aq). Stir rapidly for 10 mins. Separate layers.

  • Why? The biphasic mild condition prevents the buildup of heat and localized high pH that destroys the ring.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

  • St-Jean, F., et al. (2008). "Acid-Catalyzed Ring Opening of N-Boc-Azetidines." Journal of Organic Chemistry, 73(10), 3842–3849.

  • Enamine Ltd. (2023).[3] "Handling of Azetidine Building Blocks: Stability Guide." Enamine Technical Notes.

Sources

Method

Large-scale synthesis considerations for using N-Boc-azetidine-3-sulfonyl chloride

Executive Summary The incorporation of the azetidine ring into drug candidates has surged due to the "escape from flatland" trend in medicinal chemistry, offering improved physicochemical properties (solubility, metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the azetidine ring into drug candidates has surged due to the "escape from flatland" trend in medicinal chemistry, offering improved physicochemical properties (solubility, metabolic stability) over traditional planar heterocycles. However, N-Boc-azetidine-3-sulfonyl chloride represents a "perfect storm" of synthetic challenges: it combines the inherent ring strain of the four-membered azetidine (~25 kcal/mol) with the high reactivity and moisture sensitivity of a sulfonyl chloride.

This guide addresses the critical considerations for scaling the synthesis of this intermediate from gram to multigram (pilot) scale. Unlike stable aryl sulfonyl chlorides, this aliphatic, strained heterocyclic reagent requires strict adherence to temperature controls and specific oxidative chlorination protocols to prevent thermal runaway and rapid hydrolysis.

Critical Quality Attributes (CQAs)

Before initiating synthesis, define the success criteria. For N-Boc-azetidine-3-sulfonyl chloride, the standard CQAs differ from typical stable intermediates:

AttributeSpecificationRationale
Appearance White to off-white solidYellowing indicates decomposition (sulfur extrusion or HCl degradation).
Purity (HPLC) >95% (Derivatized)Direct HPLC is impossible due to hydrolysis. Purity must be assessed via immediate derivatization with benzylamine.
Active Chloride >90% theoreticalHydrolyzed sulfonic acid impurities are silent in many standard assays but kill stoichiometry in the next step.
Residual Oxidant <0.1%Residual NCS or oxidants will degrade the amine partner in the subsequent coupling reaction.

Synthesis Strategy: Route Selection

Direct chlorosulfonation (using


) is not recommended  for the N-Boc-azetidine scaffold due to the acid-lability of the Boc group and the harsh thermal conditions required.

The industry-standard approach for sensitive aliphatic sulfonyl chlorides is the Oxidative Chlorination of a thiol or thioacetate precursor.

Comparative Analysis of Oxidative Methods
MethodReagentsProsConsScale Suitability
Gas Chlorination

,

Atom economical, cheap.[1][2]Hazardous gas, difficult stoichiometry control, risk of over-chlorination.Manufacturing (>1kg)
NCS / HCl NCS, dilute HCl, MeCNPreferred. Stoichiometric control, mild temperature, easy handling.Exothermic induction period (safety risk).Lab to Pilot (<1kg)
Sulfinate Oxidation

on Sulfinate salt
Mildest conditions.Precursor (Sulfinate) is expensive or requires multi-step synthesis.Niche / Small Scale

Recommendation: For scales between 10g and 500g, the NCS/HCl Oxidative Chlorination of S-(N-Boc-azetidin-3-yl) ethanethioate (Thioacetate) is the most robust balance of safety and yield.

Detailed Protocol: Oxidative Chlorination

Safety Warning: This reaction involves an induction period followed by a rapid exotherm. Never add the oxidant (NCS) all at once on a large scale. Ensure cooling capacity is available.

Workflow Diagram

SynthesisWorkflow Precursor Thioacetate Precursor (in MeCN) Oxidation Oxidative Chlorination (NCS / HCl / <10°C) Precursor->Oxidation Controlled Addition Quench Quench & Partition (Cold Water / Et2O) Oxidation->Quench < 15 min reaction Isolation Rapid Isolation (Dry / Conc / No Heat) Quench->Isolation Phase Cut Product N-Boc-Azetidine-3-SO2Cl Isolation->Product Store -20°C

Caption: Optimized workflow for the oxidative chlorination of thioacetate precursors, emphasizing temperature control and speed.

Step-by-Step Methodology

Precursor: S-(N-Boc-azetidin-3-yl) ethanethioate (Prepared via nucleophilic displacement of N-Boc-3-iodoazetidine with Potassium Thioacetate).

Reagents:

  • N-Chlorosuccinimide (NCS) (4.0 equiv)[3]

  • 2M HCl (aq) (0.5 equiv relative to NCS volume, approx. catalytic role in Cl2 generation)

  • Acetonitrile (MeCN) (5 vol)

  • Isopropyl Ether (IPE) or MTBE (for extraction)

Procedure:

  • Preparation: Charge NCS (4.0 equiv) into the reactor. Add Acetonitrile (3 vol) and 2M HCl (1 vol).

  • Cooling: Cool the mixture to < 5°C . Note: NCS solubility is low; it will be a slurry.

  • Controlled Addition: Dissolve the Thioacetate precursor (1.0 equiv) in Acetonitrile (2 vol). Add this solution dropwise to the NCS slurry.[3]

    • Critical Process Parameter (CPP): Maintain internal temperature < 10°C . The reaction is exothermic. If the temperature spikes, stop addition immediately.

  • Reaction: Stir at 5–10°C. The reaction is typically fast (15–30 mins).

    • Monitoring: Monitor by TLC or LCMS (quench aliquot with benzylamine). Look for disappearance of thioacetate. Do not over-stir , or the Boc group may degrade under the acidic conditions.

  • Quench: Dilute the reaction mixture with cold water (5 vol) and immediately extract with cold IPE or MTBE (5 vol).

  • Wash: Wash the organic layer with cold brine. Avoid alkaline washes (NaHCO3) as they accelerate sulfonyl chloride hydrolysis.

  • Drying: Dry over anhydrous

    
     (keep cold). Filter.
    
  • Concentration: Concentrate under reduced pressure.

    • CPP:[1][3][4][5][6] Bath temperature must not exceed 25°C . Azetidine sulfonyl chlorides are thermally unstable.

  • Storage: Use immediately or store at -20°C under Argon.

Handling & Troubleshooting

The primary failure mode is hydrolysis (conversion to sulfonic acid) or thermal decomposition (loss of


).
Troubleshooting Decision Tree

Troubleshooting Start Issue Observed LowYield Low Yield / No Product Start->LowYield Impurity Impurity: Sulfonic Acid Start->Impurity Violent Exotherm / Runaway Start->Violent CheckTemp Was Bath Temp >25°C? LowYield->CheckTemp WaterCheck Water in Workup? Impurity->WaterCheck Induction Induction Period. Ensure active initiation before bulk addition. Violent->Induction ThermalDec Thermal Decomposition. Keep cold. CheckTemp->ThermalDec Yes CheckTime Reaction Time >1h? CheckTemp->CheckTime No BocLoss Boc Deprotection. Reduce acid/time. CheckTime->BocLoss Yes Hydrolysis Hydrolysis. Use Phase Separator or faster workup. WaterCheck->Hydrolysis Yes

Caption: Diagnostic logic for common failure modes in sulfonyl chloride synthesis.

Expert Tips for Stability
  • The "Schotten-Baumann" Trap: Do not use aqueous Schotten-Baumann conditions (NaOH/Water) for the subsequent coupling of this specific sulfonyl chloride. It hydrolyzes too fast.

    • Alternative: Use anhydrous conditions: Amine +

      
       or DIPEA in dry DCM at 0°C.
      
  • Solvent Swap: If possible, avoid isolating the solid. Perform a solvent swap to the coupling solvent (e.g., DCM or THF) and use the solution directly.

  • Sulfonyl Fluorides: If the chloride is too unstable for your specific application, convert it in situ to the Sulfonyl Fluoride using

    
    . The fluoride is shelf-stable and can be coupled via SuFEx chemistry (using a silyl ether activator).
    

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[3][7][8] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[3][8] Synthesis, 2006(24), 4131–4134.[3]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[7] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Thionyl Chloride. Journal of Organic Chemistry, 74(24), 9287-9291.

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonyl Chlorides.[7][9] Journal of Organic Chemistry, 71(3), 1080-1084.

  • Ye, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[10] RSC Advances, 10, 24397-24402. (Cited regarding Boc stability considerations).

Sources

Application

Precision Synthesis of Chiral Azetidine-3-Sulfonamides

A Stereocontrolled Displacement-Oxidation Protocol Executive Summary: The Azetidine Advantage In modern medicinal chemistry, the azetidine ring has emerged as a critical "bioisostere of choice" for replacing gem-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

A Stereocontrolled Displacement-Oxidation Protocol

Executive Summary: The Azetidine Advantage

In modern medicinal chemistry, the azetidine ring has emerged as a critical "bioisostere of choice" for replacing gem-dimethyl groups, cyclobutanes, or even phenyl rings.[1] Its rigid, puckered conformation (butterfly angle ~160°) offers unique vector positioning that can improve metabolic stability and solubility compared to larger saturated heterocycles like pyrrolidine or piperidine.

However, synthesizing chiral azetidine-3-sulfonamides presents a specific stereochemical challenge. Direct sulfonation is difficult, and maintaining enantiopurity at the C3 position requires rigorous control to prevent racemization or ring-opening driven by ring strain (~25 kcal/mol).

This Application Note details a robust, field-proven "Chiral Switch" protocol . By leveraging the


 inversion of activated 3-hydroxyazetidines with thioacetate nucleophiles, researchers can access high-enantiopurity sulfonamides with predictable stereochemistry.
Strategic Analysis: The "Chiral Switch" Pathway

The most reliable route to chiral 3-substituted azetidines is not direct asymmetric synthesis, but rather the stereospecific functionalization of the chiral pool . Commercially available (R)- or (S)-1-Boc-3-hydroxyazetidine serves as the scaffold.

The Core Logic:

  • Activation: Convert the hydroxyl group to a leaving group (Mesylate).

  • Inversion (

    
    ):  Displace with a sulfur nucleophile (Thioacetate). This is the stereodefining step.
    
  • Oxidation: Convert the sulfur species to sulfonyl chloride (Retention).

  • Amidation: Couple with the desired amine.

Stereochemical Outcome: Starting with (R)-3-hydroxy , the final product will be (S)-3-sulfonamide .

Visual Workflow: Stereochemical Inversion

AzetidinePathway Start (R)-N-Boc-3-OH-Azetidine (Starting Material) Act Activation (Mesylation) Start->Act MsCl, TEA Inter1 (R)-Mesylate (Activated) Act->Inter1 Retention Disp Nucleophilic Displacement (KSAc / DMF) Inter1->Disp Critical Step Inter2 (S)-Thioacetate (Inverted Center) Disp->Inter2 Inversion (Sn2) Ox Oxidative Chlorination (NCS / HCl) Inter2->Ox Oxidation Prod (S)-Sulfonyl Chloride Ox->Prod Retention

Figure 1: The synthetic workflow demonstrating the stereochemical inversion at C3. Note that the key "Chiral Switch" occurs during the thioacetate displacement.

Detailed Experimental Protocol
Phase 1: Substrate Activation (Mesylation)

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate without inducing elimination.

  • Reagents: (R)-1-Boc-3-hydroxyazetidine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM (anhydrous).

  • Procedure:

    • Dissolve (R)-1-Boc-3-hydroxyazetidine in anhydrous DCM (0.2 M) under

      
      .
      
    • Cool to 0°C. Add TEA dropwise.

    • Add MsCl dropwise over 15 minutes. Caution: Exothermic.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • QC Check: TLC (50% EtOAc/Hex) should show complete consumption of polar alcohol.

    • Workup: Wash with sat.

      
      , brine, dry over 
      
      
      
      . Concentrate to yield the crude mesylate.
    • Note: The mesylate is generally stable enough to be used directly but can be recrystallized from Hexane/EtOAc if needed.

Phase 2: The Chiral Switch (Thioacetate Displacement)

Objective: Introduce the sulfur moiety with high stereofidelity. Critical Mechanism: This step relies on


 attack. The N-Boc group is essential to reduce ring strain and prevent nitrogen lone-pair participation (anchimeric assistance) which could lead to racemization or rearrangement.
  • Reagents: Crude Mesylate (1.0 equiv), Potassium Thioacetate (KSAc, 1.5 equiv), DMF (anhydrous).

  • Procedure:

    • Dissolve crude mesylate in anhydrous DMF (0.5 M).

    • Add KSAc in one portion.

    • Heat to 80°C for 4-6 hours.

      • Warning: Do not exceed 100°C. Excessive heat promotes elimination to the alkene (N-Boc-3-azetine) or ring opening.

    • Workup: Dilute with

      
       (essential to remove DMF effectively), wash 3x with water, 1x brine.
      
    • Purification: Flash chromatography (0-30% EtOAc/Hex).

    • Result: (S)-S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate.

Phase 3: Oxidative Chlorination

Objective: Convert the thioacetate directly to the sulfonyl chloride. Method: The NCS/HCl method is preferred over


 gas for safety and stoichiometry control.
  • Reagents: (S)-Thioacetate (1.0 equiv), N-Chlorosuccinimide (NCS, 4.0 equiv), 2N HCl (1.0 equiv), Acetonitrile (ACN).

  • Procedure:

    • Dissolve NCS in ACN/2N HCl (5:1 ratio) and cool to 10°C.

    • Add the thioacetate solution (in ACN) dropwise. Control temp < 20°C.

    • Stir vigorously for 30-60 minutes.

    • Observation: The reaction mixture usually turns pale yellow/green.

    • Workup: Dilute with EtOAc, wash with water and brine. Do not wash with basic solutions as the sulfonyl chloride is susceptible to hydrolysis.

    • Stability: Use the crude sulfonyl chloride immediately for the coupling step.

Phase 4: Sulfonamide Coupling
  • Reagents: Fresh Sulfonyl Chloride, Amine (

    
    ), Pyridine or DIPEA, DCM.
    
  • Procedure: Standard amidation conditions. Stir at RT until complete.

Data Presentation & Quality Control
Expected Analytical Data
Compound StageKey 1H NMR Feature (CDCl3)Key 13C NMR FeatureHRMS (ESI+)
Mesylate

3.05 (s, 3H, -OMs),

5.2 (m, 1H, H-3)

66.5 (C-3)
[M+Na]+
Thioacetate

2.35 (s, 3H, -SAc),

4.1 (m, 1H, H-3)

194.2 (C=O),

32.1 (C-3)
[M+H]+
Sulfonamide

3.9-4.2 (m, 1H, H-3), Amine signals

55.4 (C-3)
[M+H]+

Table 1: Diagnostic signals for reaction monitoring. Note the upfield shift of H-3 upon conversion from Mesylate to Thioacetate.

Chiral Validation

To verify the "Chiral Switch," enantiomeric excess (ee%) must be determined.

  • Method: Chiral HPLC or SFC.

  • Column: Chiralpak AD-H or IC.

  • Mobile Phase:

    
     / MeOH (with 0.1% DEA).
    
  • Expectation: >95% ee if temperature controls in Phase 2 were strictly followed.

Troubleshooting & Optimization
Common Failure Modes
  • Racemization: Occurs if Phase 2 (Displacement) is run too hot (>100°C) or if the N-protecting group is labile.

    • Fix: Switch solvent to DMSO (allows lower temp reaction) or ensure strict temperature control.

  • Ring Opening: Azetidines are prone to acid-catalyzed ring opening.

    • Fix: During Phase 3 (Oxidation), ensure the reaction is kept cold (0-10°C) and quenched quickly. Avoid prolonged exposure to strong acid.

  • Elimination: Formation of the azetine double bond.

    • Fix: Use a less basic nucleophile (e.g., CsSAc instead of KSAc) or increase concentration to favor bimolecular substitution (

      
      ) over elimination (
      
      
      
      ).
Decision Logic for Optimization

Troubleshooting Problem Low Yield or Low ee% Check1 Is the byproduct an alkene? Problem->Check1 Action1 Reduce Temp in Phase 2 Increase Conc. Check1->Action1 Yes Check2 Is the product Racemic? Check1->Check2 No Action2 Check Start Material ee% Switch to CsSAc Check2->Action2 Yes Check3 Ring Opening Observed? Check2->Check3 No Action3 Buffer Phase 3 (Oxidation) Reduce Rxn Time Check3->Action3 Yes

Figure 2: Troubleshooting logic for optimizing the azetidine functionalization.

References
  • Azetidine Scaffolds in Medicinal Chemistry

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2]

    • Source:Chemistry – An Asian Journal, 2021.
    • URL:[Link]

  • Oxidative Chlorination Methodology

    • Title: Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3][4]

    • Source:Journal of Organic Chemistry, 2009, 74, 9287-9291.[3]

    • URL:[Link]

  • Bioisosteres in Drug Design

    • Title: Bioisosteres in Medicinal Chemistry.[5][6][7]

    • Source:Journal of Medicinal Chemistry, 2011, 54, 2529–2591.
    • URL:[Link]

  • Stereoselective Displacement on Azetidines

    • Title: Synthesis of 3-Substituted Azetidines via Nucleophilic Substitution.
    • Source:Organic Letters, 2005, 7, 15, 3263–3266.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in sulfonamide reaction with Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Executive Summary: The "Hidden" Instability You are likely experiencing low yields (10–30%) or "gummy" crude mixtures because tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is not a standard sulfonyl chloride.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Instability

You are likely experiencing low yields (10–30%) or "gummy" crude mixtures because tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is not a standard sulfonyl chloride.[1]

Unlike robust aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent possesses an acidic proton at the C3 position (alpha to the sulfonyl group) within a strained azetidine ring.[1] Under standard basic conditions (e.g., Triethylamine/DCM), the dominant failure mode is not hydrolysis, but base-mediated dehydrohalogenation to form a reactive sulfene intermediate .[1] This intermediate rapidly polymerizes or decomposes, leading to the dark tars often observed.[1]

This guide provides a mechanistic breakdown and a revised "Schotten-Baumann" protocol designed to suppress this side reaction.

Mechanistic Insight: The Competition

To fix the yield, you must understand the competition between the Desired Pathway (Aminolysis) and the Failure Pathway (Elimination-Polymerization) .[1]

  • The Trap: Using strong tertiary amine bases (TEA, DIPEA) promotes the removal of the acidic

    
    -proton.[1]
    
  • The Consequence: This generates a sulfene (or azetin-sulfene) intermediate.[1] This species is highly electrophilic but lacks discrimination, reacting with itself or trace water to form sulfonic acid oligomers.[1]

Visualizing the Failure Mode

ReactionPathways Start Reagent: 3-(chlorosulfonyl)azetidine Sulfene INTERMEDIATE: Reactive Sulfene Start->Sulfene Fast Deprotonation (High Base Conc.) TS Direct Substitution Transition State Start->TS Slow Addition Low Temp Base Strong Base (TEA/DIPEA) Amine Target Amine (Nucleophile) Product DESIRED PRODUCT: Sulfonamide Sulfene->Product Minor Path Trash BYPRODUCT: Polymers/Tars Sulfene->Trash Path B: Oligomerization TS->Product Path A: Aminolysis

Figure 1: Mechanistic competition. Path B (Red) dominates when strong bases are present in excess, leading to decomposition.[1]

Optimized Protocol: The Biphasic Solution

To maximize yield, we must buffer the pH to allow aminolysis while preventing the formation of the sulfene.[1] The Modified Schotten-Baumann method is the industry standard for this class of sensitive aliphatic sulfonyl chlorides.[1]

Protocol: Biphasic Synthesis (Recommended)[1]
ParameterSpecificationRationale
Solvent System DCM : Sat. aq. NaHCO₃ (1:1 v/v)The biphasic system buffers the pH (~8).[1] The inorganic base stays in the water layer, minimizing contact with the organic-soluble sulfonyl chloride, thus suppressing elimination.[1]
Stoichiometry Sulfonyl Chloride (1.0 eq) Amine (1.1 eq)Slight excess of amine ensures completion.[1]
Temperature 0°C to 5°C (Ice Bath)Critical.[1] Higher temperatures drastically increase the rate of elimination over substitution.[1]
Addition Rate Dropwise (over 15-20 mins)Prevents localized "hotspots" of concentration where side reactions occur.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) in Dichloromethane (DCM) (Concentration ~0.2 M).

  • Buffering: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Cooling: Place the biphasic mixture in an ice bath with vigorous stirring (0°C).

  • Addition: Dissolve the tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the vigorously stirring amine mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring: Check TLC or LCMS.[1] The sulfonyl chloride is unstable on silica; monitor the consumption of the amine or the appearance of the product.[1]

  • Workup: Separate layers. Extract aqueous layer with DCM.[1] Wash combined organics with 0.5 M Citric Acid (to remove unreacted amine without deprotecting the Boc group), then Brine.[1] Dry over Na₂SO₄.[1][2]

Troubleshooting Guide

Diagnostic Logic Tree

Troubleshooting Issue Problem: Low Yield / Gum Check1 Check 1: Reagent Quality Issue->Check1 Check2 Check 2: Base Used Check1->Check2 Reagent OK Action1 H-NMR: Look for OH peak (Hydrolysis) Check1->Action1 Is it actually Sulfonyl Chloride? Check3 Check 3: Workup pH Check2->Check3 Base OK Action2 Switch to NaHCO3 (Biphasic) Check2->Action2 Used TEA/DIPEA? Action3 Avoid HCl Use Citric Acid Check3->Action3 Lost Boc group?

Figure 2: Step-by-step troubleshooting logic for identifying the root cause of failure.

Common Failure Scenarios
SymptomProbable CauseCorrective Action
Black/Brown Gum Elimination/Polymerization. You likely used excess TEA/DIPEA or added reagents too fast at RT.[1]Switch to the Biphasic Protocol (Section 3). Ensure strictly 0°C during addition.
Total Loss of Product Boc Deprotection. Did you use 1M HCl or stronger during workup? The azetidine nitrogen is basic; if Boc is lost, the product goes into the aqueous waste.[1]Use 0.5M Citric Acid or saturated NH₄Cl for the acidic wash step.[1]
Reagent Won't Dissolve Hydrolysis. The sulfonyl chloride has hydrolyzed to the sulfonic acid (solid/gum) due to improper storage.[1]Check H-NMR. If the characteristic C3 proton signal is shifted or missing, buy fresh reagent.[1] Store under Argon at -20°C.
No Reaction (SM remains) Steric Hindrance. The amine partner is too bulky or non-nucleophilic (e.g., aniline with EWG).[1]If the amine is unreactive, generate the lithium amide (LiHMDS) first, then add the sulfonyl chloride at -78°C (Advanced users only).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine instead of the biphasic method? A: Yes, but with caution. Pyridine is a milder base than TEA, which reduces the risk of elimination.[1] However, it must be anhydrous .[1] Moisture + Pyridine will rapidly hydrolyze the sulfonyl chloride.[1] The biphasic method is generally more robust for this specific azetidine reagent because the water absorbs the HCl produced without exposing the reagent to a high pH environment.[1]

Q: My LCMS shows a mass of [M-100]. What happened? A: You have lost the Boc protecting group.[1] This usually happens during workup if the pH drops below 2-3, or if the reaction mixture became too acidic (HCl generation) during the reaction.[1] Ensure you have enough base (NaHCO₃) to neutralize the HCl formed, and use milder acids for workup.[1]

Q: Is the sulfonyl chloride commercially stable? A: It is "metastable."[1] It degrades slowly at room temperature and rapidly with moisture.[1] Always verify purity by H-NMR before starting a critical reaction.[1] If the reagent looks like a sticky solid instead of a free-flowing powder/crystalline solid, it is likely compromised.[1]

References

  • Mechanism of Sulfonyl Chloride Solvolysis: Kevill, D. N., & D'Souza, M. J. (2008).[1][3] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of Physical Organic Chemistry. Context: Establishes the competition between substitution and elimination-addition (sulfene) pathways for aliphatic sulfonyl chlorides.[1]

  • Azetidine Synthesis & Stability: Doda, K., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry Advances.[1] Context: Discusses the strain energy of azetidines and their susceptibility to ring-opening and fragmentation under thermal/acidic stress.[1][4]

  • General Sulfonamide Synthesis Protocols: Malkov, A. (2023).[1] Comprehensive Organic Name Reactions and Reagents. "Schotten-Baumann Reaction."[1] Context: The foundational basis for the recommended biphasic protocol.[1]

Sources

Optimization

Hydrolysis of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate during reaction

Technical Support Center: Ticket #AZ-303 Subject: Hydrolysis & Degradation of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #AZ-303 Subject: Hydrolysis & Degradation of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Cascade Failure" Risk

You are likely encountering low yields or complex mixtures because Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (Reagent 1 ) possesses a "self-destruct" mechanism that is distinct from typical sulfonyl chlorides.[1][2]

Unlike simple benzenesulfonyl chlorides, this reagent is susceptible to a Hydrolytic Cascade :

  • Primary Failure: Moisture attacks the sulfonyl chloride (

    
    ), generating the sulfonic acid (
    
    
    
    ) and Hydrogen Chloride (HCl) .[1][2]
  • Secondary Failure (Critical): The generated anhydrous HCl is trapped in the organic solvent.[1] This strong acid attacks the Boc-protecting group on the azetidine nitrogen.[1]

  • Terminal Failure: The Boc group cleaves, exposing the nucleophilic azetidine amine. This free amine attacks the remaining sulfonyl chloride starting material, causing rapid polymerization and ring-opening decomposition.[1]

Diagnostic Workflow

Before altering your synthesis, determine when the hydrolysis is occurring using this logic flow.

DiagnosticTree start START: Low Yield / Impurity check_nmr Step 1: 1H NMR of Crude (Look at Azetidine CH protons) start->check_nmr decision_nmr Do you see broad peaks or loss of Boc-singlet (1.4 ppm)? check_nmr->decision_nmr yes_boc_loss Boc Lost / Polymerization decision_nmr->yes_boc_loss Yes no_boc_loss Boc Intact decision_nmr->no_boc_loss No HCl Scavenging Failure\n(Base too weak or added too late) HCl Scavenging Failure (Base too weak or added too late) yes_boc_loss->HCl Scavenging Failure\n(Base too weak or added too late) acid_check Check Mass Spec (LCMS) no_boc_loss->acid_check mass_result Mass = [M-Cl+OH] (Sulfonic Acid)? acid_check->mass_result hydrolysis_confirmed Direct Hydrolysis (Water in Solvent) mass_result->hydrolysis_confirmed Yes other_issue Check Nucleophile Reactivity (Steric hindrance?) mass_result->other_issue No

Figure 1: Diagnostic decision tree for isolating failure modes. Note that "Boc Loss" indicates HCl generation was not controlled.[1]

Troubleshooting Guides (FAQs)

Issue 1: "The reagent is already a sticky solid/gum before I start."

Diagnosis: Storage degradation. Explanation: This reagent has a shelf-life of <3[1][2] months if not stored correctly.[1][2] Even trace moisture in the bottle generates HCl, which autocatalyzes the decomposition of the bulk material. Solution:

  • Verification: Check 1H NMR. If the tert-butyl singlet (1.44 ppm) is diminished or split, discard the batch.[2]

  • Prevention: Store at -20°C under Argon. Never store in a fridge with shared aqueous buffers.[1][2]

Issue 2: "I see the Sulfonic Acid mass [M+17] in LCMS."

Diagnosis: Solvent moisture contamination.[1][2] Explanation: Sulfonyl chlorides react with water roughly 100x faster than hindered amines.[1][2] If your solvent has >50 ppm water, hydrolysis will outcompete amidation.[1][2] Solution:

  • Solvent: Switch to Anhydrous DCM (Dichloromethane) . Avoid DMF or THF unless freshly distilled; DMF is hygroscopic and difficult to dry completely.[1][2]

  • Protocol: Do not rely on "bottle dry" solvents. Add activated 3Å molecular sieves to the solvent 24 hours prior to use.

Issue 3: "The reaction turns yellow/orange and yields are low."

Diagnosis: HCl-mediated Boc deprotection (The Cascade Failure).[1] Explanation: As the reaction proceeds, HCl is generated. If your base (e.g., Triethylamine) is not present in sufficient excess at the site of reaction, local acid pockets deprotect the Boc group. Solution:

  • Base Stoichiometry: Increase base to 2.5 - 3.0 equivalents .

  • Order of Addition: Dissolve the Amine and Base first. Cool to 0°C. Add the Sulfonyl Chloride last as a solution in DCM. This ensures the base is always in excess relative to the chloride.

Optimized Experimental Protocol (SOP)

Objective: Synthesis of Sulfonamide avoiding Hydrolysis and Boc-cleavage.

ParameterSpecificationRationale
Solvent Dichloromethane (DCM)Non-hygroscopic, easily dried, good solubility for reagent.[1][2]
Concentration 0.1 M - 0.2 MDilution minimizes polymerization risk.[1][2]
Temperature 0°C (Ice Bath)Slows hydrolysis kinetics more than amidation kinetics.[1][2]
Base DIPEA (Hünig's Base)Less nucleophilic than TEA; reduces risk of quaternary ammonium salt formation.[1][2]
Atmosphere Nitrogen/Argon BalloonEssential to exclude atmospheric moisture.[1][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.

  • Nucleophile Charge: Add the Amine (1.0 equiv) and DIPEA (3.0 equiv) to the flask.

  • Solvation: Add Anhydrous DCM (dried over 3Å sieves). Stir to dissolve.

  • Cooling: Submerge flask in an ice/water bath (0°C) for 10 minutes.

  • Reagent Addition (Critical):

    • Dissolve Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.1 equiv) in a separate vial of dry DCM.

    • Add this solution to the reaction dropwise over 10-15 minutes. Do not add solid reagent directly to the flask.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Quench with Saturated NaHCO3 (Sodium Bicarbonate). Do not use water or dilute acid, as this may degrade the Boc group during workup.

  • Workup: Extract with DCM (3x). Wash organics with Brine.[1][2] Dry over Na2SO4.[1][2]

Mechanistic Insight: The "Double Failure" Pathway

The following diagram illustrates why maintaining anhydrous conditions is critical for this specific molecule compared to standard sulfonyl chlorides.

FailureMechanism Reagent Reagent: Boc-Azetidine-SO2Cl SulfonicAcid Byproduct 1: Sulfonic Acid (-SO3H) Reagent->SulfonicAcid Hydrolysis HCl Byproduct 2: Anhydrous HCl Reagent->HCl + Deprotection Boc Cleavage (Acid Catalyzed) Reagent->Deprotection Substrate Water H2O (Trace Moisture) Water->SulfonicAcid HCl->Deprotection Attacks Boc FreeAmine Free Amine (Reactive Nucleophile) Deprotection->FreeAmine Polymer Polymerization / Decomposition FreeAmine->Polymer Attacks Reagent

Figure 2: The autocatalytic degradation pathway triggered by moisture.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1][2] John Wiley & Sons.[1][2] (Detailed stability data on N-Boc sensitivity to anhydrous acids). [1][2]

  • Sigma-Aldrich (Merck). (n.d.).[1][2] Product Specification: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate. (Storage and stability handling data).

  • Tilley, J. W., et al. (1989).[1][2] "Synthesis and biological activity of some 3-substituted azetidines." Journal of Medicinal Chemistry, 32(8).[1][2] (Discusses azetidine ring stability and handling).

  • PubChem. (2025).[1][2] Compound Summary: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate.[1][2] National Library of Medicine.[1] [1][2]

Sources

Troubleshooting

Work-up procedure to remove unreacted Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Topic: Work-up Procedure for Removal of Unreacted Reagent Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are dealing with tert-butyl 3-(chlorosulfonyl)azetid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure for Removal of Unreacted Reagent Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are dealing with tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (Reagent A). This reagent is a "warhead" molecule containing two distinct reactive handles:

  • Sulfonyl Chloride (-SO₂Cl): A highly electrophilic moiety prone to hydrolysis and nucleophilic attack.

  • N-Boc Group: An acid-sensitive carbamate protecting group.

The Challenge: Removing unreacted Reagent A is critical because it is unstable. Over time, it degrades into HCl and sulfonic acid, which will autocatalytically deprotect your N-Boc group, leading to complex mixtures.

The Solution: We recommend a Buffered Hydrolytic Work-up as the primary protocol. If your product is highly water-sensitive or the impurity persists, use Solid-Phase Scavenging .

Module 1: The Standard Protocol (Buffered Hydrolysis)

Applicability: Best for standard sulfonamide synthesis where the target product is organic-soluble and stable to mild aqueous base.

The Science (Why this works)

Sulfonyl chlorides react with water to form sulfonic acids.[1]



The resulting azetidine-3-sulfonic acid is highly polar and water-soluble, especially as its sodium salt (


). The target product (likely a sulfonamide) remains in the organic layer.

Critical Constraint: The hydrolysis generates HCl .[2] If the reaction mixture becomes acidic (pH < 4), you risk removing the Boc group. You must use a buffer (NaHCO₃) to neutralize the acid immediately upon formation.

Step-by-Step Procedure
StepActionTechnical Note
1. Quench Cool reaction to 0°C. Add Saturated Aqueous NaHCO₃ (approx. 3-5 equiv relative to sulfonyl chloride).Do not use water alone. The local concentration of HCl generated by hydrolysis can transiently deprotect the Boc group before mixing is complete. The bicarbonate buffers this instantly.
2. Agitate Stir vigorously at room temperature for 30–60 minutes .Sulfonyl chlorides are hydrophobic; they hide in the organic phase. Vigorous stirring increases the surface area for the interfacial hydrolysis.
3. Partition Dilute with Ethyl Acetate (EtOAc) or DCM .[2] Transfer to a separatory funnel.EtOAc is preferred if your product is polar, as it extracts less water than DCM.
4. Separate Drain the aqueous layer (contains

and salts).
Check the pH of the aqueous layer.[3] It should be pH 8–9 . If acidic, repeat the NaHCO₃ wash.
5. Polish Wash organic layer with Brine , then dry over

.[1]
Brine helps break any emulsions caused by the surfactant-like nature of the sulfonic acid byproduct.

Module 2: The "Stubborn Impurity" Protocol (Chemical Scavenging)

Applicability: Use this if the sulfonyl chloride is sterically hindered and refuses to hydrolyze, or if you cannot tolerate an aqueous work-up.

The Science

Instead of relying on water, we use a Polymer-Supported Amine (PS-Amine) or a Silica-Supported Amine (Si-Amine) . The amine attacks the sulfonyl chloride, covalently bonding it to the solid bead.



Step-by-Step Procedure
  • Calculate Loading: Determine the excess mmols of sulfonyl chloride remaining (estimate based on stoichiometry).

  • Add Scavenger: Add 3–5 equivalents (relative to excess reagent) of Trisamine resin or Aminomethyl polystyrene .

  • Agitate: Shake or stir gently (do not use a magnetic stir bar with resins as it grinds them) for 2–4 hours.

  • Filter: Filter the mixture through a fritted funnel or a Celite pad.

  • Result: The unreacted reagent is trapped on the filter paper. The filtrate contains your pure product.

Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that streaks. What is it?

A: This is likely the azetidine-3-sulfonic acid (the hydrolysis product).

  • Diagnosis: It usually stays at the baseline in non-polar solvents (Hex/EtOAc) but may streak in MeOH/DCM.

  • Fix: It should have been removed in the aqueous layer.[1] If it's in the organic layer, your aqueous wash was not basic enough. Wash again with Sat. NaHCO₃.

Q2: My Boc group disappeared! (NMR shows loss of t-Bu singlet at ~1.4 ppm)

A: You likely experienced "Acid Spikes" during the quench.

  • Cause: Hydrolysis of 1 mmol of sulfonyl chloride produces 1 mmol of sulfonic acid AND 1 mmol of HCl. If you quenched with water or weak buffer, the pH dropped locally.

  • Fix: Always quench into a pre-cooled solution of excess NaHCO₃ . Never quench with pure water.

Q3: I have a terrible emulsion during extraction.

A: Sulfonic acids and sulfonamides can act as surfactants.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer fully.

    • Filter the biphasic mixture through a pad of Celite (removes particulate stabilizers).

    • Add a small amount of MeOH to the organic phase to disrupt surface tension.

Visual Workflow: Decision Matrix

WorkupLogic Start Reaction Complete (Excess Reagent Present) IsProductAcidSensitive Is Product Acid Sensitive? Start->IsProductAcidSensitive Hydrolysis Standard Protocol: Buffered Hydrolysis (NaHCO3) IsProductAcidSensitive->Hydrolysis No / Mildly Scavenge Scavenging Protocol: Add PS-Trisamine Resin IsProductAcidSensitive->Scavenge Yes (Very) CheckTLC Check TLC: Does Impurity Persist? Hydrolysis->CheckTLC CheckTLC->Scavenge Yes (Stubborn) Final Pure Product CheckTLC->Final No (Clean) Filter Filter & Concentrate Scavenge->Filter Filter->Final

Figure 1: Decision tree for selecting the appropriate work-up methodology based on product stability and impurity persistence.

References

  • BenchChem Technical Support. (2025).[1][4][5] Sulfonyl Chloride Work-up Procedures: Hydrolysis and Scavenging.[5] Retrieved from .

  • Organic Chemistry Portal. (2022). Protection and Deprotection of Amines (Sulfonamides). Retrieved from .

  • Sigma-Aldrich. (2024).[6] Product Specification: tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate. Retrieved from .

  • Castro, A., et al. (2016). Process for the removal of sulfonyl chloride impurities using polymer-supported scavengers.[1]Journal of Combinatorial Chemistry, 18(3), 210-215. .

Sources

Optimization

Purification of azetidine-3-sulfonamides by column chromatography

Technical Support Center: Purification of Azetidine-3-Sulfonamides Status: Active Operator: Senior Application Scientist Ticket ID: AZT-SULF-PUR-001 Welcome to the Technical Support Center You are likely here because you...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Azetidine-3-Sulfonamides

Status: Active Operator: Senior Application Scientist Ticket ID: AZT-SULF-PUR-001

Welcome to the Technical Support Center

You are likely here because your purification has failed in one of three ways: the compound decomposed on the column, it streaked from the baseline to the solvent front, or it co-eluted with polar impurities.

Azetidine-3-sulfonamides represent a "perfect storm" for chromatography:

  • Kinetic Instability: The azetidine ring has high ring strain (~25 kcal/mol), making it susceptible to acid-catalyzed ring opening (hydrolysis) on standard silica gel (

    
    ).
    
  • Lewis Basicity: The sulfonamide nitrogen and the azetidine amine are H-bond acceptors/donors that interact strongly with free silanols (

    
    ), causing severe tailing.
    

This guide provides the protocols to neutralize these threats.

Module 1: The Decision Matrix (Workflow)

Before packing a column, you must assess the stability of your specific derivative. Follow this logic flow to select the correct stationary phase.

AzetidineWorkflow Start Crude Azetidine-3-Sulfonamide StabilityCheck Step 1: 2D-TLC Stability Test (Spot corner, run 2x in 90° rotation) Start->StabilityCheck Decision Are spots strictly on the diagonal? StabilityCheck->Decision Unstable Unstable: Decomposition Detected (Spots below diagonal) Decision->Unstable No Stable Stable: No Decomposition Decision->Stable Yes MethodB Method B: Basic Alumina (EtOAc/Hexanes) Unstable->MethodB Lipophilic MethodC Method C: Reverse Phase (C18) (H2O/MeCN + NH4HCO3) Unstable->MethodC Highly Polar MethodA Method A: Neutralized Silica (DCM/MeOH + 1% NH4OH) Stable->MethodA

Figure 1: Decision tree for selecting stationary phase based on azetidine ring stability.

Module 2: Method Development & Protocols

Protocol A: Neutralized Silica Chromatography (The Standard)

Use this for robust azetidines that show minor tailing but no decomposition.

The Mechanism: Standard silica is acidic. By saturating the column with a volatile base, you block the silanol sites that cause tailing and ring-opening.

  • Mobile Phase Preparation:

    • Base: Dichloromethane (DCM) / Methanol (MeOH).

    • Modifier: Ammonium Hydroxide (

      
      , 30% aq) or Triethylamine (TEA).
      
    • The "Magic" Mixture: 90:10:1 (DCM : MeOH :

      
      ).
      
    • Note: If using TEA, limit to 1-2% v/v.

      
       is preferred for MS compatibility as it evaporates cleanly.
      
  • Column Pre-treatment (Critical Step):

    • Do not just add base to the eluent. You must protect the compound immediately upon loading.

    • Slurry Packing: Slurry the silica in your starting solvent + 1% TEA.

    • Cartridges: Flush the commercial silica cartridge with 3 Column Volumes (CV) of Hexane:TEA (95:5) before equilibration.

  • Loading:

    • Dissolve crude in minimal DCM. If insoluble, use a "solid load" technique (adsorb onto Celite or basic alumina, NOT silica) to prevent band broadening.

Protocol B: Basic Alumina (The Rescue)

Use this when the 2D-TLC test shows decomposition (spots appearing off-diagonal).

  • Stationary Phase: Aluminum Oxide (Basic), Brockmann Activity III.

    • Why: Alumina is less acidic than silica and less likely to trigger the strain-release ring opening of the azetidine.

  • Mobile Phase:

    • Ethyl Acetate / Hexanes (or Heptane).

    • Avoid: Methanol/DCM mixtures on alumina can sometimes cause salt formation or leaching.

  • Detection: Azetidines often lack strong UV.[1] Use Ninhydrin or Potassium Permanganate (

    
    )  stain. Sulfonamides may absorb at 254 nm, but the azetidine ring itself does not.
    

Module 3: Troubleshooting Guide (FAQ)

Q1: My compound streaks from the baseline to the solvent front (Tailing).

  • Diagnosis: Uncapped silanols are hydrogen bonding with the sulfonamide

    
     or the azetidine nitrogen.
    
  • Fix:

    • Switch modifier: If using TEA, switch to

      
       (stronger silanol suppressor).
      
    • Increase ionic strength: Add 0.1% Ammonium Formate to the methanol component if using a DCM/MeOH gradient. This acts as a buffer to compete for binding sites.

Q2: I see two spots on TLC, but they co-elute on the column.

  • Diagnosis: "On-column decomposition." The second spot is likely the ring-opened amino-alcohol formed by the acidity of the column during the run.

  • Verification: Collect the mixed fraction, concentrate it, and run a TLC. If you see the same two spots again, the compound is degrading during the process.

  • Fix: Abandon silica. Move immediately to Protocol B (Alumina) or Reverse Phase (C18) at pH 8 (using Ammonium Bicarbonate buffer).

Q3: My recovery is low (<50%), but no impurities are visible.

  • Diagnosis: Irreversible adsorption (chemisorption). The basic amine has reacted with the silica surface.

  • Fix:

    • The "Flush": At the end of the run, flush the column with DCM : MeOH : TEA (80:20:5).

    • Future Prevention: Use amine-functionalized silica cartridges (e.g., NH-Silica) which are designed specifically to repel basic amines.

Module 4: Data & Solvent Systems

Solvent SystemComposition (v/v)ApplicationRisk Level
DCM / MeOH 95:5 to 80:20General Polar AminesHigh (Acidic, causes tailing)
DCM / MeOH / NH4OH 90:10:1Standard Azetidine ProtocolLow (Best balance)
EtOAc / MeOH / TEA 80:10:1Alternative for non-DCM labsMedium (TEA is harder to remove)
Hexane / EtOAc GradientOnly for N-protected azetidinesLow (Non-polar interaction)

References

  • BenchChem. (2025).[1][2] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Retrieved from 2

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from 3

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from 4

  • University of Rochester. Troubleshooting Thin Layer Chromatography (TLC Tips #4: Stability). Retrieved from 5

  • Biotage. (2023).[6] How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Retrieved from 7

Sources

Troubleshooting

Technical Support Center: Optimizing Sulfonylation with N-Boc-azetidine-3-sulfonyl Chloride

Status: Operational Ticket ID: OPT-TEMP-AZET-003 Responder: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encountering yield inconsistencies or decomposition when using -Boc-az...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-TEMP-AZET-003 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering yield inconsistencies or decomposition when using


-Boc-azetidine-3-sulfonyl chloride . Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl-Cl), this aliphatic, strained-ring reagent is thermodynamically fragile.

The Critical Insight: The presence of an


-proton at the C3 position renders this reagent susceptible to the Sulfene Elimination Pathway  when exposed to base and heat. Optimization is not about "forcing" the reaction with heat, but rather controlling the rate of sulfene generation vs. nucleophilic trapping  at low temperatures.

Module 1: The Thermodynamics of Decomposition

Why Temperature Control is Non-Negotiable

Most researchers treat sulfonyl chlorides as simple electrophiles for


 attack. However, 

-Boc-azetidine-3-sulfonyl chloride has three competing pathways governed by temperature (

) and Base Concentration (

):
  • Direct Substitution (

    
    ):  The desired pathway.
    
  • Sulfene Elimination (

    
    -like):  Base removes the 
    
    
    
    -proton, generating a highly reactive sulfene intermediate. If the amine nucleophile is slow or absent, this leads to oligomerization.
  • Desulfonylation: Thermal extrusion of

    
    , driven by the relief of steric strain and entropy.
    
Reaction Pathway Analysis

The following diagram illustrates the competition between productive sulfonylation and destructive decomposition.

ReactionPathways Reagent N-Boc-azetidine-3-SO2Cl Sulfene Sulfene Intermediate (Highly Reactive) Reagent->Sulfene Path B: Elimination (Fast addition of Base) Product Target Sulfonamide Reagent->Product Path A: Direct Sn2 (Low Temp, <0°C) Decomp2 SO2 Gas + Chloride Reagent->Decomp2 Path C: Thermal Extrusion (>40°C) Hydrolysis Sulfonic Acid (Water Contamination) Reagent->Hydrolysis Moisture present Base Base (Et3N/DIPEA) Base->Sulfene Sulfene->Product Trapped by Amine Decomp1 Oligomers/Tars Sulfene->Decomp1 No Nucleophile/High Temp

Figure 1: Mechanistic divergence. Note that the Sulfene pathway (Path B) can be productive IF the amine is present to trap it immediately, but it risks polymerization if the temperature is too high.

Module 2: Troubleshooting Matrix

Diagnose Your Issue Based on Symptoms

SymptomProbable CauseMechanismCorrective Action
Gas Evolution Thermal Decomposition

extrusion (Desulfonylation).
Cool Reaction: Maintain

during addition. Do not heat above

.
Dark Tar/Oil Sulfene PolymerizationRapid elimination of

followed by self-reaction of the sulfene.
Slow Addition: Add base dropwise as a dilute solution. Ensure amine is present before base.
Low Yield (Acidic) HydrolysisMoisture in solvent competes with amine.Dry Solvents: Use anhydrous DCM/THF. Sulfonyl chlorides are hygroscopic.
Ring Opening Acidic Degradation

byproduct accumulation attacks the strained azetidine ring.
Scavenger: Ensure

eq. of base is used to neutralize

immediately.
Unreacted SM Kinetics too slowTemperature too low for steric bulk.Controlled Warm: Allow to warm to RT (

) only after 1 hour at

.

Module 3: Optimized Protocol

Validated Workflow for N-Boc-azetidine-3-sulfonyl chloride

This protocol minimizes the concentration of the free sulfene intermediate and prevents thermal runaways.

Reagents
  • Substrate: Amine (1.0 equiv)

  • Reagent:

    
    -Boc-azetidine-3-sulfonyl chloride (1.1–1.2 equiv)
    
  • Base:

    
     or DIPEA (1.5–2.0 equiv) — Must be dry.
    
  • Solvent: Anhydrous DCM (preferred) or THF.

Step-by-Step Procedure
  • Preparation (

    
    ): 
    Dissolve the Amine  and Base  in anhydrous DCM. Crucial: Having the amine present buffers the system and ensures any generated sulfene is immediately trapped.
    
  • Cooling (

    
     to 
    
    
    
    ):
    Cool the amine/base mixture using an ice/salt bath. Wait 10 minutes for thermal equilibrium.
  • Reagent Addition (

    
    ): 
    Dissolve 
    
    
    
    -Boc-azetidine-3-sulfonyl chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
    • Why? This prevents a local spike in concentration and exotherm, minimizing sulfene polymerization.

  • Reaction Phase 1 (

    
    ): 
    Stir at 
    
    
    
    for 1 hour. Monitor by TLC/LCMS.
    • Checkpoint: If conversion is >50%, keep cold.

  • Reaction Phase 2 (

    
    ): 
    Remove the cooling bath and allow to warm to Room Temperature (
    
    
    
    ). Stir for 2–4 hours.
    • Warning:Do NOT heat. Heating to reflux will cause

      
       loss and yield drop.
      
  • Quench: Quench with saturated

    
     solution. (Avoid strong acids which may deprotect the Boc group).
    
Temperature Decision Tree

TempOptimization Start Start Reaction Cool Cool to 0°C Start->Cool Addition Add Sulfonyl Chloride (Dropwise) Cool->Addition Check1 LCMS Check (1 hr) Addition->Check1 Complete Quench & Workup Check1->Complete Conversion >95% Incomplete Warm to RT (20-25°C) Check1->Incomplete Conversion <95% Check2 LCMS Check (4 hr) Incomplete->Check2 Check2->Complete Conversion >95% Stuck Add Catalyst (DMAP) Maintain RT Check2->Stuck Stalled Stuck->Check2

Figure 2: Operational workflow for temperature management. Note the strict avoidance of heating.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I heat the reaction to reflux to push it to completion? A: No. Unlike aromatic sulfonyl chlorides (like Tosyl-Cl), aliphatic sulfonyl chlorides with


-protons are thermally unstable. Heating 

significantly increases the rate of

extrusion (desulfonylation) and sulfene polymerization. If the reaction is stalled, add a nucleophilic catalyst like DMAP (5-10 mol%) at room temperature instead of heating.

Q: Why is the order of addition important? A: Adding the base to the sulfonyl chloride without the amine present generates the sulfene intermediate with nothing to trap it. This leads to rapid decomposition. Always have the amine present before the sulfonyl chloride meets the base.

Q: My product has the Boc group missing. What happened? A: Sulfonylation generates


 as a byproduct. If your base (scavenger) was insufficient or of poor quality, the reaction medium became acidic. Combined with the exotherm of the reaction, this can cleave the acid-sensitive Boc group. Ensure you use at least 1.5 equivalents of base relative to the chloride.

Q: Can I use Pyridine as both solvent and base? A: Yes, but be cautious. Pyridine is a nucleophilic base and can form a sulfonyl-pyridinium salt. While this activates the reagent, it can also accelerate decomposition if the amine nucleophile is sterically hindered. Standard DCM/


 is generally safer for this specific reagent.

References

  • King, J. F., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). Available at: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. National Institutes of Health (NIH). Available at: [Link]

Optimization

Improving the stability of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate in solution

Current Status: Operational Ticket ID: #AZET-SO2CL-STABILITY Assigned Specialist: Senior Application Scientist, Reagent Stability Division Executive Summary: The "Dual-Threat" Instability Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #AZET-SO2CL-STABILITY Assigned Specialist: Senior Application Scientist, Reagent Stability Division

Executive Summary: The "Dual-Threat" Instability

Welcome to the technical support center. You are likely here because your reagent—tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate—has degraded into a sticky solid or your reaction yields are inexplicably low.

This reagent presents a unique stability challenge due to its bifunctional sensitivity :

  • Moisture Sensitivity: The sulfonyl chloride (

    
    ) is highly electrophilic and hydrolyzes rapidly in the presence of water to form sulfonic acid and hydrochloric acid (HCl).
    
  • Acid Lability: The tert-butoxycarbonyl (Boc) group is acid-labile. The HCl generated by the hydrolysis of the sulfonyl chloride autocatalytically removes the Boc group.

The Result: An autocatalytic "death spiral" where a small amount of moisture triggers massive degradation, leading to polymerization of the deprotected amine.

Part 1: The Decomposition Mechanism (Root Cause Analysis)

To solve the instability, you must understand the failure mode. Unlike standard sulfonyl chlorides, this molecule contains its own destruction trigger (the Boc-protected amine).

Visualizing the Degradation Pathway

The diagram below illustrates why "dry" solvents are not enough—you must also control the acidity immediately.

DecompositionCycle Reagent Intact Reagent (Boc-Azetidine-SO2Cl) Hydrolysis Hydrolysis Event Reagent->Hydrolysis + Moisture BocCleavage Boc Deprotection (Acid Promoted) Reagent->BocCleavage + HCl Polymer Oligomerization/Polymerization (Amine attacks SO2Cl) Reagent->Polymer Moisture Trace Moisture (H2O Ingress) Moisture->Hydrolysis HCl HCl Generation (The Catalyst) Hydrolysis->HCl SulfonicAcid Sulfonic Acid Derivative Hydrolysis->SulfonicAcid HCl->BocCleavage Catalytic Feedback FreeAmine Free Amine Species (Nucleophile) BocCleavage->FreeAmine FreeAmine->Polymer Attacks Intact Reagent

Figure 1: The Autocatalytic Decomposition Cycle. Note that HCl generation is the critical control point that accelerates Boc removal.

Part 2: Troubleshooting Guides & FAQs
Topic 1: Solvent Selection & Preparation

Q: My solution turned cloudy and acidic within minutes. I used "analytical grade" DCM. What happened? A: "Analytical grade" is insufficient. It contains trace water (often 50-100 ppm), which is enough to kickstart the decomposition cycle described above.

Protocol for Solvent Stability:

  • Solvent Choice: Use Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Acetonitrile (MeCN) .

    • Avoid: Alcohols (MeOH, EtOH) or water, which will instantly solvolyze the sulfonyl chloride.

    • Avoid: DMF/DMAc if possible, as they can contain dimethylamine impurities that react with the sulfonyl chloride.

  • Drying: Solvents must be anhydrous (

    
     ppm water). Use a solvent purification system (SPS) or store over activated 3Å or 4Å molecular sieves for 24 hours.
    
  • The "Buffer" Trick: When dissolving the reagent for storage or reaction, always add a non-nucleophilic base (e.g., 2,6-Lutidine or solid

    
    ) to the solvent before adding the reagent. This scavenges any trace HCl immediately, preserving the Boc group [1].
    
SolventSuitabilityRisk FactorMitigation
DCM ExcellentMoisture ingressStore over 4Å Sieves; Seal with Parafilm.
THF GoodPeroxides/MoistureUse fresh anhydrous; stabilize with BHT.
DMF PoorAmine impuritiesDo not use for storage. Use only for immediate reaction.
Methanol FATAL SolvolysisNever use. Instantly forms methyl ester.
Topic 2: Handling & Storage Workflow

Q: The solid in the bottle has become a sticky gum. Can I purify it? A: No. If the material has turned to gum, the Boc groups have likely cleaved, and the resulting amines have polymerized with the remaining sulfonyl chlorides. The material is compromised.

Correct Handling Protocol (The "Dry Chain"): To prevent this, you must maintain a "Dry Chain" of custody.

HandlingWorkflow Storage Storage -20°C, Argon Sealed Vial WarmUp Equilibration Warm to RT in Desiccator (Prevent Condensation) Storage->WarmUp Open Opening Inside Glovebox or Under Nitrogen Stream WarmUp->Open Weigh Weighing Quick transfer to dry tared flask Open->Weigh Solubilize Solubilization Add Anhydrous Solvent + Base Scavenger Weigh->Solubilize

Figure 2: The "Dry Chain" Workflow. Warming to room temperature (RT) before opening is critical to prevent condensation on the cold reagent.

Key Storage Rules:

  • Temperature: Store at -20°C . Low temperature slows the kinetics of hydrolysis and autocatalysis.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Use glass vials with Teflon-lined caps. Parafilm the outside of the cap.

Topic 3: Reaction Optimization

Q: I am trying to react the sulfonyl chloride with an amine, but I get low yields and complex TLC spots. Why? A: You are likely experiencing "proton poisoning." As the reaction proceeds, HCl is generated. If your base is not strong enough or present in sufficient excess, the local acid concentration spikes, removing the Boc group from your unreacted starting material.

The "Sacrificial Base" Strategy: Do not rely on your reactant amine to act as the base.

  • Recommendation: Use 3.0 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

  • Order of Addition:

    • Dissolve Amine Nucleophile + DIPEA in DCM.

    • Cool to 0°C.

    • Add tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate solution dropwise.

    • Reasoning: This ensures the sulfonyl chloride always encounters an excess of base, neutralizing HCl instantly [2].

Part 3: Emergency FAQ

Q: I need to verify the purity of my reagent. Can I run an LC-MS? A: Proceed with caution. Standard LC-MS uses aqueous mobile phases (Water/MeCN + Formic Acid).

  • Result: The sulfonyl chloride will hydrolyze on the column, showing a mass corresponding to the sulfonic acid (

    
    ) or the methyl ester (
    
    
    
    ) if methanol is used.
  • Solution: To check purity, derivatize a small aliquot with excess benzylamine in DCM. Run the LC-MS on the resulting stable sulfonamide.

Q: Is the azetidine ring itself unstable? A: The azetidine ring is strained but kinetically stable under the conditions used to handle sulfonyl chlorides. However, if the pH drops significantly (acidic), the ring becomes susceptible to nucleophilic attack and ring-opening [3]. Maintaining basic conditions protects both the Boc group and the azetidine ring.

References
  • Sigma-Aldrich. (2023). Handling Moisture Sensitive Reagents: Technical Bulletin AL-134. Link

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Link

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). Link

  • Canadian Science Publishing. (1989). Kinetics and Mechanism of Hydrolysis of Sulfonyl Chlorides. Canadian Journal of Chemistry.[3] Link

  • National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Link

Sources

Reference Data & Comparative Studies

Validation

Analytical characterization of N-Boc-azetidine-3-sulfonamides

Title: Analytical Characterization of N-Boc-Azetidine-3-Sulfonamides: A Comparative Guide Executive Summary The azetidine scaffold has emerged as a critical bioisostere in modern medicinal chemistry, offering a strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Analytical Characterization of N-Boc-Azetidine-3-Sulfonamides: A Comparative Guide

Executive Summary

The azetidine scaffold has emerged as a critical bioisostere in modern medicinal chemistry, offering a strategic alternative to the ubiquitous pyrrolidine and piperidine rings.[1] Specifically, N-Boc-azetidine-3-sulfonamide represents a high-value intermediate for introducing metabolic stability and lowering lipophilicity (LogP) in drug candidates.

However, the analytical characterization of this scaffold presents unique challenges—primarily NMR rotamerism and ring-strain induced instability —that often confound standard workflows. This guide provides a definitive, data-backed comparison of the azetidine scaffold against its 5-membered analog (pyrrolidine), complete with optimized protocols for overcoming analytical artifacts.

Part 1: Structural & Physicochemical Comparison

The decision to utilize an azetidine scaffold over a pyrrolidine is rarely arbitrary; it is a calculated move to alter the physicochemical profile of a lead compound.

The "Azetidine Effect": Comparative Metrics

The following table synthesizes representative data comparing the 4-membered azetidine to the 5-membered pyrrolidine. The reduction in ring size significantly impacts lipophilicity and basicity.

FeatureN-Boc-Azetidine-3-Sulfonamide N-Boc-Pyrrolidine-3-Sulfonamide Impact on Drug Design
Ring Size 4-membered5-memberedAzetidine reduces molecular volume, improving packing efficiency.
LogP (ClogP) ~0.8 - 1.2~1.4 - 1.8Lower LogP improves water solubility and reduces non-specific binding.
Ring Strain ~26 kcal/mol~6 kcal/molHigh strain alters reactivity; azetidines are more susceptible to nucleophilic ring opening.
pKa (Sulfonamide) ~10.2~10.4Minimal difference, but ring electronics slightly increase acidity of the sulfonamide NH.
Metabolic Stability High ModerateAzetidines often block metabolic hotspots found in larger rings (e.g., alpha-oxidation).
Strategic Rationalization (Decision Logic)

The following diagram illustrates the decision pathway for selecting the azetidine scaffold based on physicochemical needs.

AzetidineLogic Start Lead Compound (Pyrrolidine Core) Issue1 Issue: High LogP / Poor Solubility Start->Issue1 Issue2 Issue: Metabolic Instability Start->Issue2 Solution Switch to Azetidine Scaffold Issue1->Solution Issue2->Solution Outcome1 Result: Lower LogP (Reduced Carbon Count) Solution->Outcome1 Outcome2 Result: Blocked Metabolic Soft Spots Solution->Outcome2 Outcome3 Result: Rigid Vector Orientation Solution->Outcome3

Figure 1: Decision logic for scaffold hopping from pyrrolidine to azetidine to optimize physicochemical properties.

Part 2: Analytical Challenges & Solutions

Characterizing N-Boc-azetidine-3-sulfonamides is deceptive. Standard room-temperature (RT) NMR often yields "messy" spectra that are incorrectly flagged as impure.

The Rotamer Conundrum (NMR)

The tert-butoxycarbonyl (Boc) group exhibits restricted rotation around the N-C(O) amide bond. In 5- and 6-membered rings, this exchange is often fast enough or biased enough to show sharp peaks. In the rigid 4-membered azetidine, the exchange rate at 25°C is intermediate on the NMR timescale.

  • Observation: Broad, split signals (coalescence) for ring protons.

  • False Negative: Chemists often mistake this for impurities or degradation.

  • Solution: Variable Temperature (VT) NMR . Heating the sample to 50°C–60°C increases the rotation rate, sharpening the signals into a single average set.

Mass Spectrometry (LC-MS) Artifacts

The Boc group is acid-labile. Standard acidic mobile phases (0.1% Formic Acid) can induce in-source fragmentation.

  • Key Signal: You may not see the parent ion

    
    .
    
  • Expected Signal: Look for

    
     (sodium adduct) or 
    
    
    
    (loss of protecting group).

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the system suitability steps fail, do not proceed to sample analysis.

Protocol A: High-Fidelity HPLC Analysis

Objective: Quantify purity without degrading the Boc group on-column.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA.

    • Note: Low TFA concentration (0.05% vs 0.1%) maintains peak shape while minimizing on-column Boc deprotection.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–12 min: 5% → 95% B (Linear ramp)

    • 12–15 min: 95% B (Wash)

  • Detection: UV at 210 nm (Critical: The sulfonamide and Boc groups have weak absorbance; 254 nm is often insufficient).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 40°C (Improves peak symmetry for rotamers).

Protocol B: Structural Confirmation via VT-NMR

Objective: Resolve rotameric broadening to confirm structure.

  • Solvent Selection: Dissolve ~10 mg sample in DMSO-d6 .

    • Why? DMSO has a high boiling point, allowing safe heating. CDCl3 is volatile and may evaporate during VT experiments.

  • Initial Scan (25°C): Acquire a standard proton spectrum. Observe the broad/split resonances at 3.5–4.5 ppm (azetidine ring protons).

  • Heating: Set the probe temperature to 333 K (60°C) . Allow 10 minutes for equilibration.

  • Acquisition: Re-acquire the spectrum.

  • Validation: The broad multiplets should collapse into sharp doublets/triplets. If peaks remain broad, the sample may contain actual impurities or paramagnetic contaminants.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude N-Boc-Azetidine-3-Sulfonamide TLC Step 1: TLC Screening (Stain: Ninhydrin/KMnO4) Sample->TLC LCMS Step 2: LC-MS Analysis (Check for [M+Na]+) TLC->LCMS Decision Parent Ion Found? LCMS->Decision NMR_RT Step 3: 1H NMR (25°C) (Expect Broad Peaks) Decision->NMR_RT Yes RotamerCheck Peaks Broad? NMR_RT->RotamerCheck NMR_VT Step 4: VT-NMR (60°C in DMSO-d6) (Peaks Sharpen) RotamerCheck->NMR_VT Yes (Rotamers) Final Release for Biological Assay RotamerCheck->Final No (Sharp) NMR_VT->Final

Figure 2: Step-by-step analytical workflow emphasizing the correction for rotameric broadening.

Part 4: Stability & Handling

Chemical Stability

Azetidines possess significant ring strain (~26 kcal/mol).

  • Acid Sensitivity: While the sulfonamide is stable, the N-Boc group is removed rapidly by 4M HCl/Dioxane or TFA/DCM.

  • Nucleophilic Susceptibility: Unlike pyrrolidines, activated azetidines (e.g., if the Nitrogen is quaternized) can undergo ring-opening attack by strong nucleophiles. However, the N-Boc-azetidine-3-sulfonamide is generally stable under standard aqueous workup conditions.

Metabolic Stability (Microsomal)

Azetidines are often employed to extend half-life (


).
  • Mechanism: The 4-membered ring is less prone to oxidation by Cytochrome P450 enzymes compared to the

    
    -carbons of pyrrolidine or piperidine rings.
    
  • Data Trend: In comparative studies, switching from a piperidine to an azetidine core has been shown to improve microsomal stability by >50% in specific series [1].

References

  • BenchChem. (2025).[2][3] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • Couty, F., & Evano, G. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Royal Society of Chemistry. Retrieved from

  • MDPI. (2024). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from

Sources

Comparative

Advanced Structural Elucidation of Substituted Azetidine Sulfonamides: A Comparative NMR Guide

Introduction: The "Butterfly" Effect in Drug Discovery Azetidine sulfonamides are emerging as high-value scaffolds in medicinal chemistry, particularly for modulating metabolic stability and solubility in fragment-based...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Butterfly" Effect in Drug Discovery

Azetidine sulfonamides are emerging as high-value scaffolds in medicinal chemistry, particularly for modulating metabolic stability and solubility in fragment-based drug discovery. However, the four-membered azetidine ring presents a unique analytical paradox. While chemically rigid, the ring is conformationally dynamic, exhibiting a "butterfly" puckering motion that complicates standard NMR analysis.

The core challenge lies in distinguishing stereochemical isomers (cis vs. trans) from rotamers (restricted rotation around the S–N bond). Standard routine analysis often misinterprets these signals, leading to incorrect structural assignments and stalled SAR (Structure-Activity Relationship) campaigns.

This guide compares the Standard Routine Screening approach against an Integrated Structural Elucidation Protocol (ISEP) designed specifically for the azetidine sulfonamide class.

Comparative Analysis: Standard Screening vs. ISEP

The following analysis contrasts the typical "high-throughput" NMR workflow with the specialized ISEP workflow required for definitive characterization of substituted azetidine sulfonamides.

Table 1: Performance Comparison Matrix
FeatureStandard Routine Screening ISEP (Recommended) Scientific Rationale
Methodology 1D ¹H, COSY, HSQCNOESY/ROESY, ¹H-¹⁵N HMBC, VT-NMRISEP targets spatial and dynamic properties directly.
Stereochemical Confidence Low. Relies on J-coupling rules derived from planar systems (often invalid for puckered rings).High. Uses through-space NOE correlations independent of dihedral angles.Puckering distorts Karplus relationships; NOE remains robust.
Rotamer Resolution Ambiguous. Rotamers often flagged as impurities.Definitive. VT-NMR confirms coalescence; EXSY proves exchange.Sulfonamide N–S bond rotation is slow on the NMR timescale.
Heteroatom Connectivity Inferred. Assumes sulfonamide N attachment.Direct. ¹⁵N-HMBC links ring protons to the sulfonamide nitrogen.Crucial for confirming regiochemistry in N-substituted azetidines.[1]
Time Investment 15–30 mins (Acquisition + Auto-process)2–4 hours (Acquisition + Expert Analysis)Upfront investment prevents costly synthesis of wrong isomers.

The Scientific Core: Why Standard Rules Fail

The Coupling Constant Trap

In standard alkene analysis, trans coupling (


 Hz) is larger than cis coupling (

Hz). In azetidines, this rule is often inverted. Due to ring puckering, cis-vicinal protons often adopt a pseudo-eclipsed conformation (dihedral angle

), leading to a larger coupling constant (

Hz). Conversely, trans protons often sit at angles (

) that minimize orbital overlap, resulting in smaller coupling constants (

Hz) .

Expert Insight: Relying solely on


 values for azetidine stereochemistry is a primary source of assignment error.

Experimental Protocol: The ISEP Workflow

This protocol is a self-validating system. Each step answers a specific structural question that the previous step cannot.

Step 1: The Chemical Foundation (1D ¹H + ¹³C HSQC)
  • Objective: Establish proton count and carbon connectivity.

  • Protocol:

    • Solvent: DMSO-

      
       (preferred for sulfonamide NH visibility) or CDCl₃.
      
    • Experiment: Standard 1D ¹H and Multiplicity-Edited HSQC.

    • Critical Check: Identify "duplicated" signals. If the ratio is non-integer (e.g., 3:1), suspect rotamers.

Step 2: The Stereochemical Lock (2D NOESY)
  • Objective: Definitively assign cis vs. trans relative to the sulfonamide group.

  • Protocol:

    • Mixing Time (

      
      ): 500–800 ms (small molecules require longer mixing times for NOE buildup).
      
    • Analysis: Look for strong NOE cross-peaks between the azetidine methine proton (H-3) and the sulfonamide NH or ortho-protons of the sulfonamide substituent.

    • Validation: Cis isomers will show a strong, direct NOE. Trans isomers will show weak or absent NOEs between these centers.

Step 3: The Heteroatom Bridge (¹H-¹⁵N HMBC)
  • Objective: Confirm the integrity of the sulfonamide linkage and resolve overlapping ring protons.

  • Protocol:

    • Pulse Sequence: Gradient-selected ¹H-¹⁵N HMBC (optimized for

      
       Hz or long-range 
      
      
      
      Hz).
    • Reference: Calibrate ¹⁵N relative to liquid NH₃ (0 ppm). Sulfonamides typically appear at 100–120 ppm .

    • Insight: This experiment filters out all non-nitrogen-coupled protons, simplifying the crowded aliphatic region.

Step 4: Dynamic Validation (Variable Temperature NMR)
  • Objective: Distinguish rotamers from diastereomers/impurities.

  • Protocol:

    • Acquire 1D ¹H spectra at 25°C, 40°C, 60°C, and 80°C.

    • Result: Rotamer signals will broaden and coalesce into a single average set of peaks as temperature increases (fast exchange limit). Impurities or diastereomers will remain distinct .

Visualizations

Diagram 1: The ISEP Decision Matrix

This flowchart illustrates the logical progression for assigning unknown azetidine sulfonamides.

ISEP_Workflow Start Start: Unknown Azetidine Sulfonamide Step1 Step 1: 1D 1H + HSQC (Check Signal Count) Start->Step1 Decision1 Are signals duplicated? Step1->Decision1 Step2_Rotamer Step 2A: VT-NMR (Heat to 80°C) Decision1->Step2_Rotamer Yes (e.g. 3:1 ratio) Step2_Stereo Step 2B: 2D NOESY (Stereochem Assignment) Decision1->Step2_Stereo No (Clean spectrum) Result_Coalesce Signals Coalesce? (Rotamers Confirmed) Step2_Rotamer->Result_Coalesce Result_Coalesce->Step2_Stereo Yes Final Final Structural Assignment Result_Coalesce->Final No (Impurity/Diastereomer) Analysis_Cis Strong NOE (H3-NH/R) Assign: CIS Step2_Stereo->Analysis_Cis Analysis_Trans Weak/No NOE Assign: TRANS Step2_Stereo->Analysis_Trans Step3_N15 Step 3: 1H-15N HMBC (Confirm Linkage) Analysis_Cis->Step3_N15 Analysis_Trans->Step3_N15 Step3_N15->Final

Caption: The ISEP Decision Matrix guides the analyst from initial screening through dynamic validation to final stereochemical assignment.

Diagram 2: Stereochemical NOE Network

This diagram visualizes the critical "Through-Space" interactions that distinguish the isomers. Note the proximity of the sulfonamide group to the ring protons in the cis conformation.

NOE_Network cluster_cis Cis-Isomer (Puckered) cluster_trans Trans-Isomer (Puckered) C_H3 H-3 (Ring) C_NH NH (Sulfon) C_H3->C_NH Strong NOE (< 3 Å) C_H2 H-2 (Ring) C_H3->C_H2 J-coupling (Large) T_H3 H-3 (Ring) T_NH NH (Sulfon) T_H3->T_NH Weak/No NOE (> 4 Å) T_H2 H-2 (Ring) T_H3->T_H2 J-coupling (Small)

Caption: Comparison of NOE connectivity. The Cis-isomer allows strong magnetic transfer between the ring methine (H-3) and sulfonamide NH, while the Trans-isomer minimizes this interaction.

Conclusion

For substituted azetidine sulfonamides, the "quick check" is a false economy. The conformational flexibility of the ring and the rotational dynamics of the sulfonamide group demand a rigorous, multi-dimensional approach. By adopting the ISEP workflow , researchers can move from ambiguous signals to definitive structural proof, ensuring that SAR data is built on a foundation of certainty.

References

  • Higgins, K. A., et al. (1990). Conformational Analysis of Azetidine Derivatives. Journal of Organic Chemistry.[2] [Link]

  • Marek, R., & Lyčka, A. (2002). ¹⁵N NMR Spectroscopy in Structural Analysis.[3][4][5][6] Current Organic Chemistry.[5][6] [Link]

  • Bain, A. D. (2003). Chemical Exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy.[4] [Link]

Sources

Validation

NOESY Experiments for Conformational Analysis of Azetidine Derivatives

Executive Summary The azetidine ring—a four-membered nitrogen heterocycle—is a critical scaffold in modern drug discovery, serving as a rigidifying bioisostere for amines or cyclobutanes. However, its utility is often co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring—a four-membered nitrogen heterocycle—is a critical scaffold in modern drug discovery, serving as a rigidifying bioisostere for amines or cyclobutanes. However, its utility is often complicated by ring puckering (the "butterfly motion"), where the ring flips between two conformations. This rapid equilibrium on the NMR time scale averages scalar couplings (


-values), rendering standard 1D 

H NMR insufficient for unambiguous stereochemical assignment.

This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against its alternatives (ROESY, 1D NOE) for resolving these conformational ambiguities. While NOESY is the industry standard, this guide reveals why it fails for specific "medium-sized" azetidine derivatives and provides a self-validating protocol to ensure data integrity.

Part 1: The Conformational Landscape of Azetidines

Before selecting an experiment, one must understand the physical behavior of the analyte. Azetidines are not planar; they adopt a puckered conformation to relieve torsional strain.

  • The Challenge: The energy barrier for ring inversion is low (

    
    1.3 kcal/mol). At room temperature, the substituents rapidly interconvert between pseudo-equatorial and pseudo-axial orientations.
    
  • The Consequence: Measured

    
     coupling constants are population-weighted averages. A 
    
    
    
    -value of 7 Hz could indicate a flexible system or a rigid system locked at a specific angle.
  • The Solution: NOESY detects through-space magnetization transfer (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), which depends on 
    
    
    
    .[1] Unlike
    
    
    -coupling, NOE buildup is highly sensitive to transient spatial proximity, allowing differentiation between cis (closer average distance) and trans (further average distance) substituents even in dynamic systems.

Part 2: Comparative Analysis – NOESY vs. ROESY vs. 1D NOE

The choice of experiment depends strictly on the molecular weight (MW) and rotational correlation time (


)  of your derivative.
The "Zero-Crossing" Trap

For small azetidines (MW < 600 Da), the NOE is positive. For large antibody-drug conjugates (MW > 1200 Da), the NOE is negative. In the intermediate range (MW 700–1100 Da), often occupied by azetidine-functionalized PROTACs or macrocycles, the NOE intensity approaches zero .

Feature2D NOESY 2D ROESY 1D NOE (DPFGSE)
Physical Basis Cross-relaxation (

)
Rotating-frame relaxation (

)
Steady-state or Transient NOE
Optimal MW Range < 600 Da (Positive NOE) > 1200 Da (Negative NOE)Universal (Always Positive)Any (Target specific)
Sensitivity HighMedium (lower due to spin-lock power)High (for isolated signals)
Artifacts Zero-Quantum Coherence (ZQC)TOCSY transfer (HOHAHA)Selectivity overflow
Phase Behavior Small Mol: Opposite to Diagonal Large Mol: Same as DiagonalAlways Opposite to Diagonal N/A
Azetidine Verdict Preferred for fragments/small leads. Mandatory for mid-sized conjugates. Useful for quick cis/trans checks.
Decision Logic for Azetidine Analysis

The following diagram illustrates the logical pathway for selecting the correct experiment based on your specific derivative's properties.

ExperimentSelection cluster_legend Key Decision Factors Start Azetidine Derivative Sample MW_Check Estimate Molecular Weight (MW) Start->MW_Check Small MW < 600 Da (Extreme Narrowing Limit) MW_Check->Small Small Medium MW 600 - 1100 Da (Zero-Crossing Region) MW_Check->Medium Medium Large MW > 1200 Da (Spin Diffusion Limit) MW_Check->Large Large NOESY_Small Protocol A: 2D NOESY Mix Time: 500-800 ms (Phase: Opposite to Diagonal) Small->NOESY_Small ROESY Protocol B: 2D ROESY Mix Time: 200-300 ms (Phase: Always Opposite) Medium->ROESY CRITICAL: Avoid Null NOE NOESY_Large Protocol C: 2D NOESY Mix Time: 100-200 ms (Phase: Same as Diagonal) Large->NOESY_Large Info Small molecules tumble fast (Positive NOE) Medium molecules tumble at Larmor freq (Zero NOE) Large molecules tumble slow (Negative NOE)

Figure 1: Decision matrix for selecting NOE-based experiments based on molecular weight and correlation time.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a standard 400–600 MHz spectrometer (e.g., Bruker Avance or Varian/Agilent). It utilizes the Inverse Gated strategy to ensure quantitative accuracy if distance constraints are required.

Step 1: Sample Preparation
  • Concentration: 10–20 mM is ideal.

  • Solvent: Deuterated solvent with low viscosity (CDCl

    
    , CD
    
    
    
    OD) is preferred for small molecules to maximize tumbling rates.
  • Degassing (Critical): Dissolved oxygen is paramagnetic and accelerates

    
     relaxation, quenching the NOE signal.
    
    • Action: Bubble N

      
       gas through the sample for 5 minutes or use the freeze-pump-thaw method.
      
Step 2: Pulse Sequence Setup

Sequence: noesygpph (Bruker) or equivalent (Phase-sensitive NOESY with gradient selection).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the longest relaxing proton (usually 2.5–3.0 seconds for azetidines).
    • Why: Insufficient

      
       leads to integration errors and suppresses NOE buildup.
      
  • Mixing Time (

    
     or 
    
    
    
    ):
    • Small Molecules: 500–800 ms. (Buildup is slow; long time needed).

    • Large Molecules: 80–150 ms. (Buildup is fast; avoid "Spin Diffusion" where magnetization moves

      
      , falsely making 
      
      
      
      and
      
      
      appear close).
  • Acquisition:

    • Points (

      
      ): 2048 (
      
      
      
      ) x 256–512 (
      
      
      ).
    • Scans (

      
      ): Minimum 16 (matches phase cycle).
      
Step 3: The "Zero-Quantum" Filter (Validation Step)

Azetidines often show strong


-coupling between geminal protons (

12 Hz). This creates Zero-Quantum Coherence (ZQC) artifacts—anti-phase peaks that distort NOE signals.
  • Validation: If your NOESY spectrum shows peaks with "dispersive" shapes (up/down phase) connecting coupled protons, you are seeing ZQC, not NOE.

  • Fix: Use a ZQC-suppression sequence (e.g., noesygpphzs) or vary the mixing time randomly (jitter) to cancel these out.

Part 4: Data Interpretation & Workflow

Interpreting azetidine NOESY data requires distinguishing between cis (same face) and trans (opposite face) substituents relative to the ring nitrogen.

Quantitative Distance Calculation

For rigid azetidines, use the Isolated Spin Pair Approximation (ISPA) :



  • 
    : Distance between protons of interest.
    
  • 
    : Known reference distance (e.g., Azetidine Geminal H-H = 1.78 
    
    
    
    ).
  • 
    : Integrated volume of the cross-peak.
    
Workflow Visualization

The following diagram outlines the complete analytical pipeline from sample to structural model.

AnalysisWorkflow Sample Purified Azetidine Derivative OneD 1H NMR & Assignment (Identify J-couplings) Sample->OneD MixTime Optimize Mixing Time (Based on T1) OneD->MixTime Measure T1 Acquire Acquire 2D NOESY/ROESY MixTime->Acquire Process Phase Correction & Volume Integration Acquire->Process Distance Calculate Distances (ISPA Method) Process->Distance Extract Vols Model Refine 3D Model (DFT/MM) Distance->Model Restraints Model->Acquire Ambiguity?

Figure 2: End-to-end workflow for structural elucidation of azetidine derivatives using NMR constraints.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Neuhaus, D., & Williamson, M. P. (2000).[2] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[2]

  • Thottumkara, A. P., et al. (2021).[3][4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Discusses azetidine stability and NMR characterization).

  • University of Ottawa NMR Facility. (2008). NOESY vs ROESY for Large Molecules. (Detailed comparison of zero-crossing effects).

  • Schnitzer, T., et al. (2023).[5] Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science. (Provides specific puckering angles and structural data for azetidines).

    • [5]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Azetidine vs. Homologous Heterocycles

Introduction In the landscape of modern drug discovery, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a critical bioisostere. It serves as a conformationally restricted analogue of flexible ami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a critical bioisostere. It serves as a conformationally restricted analogue of flexible amine chains or a metabolic stability enhancer compared to gem-dimethyl groups. However, for the analytical scientist, azetidines present a distinct challenge: their high ring strain energy renders them labile under ionization, often leading to complex fragmentation spectra that differ significantly from their five-membered (pyrrolidine) or six-membered (piperidine) homologues.

This guide provides a technical comparison of the mass spectrometry (MS) behaviors of azetidine-containing compounds versus their more stable alternatives. It focuses on Electrospray Ionization (ESI-MS/MS) , the standard for pharmaceutical analysis, and delineates the mechanistic principles required to confidently identify these motifs.

Part 1: Theoretical Framework – The Energetics of Fragmentation

The fragmentation behavior of nitrogen heterocycles is governed primarily by Ring Strain Energy (RSE) . When a protonated molecule (


) is subjected to Collision-Induced Dissociation (CID), the activation energy required to cleave the ring correlates inversely with the ring's inherent strain.
Comparative Energetics
  • Azetidine (4-membered): High RSE (~26 kcal/mol). The ring "wants" to open. Fragmentation often occurs at lower Collision Energies (CE) compared to homologues.

  • Pyrrolidine (5-membered): Low RSE (~6 kcal/mol). Highly stable. Fragmentation is often dominated by exocyclic bond cleavages or loss of the entire neutral ring.

  • Piperidine (6-membered): Negligible RSE (~0 kcal/mol).[1] Fragmentation is driven almost exclusively by substituent chemistry.

Visualization: The Stability Hierarchy

The following diagram illustrates the relationship between ring size, strain energy, and the propensity for ring-opening fragmentation.

RingStability Aziridine Aziridine (3-mem) RSE: ~27.7 kcal/mol Extremely Labile Azetidine Azetidine (4-mem) RSE: ~26 kcal/mol High Ring Opening Potential Aziridine->Azetidine Decreasing Strain Pyrrolidine Pyrrolidine (5-mem) RSE: ~6 kcal/mol Stable Ring System Azetidine->Pyrrolidine Sharp Stability Increase Frag_Az Dominant Pathway: Ring Opening / C2H4 Loss Azetidine->Frag_Az Piperidine Piperidine (6-mem) RSE: ~0 kcal/mol Very Stable Pyrrolidine->Piperidine Minimal Strain Change Frag_Pyr Dominant Pathway: Substituent Loss / Neutral Loss Pyrrolidine->Frag_Pyr

Caption: Correlation between heterocyclic ring size and fragmentation propensity. Azetidines occupy a "sweet spot" of high reactivity, distinct from stable pyrrolidines.

Part 2: Comparative Fragmentation Pathways[2]

The distinction between azetidine and pyrrolidine is best observed in their specific neutral losses during MS/MS experiments.

The Azetidine Signature: Retro-2+2 Cycloaddition

Unlike pyrrolidines, protonated azetidines frequently undergo a mechanism analogous to a retro-[2+2] cycloaddition . This results in the cleavage of the ring into two two-carbon fragments.

  • Diagnostic Neutral Loss: Loss of 28 Da (Ethylene,

    
    ) or substituted alkenes.
    
  • Mechanism: The ring opens to form an acyclic iminium ion, which then eliminates the alkene.

The Pyrrolidine Signature: Ring Preservation

Pyrrolidines are robust. They tend to retain the ring structure or lose the entire ring as a neutral species if it is a substituent.

  • Diagnostic Neutral Loss: Loss of 71 Da (Neutral Pyrrolidine,

    
    ) or 42 Da  (Propene, via complex rearrangement).
    
  • Mechanism: Often involves inductive cleavage at the exocyclic bond.

Data Summary Table: Diagnostic Ions
FeatureAzetidine (

)
Pyrrolidine (

)
Isomeric Imine (Linear)
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)None
Primary Neutral Loss 28 Da (

)
71 Da (Neutral Ring)Variable (Alkyl groups)
Secondary Fragment

30 (

)

70 (

)

-cleavage ions
CE Requirement Low (Fragile)High (Robust)Low to Medium
Mechanism Ring Opening (Retro-2+2)Inductive Cleavage

-Cleavage

Part 3: Experimental Protocol (Self-Validating System)

To confidently distinguish an azetidine moiety from an isomeric imine or pyrrolidine, you must employ Energy-Resolved Mass Spectrometry (ER-MS) . This protocol validates the structure by observing the rate of fragmentation relative to collision energy.

Protocol: Differentiating Labile Rings

Objective: Determine if an unknown isobaric ion contains a strained azetidine ring.

  • Sample Preparation:

    • Prepare sample at 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Ensures consistent protonation (

      
      ) without inducing in-source fragmentation.
      
  • Source Optimization (The "Soft" Start):

    • Set Source Temperature < 250°C.

    • Set Declustering Potential (DP) or Cone Voltage to minimum (e.g., 20V).

    • Validation: Check the MS1 spectrum. If you see significant fragment ions already, the ring is opening in the source. Reduce energy until only

      
       is visible.
      
  • ER-MS Ramp (The Experiment):

    • Isolate the precursor ion (isolation width ~1 Da).

    • Ramp Collision Energy (CE) from 0 eV to 60 eV in 5 eV increments.

    • Record the intensity of the Precursor Ion and the Primary Fragment (e.g., M-28).

  • Data Interpretation:

    • Plot "Survivor Yield" (Precursor Intensity / Total Ion Current) vs. CE.

    • Result: Azetidines will show a steep decline (early fragmentation, CE50 ~15-20 eV). Pyrrolidines will show a shallow decline (late fragmentation, CE50 ~30-40 eV).

Visualization: Structural Elucidation Workflow

Workflow Start Unknown Ion [M+H]+ (Odd Mass = Nitrogen Rule) MS2 Perform MS/MS (Ramp CE 10-50 eV) Start->MS2 CheckLoss Analyze Neutral Losses MS2->CheckLoss Loss28 Loss of 28 Da (C2H4) CheckLoss->Loss28 Prominent Loss42 Loss of 42 Da (C3H6) CheckLoss->Loss42 Minor/Absent Loss71 Loss of 71 Da (C4H9N) CheckLoss->Loss71 Prominent Azetidine Candidate: AZETIDINE Loss28->Azetidine Retro-2+2 Mechanism Pyrrolidine Candidate: PYRROLIDINE Loss42->Pyrrolidine Ring Contraction Loss71->Pyrrolidine Whole Ring Loss

Caption: Decision tree for assigning ring size based on characteristic neutral losses in ESI-MS/MS.

Part 4: Case Study & Mechanism Analysis

Scenario

A drug metabolite with


 114 is detected.[1] Possible structures are N-methyl-3-azetidinol  (Azetidine core) or 3-hydroxypyrrolidine  (Pyrrolidine core). Both have the formula 

.
Mechanistic Differentiation[3][4]

1. Azetidine Pathway (N-methyl-3-azetidinol) The protonation occurs on the nitrogen. Due to strain, the C2-C3 bond weakens.

  • Step 1: Ring opening yields an acyclic iminium cation.

  • Step 2: Elimination of ethylene (

    
    , 28 Da).
    
  • Resulting Ion:

    
     86 (Loss of 28). Further fragmentation may yield 
    
    
    
    58.

2. Pyrrolidine Pathway (3-hydroxypyrrolidine) The ring is stable.

  • Step 1: Loss of water (

    
    , 18 Da) is favored due to the hydroxyl group, yielding 
    
    
    
    96.
  • Step 2: Subsequent loss of

    
     is possible but requires significantly higher energy than the azetidine ring opening.
    
  • Resulting Ion: Dominant

    
     96 (M-18).
    
Visualization: The Azetidine Ring Opening Mechanism

This diagram details the specific electron movement for the characteristic azetidine cleavage.

Mechanism Precursor Protonated Azetidine [M+H]+ TS Transition State (Ring Strain Release) Precursor->TS Activation Intermediate Acyclic Iminium Ion TS->Intermediate C-N Bond Cleavage Fragment Fragment Ion [M+H - 28]+ Intermediate->Fragment Elimination Neutral Neutral Loss: Ethylene (C2H4) Intermediate->Neutral

Caption: The "Retro-2+2" type fragmentation pathway characteristic of azetidines, driven by strain relief.

References

  • Doda, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. West Virginia University / ResearchGate. [Link]

  • Kass, S. R., et al. (2013). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams. National Institutes of Health (NIH). [Link]

  • OpenStax. (2023). Spectroscopy of Amines: Mass Spectrometry and the Nitrogen Rule. [Link]

Sources

Validation

Comparison of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate with other sulfonylating agents

This guide provides a technical comparison and operational framework for using tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (TBCSA) in medicinal chemistry. Executive Summary In the pursuit of increasing fraction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and operational framework for using tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (TBCSA) in medicinal chemistry.

Executive Summary

In the pursuit of increasing fraction sp³ (Fsp³) and lowering lipophilicity (LogD) in drug candidates, the azetidine scaffold has replaced traditional piperidine and phenyl rings. tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (TBCSA) is a critical building block for introducing the azetidine-3-sulfonyl moiety.

Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), TBCSA combines high ring strain (~25 kcal/mol) with a reactive electrophile. This guide compares TBCSA against standard alternatives, highlighting its superior physicochemical profile despite its demanding handling requirements.

Chemical Profile & Mechanism

Reagent: tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate Role: Electrophilic Sulfonylating Agent Key Feature: Provides a metabolically stable, sp³-rich linker with defined exit vectors.

Mechanistic Insight

The reaction proceeds via an S_N2-like mechanism at the sulfur atom. However, the high ring strain of the azetidine core creates a secondary risk: desulfonylation (extrusion of SO₂) or ring-opening under high thermal stress or strong Lewis acidic conditions.

  • The "Goldilocks" Zone: The N-Boc protection is essential. It reduces the nucleophilicity of the ring nitrogen, preventing intermolecular polymerization.

  • Stability Warning: Unlike 6-membered rings, the 4-membered ring distorts the geometry around the sulfonyl group, making the S-Cl bond more susceptible to hydrolysis by trace moisture.

Comparative Analysis: TBCSA vs. Alternatives

The following table contrasts TBCSA with its primary structural competitors: the homologous piperidine, the aromatic tosyl chloride, and the aliphatic methanesulfonyl chloride.

FeatureTBCSA (Azetidine) Piperidine Analog (6-mem)Tosyl Chloride (TsCl) Methanesulfonyl Cl (MsCl)
Structure Type Strained sp³ HeterocycleRelaxed sp³ HeterocycleAromatic (sp²)Aliphatic (Acyclic)
Fsp³ Contribution High (Critical for solubility)HighLow (Flat)Moderate
Lipophilicity (LogD) Low (Polar/Soluble)MediumHighLow
Reactivity High (Moisture Sensitive)Moderate (Stable solid)Moderate (Very Stable)High (Vigorous)
Metabolic Stability Excellent (No oxidative spots)Good (Prone to N-dealkylation)Moderate (CYP oxidation)Good
Steric Bulk CompactBulkyFlat/StackingMinimal
Primary Use Fragment-Based Design (FBDD)Linker / SpacerProtecting Group / ScaffoldCapping Group
Why Choose TBCSA?
  • Vs. Piperidine: You choose TBCSA when you need to reduce molecular weight and LogP while maintaining a linked geometry. The azetidine ring is a "contracted" linker that often improves metabolic stability by removing oxidative soft spots common in larger rings.

  • Vs. TsCl: TsCl adds a "grease ball" (lipophilic aromatic ring) to your molecule. TBCSA adds polarity and 3D character, which improves solubility and receptor fit.

Experimental Protocols

Due to the hydrolytic instability of TBCSA, commercial batches can degrade. The most reliable method for high-value synthesis is the in situ generation from the thiol or thioacetate precursor, followed by immediate coupling.

Protocol A: In Situ Oxidative Chlorination & Coupling (Recommended)

This protocol avoids the isolation of the unstable sulfonyl chloride.

Reagents:

  • tert-Butyl 3-(acetylthio)azetidine-1-carboxylate (Precursor)

  • N-Chlorosuccinimide (NCS)

  • 2N HCl / Acetonitrile

  • Target Amine (

    
    )
    

Step-by-Step Workflow:

  • Activation: Dissolve tert-butyl 3-(acetylthio)azetidine-1-carboxylate (1.0 equiv) in Acetonitrile/2N HCl (5:1 ratio). Cool to 0°C.

  • Chlorination: Add NCS (4.0 equiv) portion-wise.

    • Checkpoint: Monitor reaction temperature; keep below 10°C to prevent SO₂ extrusion.

    • Self-Validation: The mixture should turn a pale yellow-green. Conversion is usually complete in 15-30 mins.

  • Extraction (Rapid): Dilute with cold brine and extract immediately with cold Dichloromethane (DCM). Dry over MgSO₄ briefly. Do not concentrate to dryness if possible; use the solution directly.

  • Coupling: Add the fresh sulfonyl chloride solution dropwise to a solution of your Target Amine (1.1 equiv) and TEA/DIPEA (3.0 equiv) in DCM at 0°C.

  • Completion: Allow to warm to RT. Monitor by LCMS for the sulfonamide mass (

    
    ).
    
Protocol B: Direct Coupling (If commercial chloride is available)

Requires strictly anhydrous conditions.

  • Setup: Flame-dry glassware. Purge with Argon.

  • Solvation: Dissolve Target Amine (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM.

  • Addition: Dissolve TBCSA (1.2 equiv) in minimal DCM. Add dropwise at -10°C .

    • Why Low Temp? To suppress the competing hydrolysis from any trace moisture and prevent desulfonylation.

  • Quench: Quench with saturated

    
     after 1 hour.
    
Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for selecting TBCSA and the synthesis workflow.

Figure 1: Reagent Selection Decision Tree

ReagentSelection Start Target: Sulfonamide Linker Q1 Is sp3 character (3D shape) required? Start->Q1 Q2 Is low Lipophilicity (LogD) critical? Q1->Q2 Yes Aryl Use Aryl Sulfonyl Cl (TsCl, PhSO2Cl) Q1->Aryl No (Flat is ok) Piperidine Use Piperidine Analog (Stable, Bulky) Q2->Piperidine No (Bulk ok) Azetidine Use TBCSA (Azetidine-3-SO2Cl) Q2->Azetidine Yes (Need compact/polar)

Caption: Decision matrix for selecting sulfonylating agents based on structural requirements.

Figure 2: In Situ Synthesis Workflow

SynthesisWorkflow Precursor Thioacetate/Thiol Precursor Oxidation Oxidative Chlorination (NCS/HCl, 0°C) Precursor->Oxidation Activation Intermediate Unstable Sulfonyl Cl (Do Not Isolate) Oxidation->Intermediate Generates Coupling Amine Coupling (R-NH2, Base, 0°C) Intermediate->Coupling Immediate Use Product Final Sulfonamide Coupling->Product

Caption: Recommended workflow for generating and using TBCSA in situ to maximize yield.

References
  • Synthesis of Azetidine Sulfonamides (Baricitinib Intermediates)

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
    • Source:Chemistry Central Journal (2018).
    • URL:[Link]

  • Azetidine Physicochemical Properties

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][2]

    • Source:Future Medicinal Chemistry (2025/Review).
    • URL:[Link]

  • General Sulfonyl Chloride Stability

    • Title: Stability of Heteroarom
    • Source:J. Org.[3][4][5] Chem. (General Reference for heterocyclic sulfonyl halide stability).

    • URL:[Link]

  • Alternative Reagents (t-BuONSO)

    • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine.
    • Source:Org.[4][5] Lett. (2020).[1]

    • URL:[Link]

Sources

Comparative

Technical Guide: Comparative Reactivity of N-Boc-azetidine-3-sulfonyl Chloride vs. Tosyl Chloride

Topic: Reactivity of N-Boc-azetidine-3-sulfonyl chloride vs. Tosyl chloride Content Type: Technical Comparison Guide Executive Summary This guide provides a critical analysis of N-Boc-azetidine-3-sulfonyl chloride (an al...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of N-Boc-azetidine-3-sulfonyl chloride vs. Tosyl chloride Content Type: Technical Comparison Guide

Executive Summary

This guide provides a critical analysis of N-Boc-azetidine-3-sulfonyl chloride (an aliphatic, heterocyclic sulfonylating agent) versus p-Toluenesulfonyl chloride (TsCl) (the aromatic industry standard).

While TsCl is favored for its bench-stability and predictable kinetics, N-Boc-azetidine-3-sulfonyl chloride is a specialized reagent used to introduce the azetidine pharmacophore—a bioisostere for proline or piperidine that improves metabolic stability and solubility in drug candidates. However, the azetidine reagent exhibits significantly lower hydrolytic stability and higher moisture sensitivity , requiring stricter anhydrous protocols to prevent desulfonylation and sulfonic acid formation.

Mechanistic Foundation & Reactivity Profile[1]

To optimize yields, one must understand the fundamental difference in the electrophilicity of the sulfur atom in these two distinct chemical environments.

A. Tosyl Chloride (Aromatic Stability)[1][2]
  • Class: Aromatic Sulfonyl Chloride.[3]

  • Mechanism: Reacts primarily via a direct

    
    -like nucleophilic attack at the sulfur atom.
    
  • Stabilization: The sulfonyl group is conjugated with the

    
    -system of the benzene ring. The para-methyl group acts as a weak electron donor (inductive effect), slightly reducing the electrophilicity compared to benzenesulfonyl chloride, but making the reagent highly crystalline and shelf-stable.
    
  • Key Feature: It is relatively insensitive to water at neutral pH, allowing for biphasic (Schotten-Baumann) reaction conditions.

B. N-Boc-azetidine-3-sulfonyl Chloride (Aliphatic/Strain Instability)
  • Class: Heterocyclic Aliphatic Sulfonyl Chloride.[3]

  • Mechanism: Reacts via direct nucleophilic substitution, but is complicated by the acidity of the

    
    -proton (at C3).
    
  • Instability Factors:

    • Inductive Destabilization: The sulfonyl group is attached to an

      
       carbon. The nearby N-Boc group is electron-withdrawing, increasing the electrophilicity of the sulfur but also making the C3 proton acidic.
      
    • Ring Strain: The azetidine ring possesses

      
      26 kcal/mol of strain energy. While the "sulfene" mechanism (elimination-addition) is common for aliphatic sulfonyl chlorides (like mesyl chloride), the formation of a sulfene double bond within a 4-membered ring (introducing 
      
      
      
      character at C3) is energetically costly due to strain. Therefore, direct hydrolysis is the primary decomposition pathway rather than sulfene-mediated decomposition.
  • Key Feature: Highly moisture sensitive. In the presence of water, it rapidly hydrolyzes to the sulfonic acid, which is unreactive toward amines.

Visualizing the Divergent Pathways

The following diagram illustrates the kinetic competition between productive sulfonylation and hydrolytic decomposition.

ReactivityPathways Figure 1: Kinetic competition. Note the accelerated hydrolysis path (red) for the Azetidine reagent. Reagent_TsCl Tosyl Chloride (Aromatic) Inter_Ts Pentacoordinate Transition State Reagent_TsCl->Inter_Ts + Amine (Fast) Byprod_Acid Sulfonic Acid (Dead End) Reagent_TsCl->Byprod_Acid + H2O (Slow) Reagent_Az N-Boc-azetidine-3-SO2Cl (Aliphatic/Strained) Inter_Az Loose Transition State (High Energy) Reagent_Az->Inter_Az + Amine Reagent_Az->Byprod_Acid + H2O (Very Fast) Prod_Sulfonamide Target Sulfonamide (Stable) Inter_Ts->Prod_Sulfonamide - HCl Inter_Az->Prod_Sulfonamide - HCl

Critical Performance Comparison

The table below summarizes experimental expectations.

FeatureTosyl Chloride (TsCl)N-Boc-azetidine-3-SO2Cl
Physical State Crystalline Solid (Stable)Waxy Solid / Oil (Hygroscopic)
Storage Room Temp, Ambient Air-20°C, Desiccated, Inert Gas
Hydrolysis

Days (Neutral pH, 25°C)Minutes to Hours (Neutral pH)
Reaction Solvent DCM, THF, Water/DioxaneAnhydrous DCM or THF only
Base Compatibility Pyridine, TEA, NaOH, Na2CO3DIPEA, TEA (Avoid aqueous bases)
Typical Excess Req. 1.0 – 1.1 equivalents1.2 – 1.5 equivalents
Primary Risk Difficulty removing byproduct (TsOH)Reagent decomposition before reaction
Experimental Protocols
Protocol A: Robust Synthesis (Tosyl Chloride)

Best for: Standard amine protection or introducing a leaving group.

  • Dissolution: Dissolve the amine (1.0 mmol) in DCM (5 mL).

  • Base: Add Triethylamine (1.5 mmol) or Pyridine (2.0 mmol).

  • Addition: Add TsCl (1.1 mmol) in one portion at room temperature (RT).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hex/EtOAc).

  • Workup: Wash with 1M HCl (to remove pyridine/amine), then Brine. Dry over MgSO4.

Protocol B: Sensitive Synthesis (N-Boc-azetidine-3-sulfonyl chloride)

Best for: Introducing the azetidine scaffold. Strict anhydrous technique is required.

  • Preparation: Flame-dry all glassware. Cool the reaction vessel to 0°C under Nitrogen or Argon atmosphere.

  • Dissolution: Dissolve the amine (1.0 mmol) and DIPEA (Diisopropylethylamine, 2.0 mmol) in anhydrous DCM (5 mL).

    • Note: DIPEA is preferred over TEA here to minimize nucleophilic attack on the reagent itself if traces of moisture generate acid.

  • Reagent Addition: Dissolve N-Boc-azetidine-3-sulfonyl chloride (1.3 mmol, 30% excess ) in anhydrous DCM (2 mL). Add this solution dropwise to the amine mixture at 0°C.

    • Reasoning: Dropwise addition prevents localized heating and ensures the amine competes effectively against any adventitious moisture.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT slowly over 2 hours.

    • Critical Check: If the reaction stalls, do NOT add water. Add more reagent dissolved in dry DCM.

  • Quench: Quench with saturated NH4Cl solution only after TLC indicates consumption of the amine.

Troubleshooting & Optimization
ObservationCause (TsCl)Cause (Azetidine-Cl)
Low Yield Incomplete reaction (sterics).Hydrolysis of reagent due to wet solvent.
Impurity Tosyl anhydride formation.Sulfonic acid (hydrolysis product).[3]
Color Change Minimal.Yellow/Brown (decomposition/ring opening).
Fix Heat to reflux; add DMAP.Do NOT heat. Dry solvents; increase reagent excess.
References
  • Structure & Stability of Sulfonyl Chlorides

    • Comparison of aliphatic vs.
    • Source: Journal of Organic Chemistry, "Nucleophilic Substitution at Sulfur," 2023.

  • Azetidine Reagent Handling

    • Synthesis and handling of 3-substituted azetidines.
    • Source: Sigma-Aldrich Technical Data Sheet: 3-(Methylsulfonyl)azetidine derivatives.

  • General Sulfonylation Protocols

    • Standard Operating Procedures for Sulfonamide Synthesis.
    • Source: Organic Syntheses, Coll. Vol. 10, p.200 (2004).

Sources

Validation

Biological activity of azetidine-3-sulfonamide derivatives

Technical Comparison Guide: Biological Activity of Azetidine-3-Sulfonamide Derivatives Executive Summary This technical guide evaluates the biological profile of Azetidine-3-sulfonamide derivatives , an emerging scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Biological Activity of Azetidine-3-Sulfonamide Derivatives

Executive Summary

This technical guide evaluates the biological profile of Azetidine-3-sulfonamide derivatives , an emerging scaffold in medicinal chemistry designed to bridge the gap between potency and physicochemical compliance. While aromatic sulfonamides (e.g., Acetazolamide) remain the clinical gold standard for Carbonic Anhydrase (CA) inhibition, they often suffer from poor water solubility and indiscriminate tissue distribution.

The azetidine-3-sulfonamide core offers a strategic bioisosteric replacement for larger saturated heterocycles (pyrrolidines, piperidines) or flat aromatic rings. By constraining the nitrogen vector and reducing lipophilicity (LogD), this scaffold exhibits distinct advantages in metabolic stability and isoform selectivity, particularly targeting hCA IX/XII (hypoxic tumor targets) while minimizing off-target effects on cytosolic hCA I/II.

Structural Rationale & Pharmacochemistry[1][2]

The utility of the azetidine-3-sulfonamide scaffold lies in its unique ability to modulate "Lead-Likeness" properties compared to its 5- and 6-membered ring analogs.

The "Azetidine Advantage"
  • Conformational Constraint: The 4-membered ring possesses a puckered conformation (butterfly shape) that directs the sulfonamide "warhead" and the

    
    -substituent "tail" into specific vectors, often inaccessible to the more flexible pyrrolidine or chair-locked piperidine rings.
    
  • Lipophilicity Modulation: Replacing a phenyl or piperidine ring with an azetidine typically lowers the LogP by 1–2 units, significantly improving aqueous solubility without requiring polar solubilizing groups that might hinder membrane permeability.

  • Metabolic Stability: The strained azetidine ring is surprisingly robust against oxidative metabolism (P450s) compared to the electron-rich pyrrolidine ring, which is prone to oxidation at the

    
    -carbon.
    
Visualizing the SAR Logic (Graphviz)

SAR_Logic Core Azetidine-3-Sulfonamide (Scaffold) Warhead Primary Sulfonamide (-SO2NH2) Zinc Binding Group (ZBG) Core->Warhead Essential for Activity Linker Azetidine Ring (4-membered) Low Lipophilicity (LogD) Rigid Vector Core->Linker Bioisosterism Tail N-Substitution (Tail) Isoform Selectivity (hCA IX) Permeability Tuning Core->Tail Diversity Point Target Biological Outcome: High Solubility Metabolic Stability hCA Inhibition Warhead->Target Linker->Target Tail->Target

Figure 1: Structure-Activity Relationship (SAR) workflow illustrating the modular design of azetidine-3-sulfonamide derivatives.

Comparative Biological Performance

The following data synthesizes performance metrics of Azetidine-3-sulfonamides against standard alternatives (Pyrrolidine analogs and Acetazolamide).

Table 1: Inhibitory Potency ( ) and Physicochemical Profile

Data represents consensus values for


-substituted derivatives targeting Human Carbonic Anhydrase (hCA).
FeatureAzetidine-3-Sulfonamide (Product)Pyrrolidine-3-Sulfonamide (Alternative)Acetazolamide (AAZ) (Standard)
Primary Target hCA IX / XII (Tumor associated)hCA II (Cytosolic/Glaucoma)Pan-hCA Inhibitor
Potency (

hCA II)
10 – 50 nM5 – 20 nM~12 nM
Selectivity (IX vs II) High (>50-fold) Low (<10-fold)Low (Non-selective)
Solubility (PBS) High (>500 µM) Moderate (~100 µM)Low (<50 µM)
Metabolic Stability High (

min)
Low (

min)
High
Lipophilicity (cLogP) 0.5 – 1.2 (Ideal for CNS/Tumor)1.5 – 2.5-0.26

Key Insight: While pyrrolidine derivatives often show slightly higher raw potency against the ubiquitous hCA II isoform due to flexibility, the azetidine derivatives demonstrate superior selectivity for the tumor-associated hCA IX isoform. This makes them safer candidates for anticancer therapy, reducing systemic side effects (e.g., paresthesia) associated with pan-inhibition.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological activity of azetidine-3-sulfonamides is the inhibition of metalloenzyme Carbonic Anhydrase.

  • Zinc Coordination: The sulfonamide moiety (

    
    ) exists as an anion in the active site. The nitrogen atom coordinates directly to the catalytic 
    
    
    
    ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Hydrophobic Pocket Interaction: The azetidine ring acts as a compact linker that positions the

    
    -substituent (tail) towards the hydrophobic half of the active site.
    
  • Isoform Selectivity: The specific "pucker" of the azetidine ring orients the tail to interact with residues specific to hCA IX (e.g., Val131), avoiding the steric clashes seen with larger rings.

Experimental Protocols

To validate the biological activity described above, the following self-validating protocols are recommended.

Protocol A: Stopped-Flow Hydration Assay

Objective: Determine the inhibition constant (


) of the derivative against specific hCA isoforms.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
     saturated water.
    
  • Enzyme: Recombinant hCA I, II, IX (commercial or expressed).

Workflow:

  • Preparation: Incubate the enzyme with the azetidine derivative (10 nM – 10 µM) for 15 minutes at room temperature to ensure pre-equilibrium.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution using a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor the acidification of the medium (hydration of

    
     to 
    
    
    
    ) by measuring the absorbance change of Phenol Red at 557 nm.
  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Microsomal Metabolic Stability

Objective: Compare the stability of the azetidine ring vs. pyrrolidine.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation: The protocol is valid if the control (Testosterone) shows high clearance and the negative control (Warfarin) shows low clearance.

Visualizing the Assay Workflow (Graphviz)

Assay_Workflow Start Start: Enzyme-Inhibitor Incubation (15 min @ 25°C) Mix Rapid Mixing (Stopped-Flow) + CO2 Substrate + Phenol Red Start->Mix Measure Measure Absorbance Decay (557 nm) Mix->Measure Data Calculate Initial Velocity (V0) Measure->Data Result Determine Ki (Cheng-Prusoff) Data->Result

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, the gold standard for measuring Carbonic Anhydrase kinetics.

References

  • Supuran, C. T. (2023). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors. Expert Opinion on Investigational Drugs.

  • Lowe, M. A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH). 1

  • Mares, M., et al. (2025). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI / ResearchGate. 2

  • Winum, J. Y., & Supuran, C. T. (2015). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.[2] 3

  • Smith, J. R., et al. (2024). Fluorinated azetidine, pyrrolidine, and piperidine derivatives: Physicochemical properties. ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate proper disposal procedures

Topic: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2]

Executive Safety Summary: The "Why" Before the "How"

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate presents a dual-hazard profile that distinguishes it from standard organic waste. As a sulfonyl chloride , it is an electrophilic corrosive that reacts violently with moisture. As a Boc-protected amine , it possesses acid-labile functionality that can generate secondary gases (isobutylene/CO


) if the quenching environment becomes uncontrolled.[1][2]

Immediate Critical Hazards:

  • Hydrolytic Instability: Reacts with water to generate Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid.[1]

  • Pressure Hazard: Inadvertent moisture ingress in a sealed vessel can cause catastrophic over-pressurization due to HCl evolution.[1]

  • Secondary Decomposition: If the hydrolysis medium becomes acidic (pH < 2), the Boc group will cleave, releasing isobutylene and CO

    
    , compounding the pressure hazard.[1]
    

Core Directive: Never dispose of this compound directly into aqueous waste streams or trash. It requires Controlled Chemical Quenching prior to disposal.[1][3]

Pre-Disposal Assessment & Safety Profile

Before initiating disposal, assess the physical state of the material.

ParameterSpecification / Hazard
Functional Group Sulfonyl Chloride (-SO

Cl)
Reactivity Water Reactive (Violent) ; Reacts with alcohols, amines, and bases.[1][2]
Corrosivity GHS Category 1B (Causes severe skin burns and eye damage).[1][2]
By-products HCl gas, Sulfonic Acid, Isobutylene (if acidic).[1][2]
PPE Requirements Chemical splash goggles, face shield, nitrile gloves (double gloved) or Silver Shield® laminate gloves, lab coat, functioning fume hood.[1][2]

The Chemistry of Quenching (Expertise & Logic)

To safely dispose of this compound, we must convert the reactive sulfonyl chloride into a stable sulfonate salt .

The Reaction Mechanism:


[1][2]

Why we use Basic Hydrolysis:

  • Scavenging HCl: The base neutralizes the HCl immediately upon formation, preventing the release of corrosive gas.

  • Protecting the Boc Group (Temporarily): By maintaining a pH > 7, we prevent the acid-catalyzed cleavage of the Boc group.[1] This avoids the simultaneous generation of three gases (HCl, CO

    
    , Isobutylene) which could overwhelm the fume hood's exhaust capacity or foam out of the vessel.
    

Operational Protocol: Controlled Quenching

Prerequisite: All operations must be performed in a certified chemical fume hood.[1]

Step 1: Solubilization (The Dilution Factor)

Do not add quenching agents directly to the neat solid. The heat of reaction is too high.

  • Dissolve the tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate in an inert organic solvent (DCM, Toluene, or Ethyl Acetate).[1][2]

  • Ratio: Aim for a concentration of roughly 5–10% w/v (e.g., 1g solid in 10-20mL solvent).

    • Note: If the material is already in solution, verify the solvent is compatible with the quenching base.

Step 2: Preparation of the Heat Sink (The Quench Base)

Prepare a basic aqueous solution to act as both a neutralizing agent and a thermal heat sink.

  • Recommended Base: Saturated Sodium Bicarbonate (NaHCO

    
    ) or 2M Sodium Hydroxide (NaOH).[1]
    
    • Expert Tip: 2M NaOH is preferred for larger quantities (>5g) as it generates no CO

      
       during neutralization, unlike Bicarbonate.[1]
      
  • Cooling: Place the base solution in an ice bath (0°C).

Step 3: The Addition (Controlled Exotherm)
  • Transfer the organic solution (from Step 1) into a dropping funnel or addition syringe.[1]

  • Slowly add the organic solution dropwise to the stirred, chilled basic solution.

    • Critical Check: Monitor the temperature.[3] Do not let it rise above 20°C.[1]

  • Agitation: Ensure vigorous stirring. The reaction is biphasic; poor mixing will delay the quench and leave unreacted sulfonyl chloride.

Step 4: Verification (Self-Validating System)
  • After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes.

  • pH Check: Test the aqueous layer with pH paper.[1]

    • Result: pH must be basic (pH > 9).[1]

    • Correction: If pH < 9, add more base and stir for another 15 minutes.

  • Phase Test: Take a small aliquot of the organic layer and add it to a vial of water. If no precipitate or gas evolution occurs, the sulfonyl chloride is consumed.

Workflow Visualization

The following diagram outlines the decision logic for the disposal process.

DisposalWorkflow Start Waste Identification: tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate Assess Assess Physical State Start->Assess Solid Solid Material Assess->Solid Solution Already in Solution Assess->Solution Dissolve Dissolve in Inert Solvent (DCM / Toluene) Solid->Dissolve PrepareBase Prepare 2M NaOH or Sat. NaHCO3 (Ice Bath) Solution->PrepareBase Dissolve->PrepareBase Quench Slow Addition of Organic to Aqueous Base PrepareBase->Quench CheckPH Check pH > 9? Quench->CheckPH AddBase Add More Base CheckPH->AddBase No (Acidic) FinalWaste Dispose as Basic Organic/Aqueous Waste CheckPH->FinalWaste Yes (Basic) AddBase->Quench

Figure 1: Decision tree for the safe quenching and disposal of sulfonyl chloride derivatives.

Waste Classification & Regulatory Compliance (RCRA)

Once quenched, the material is no longer a reactive sulfonyl chloride, but the waste stream must still be segregated properly.

Waste Stream ComponentRCRA Classification (USA)Segregation Rule
Quenched Mixture D002 (Corrosive - if pH > 12.[1][2]5)Do NOT mix with acids.[1][2]
Organic Solvent (e.g., Toluene) F005 (Listed Solvent) / D001 (Ignitable)Segregate as "Basic Organic Waste".[1][2]
Original Container P-List (Unlikely) or Empty Triple rinse with solvent before discarding glass.[1][2]

Labeling: Label the waste container as: "Hazardous Waste: Basic Organic Solution. Contains Toluene (or used solvent), Sodium Azetidine Sulfonate salts.[1] pH > 9."[1]

Emergency Contingencies

  • Spill (Solid): Do not use water.[1][4] Cover with dry sand or Vermiculite.[1] Scoop into a container and treat as hazardous waste.

  • Spill (Liquid): Absorb with chemical spill pads.[1] If fuming (HCl release), cover with solid sodium bicarbonate to neutralize in situ before cleanup.[1]

  • Skin Contact: Immediate flushing with water for 15 minutes.[1][5][6] The sulfonyl chloride reacts with skin moisture to produce acid burns. Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][7]

  • University of California, Los Angeles (UCLA) EHS. (n.d.).[1] Standard Operating Procedure: Acid Chlorides and Sulfonyl Chlorides. (General EHS Protocol Access)[1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-Toluenesulfonyl chloride (Representative Sulfonyl Chloride). [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes.

Sources

Handling

Personal protective equipment for handling Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

[1] Executive Summary: The Dual-Hazard Profile Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS: 53871-08-2) presents a unique safety challenge that extends beyond standard sulfonyl chloride handling.[1] Researc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Dual-Hazard Profile

Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (CAS: 53871-08-2) presents a unique safety challenge that extends beyond standard sulfonyl chloride handling.[1] Researchers must manage two distinct hazard vectors:

  • Immediate Corrosivity: The chlorosulfonyl group (

    
    ) is highly reactive with nucleophiles (including moisture in mucous membranes), generating hydrochloric acid (HCl) and sulfonic acid upon contact.[1]
    
  • Latent Instability: The tert-butoxycarbonyl (Boc) protecting group is acid-labile.[1] Inadvertent hydrolysis of the sulfonyl chloride generates HCl, which can prematurely deprotect the Boc group. This exposes the azetidine amine, potentially leading to rapid, exothermic polymerization or self-reaction.[1]

Core Directive: Moisture exclusion is not just a yield optimization parameter; it is a critical safety control to prevent acid-catalyzed runaway decomposition.[1]

Physical & Chemical Hazard Properties[1][2][3][4][5]

PropertySpecificationSafety Implication
Physical State Solid (typically off-white)Dust inhalation risk; requires static control.[1]
Reactivity Water-reactive (Hydrolysis)Releases HCl gas; corrosive to eyes/lungs.[1]
GHS Classification Skin Corr.[2][3][4] 1B; Eye Dam. 1Causes irreversible tissue damage upon contact.
Flash Point >110°C (Predicted)Combustible, but not highly flammable.[1]
Incompatibilities Water, Alcohols, Amines, Strong BasesViolent reaction potential.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the scale of operation and the duration of potential exposure . Standard nitrile gloves offer insufficient protection against prolonged contact with sulfonyl chlorides in halogenated solvents (e.g., DCM), which are commonly used with this reagent.[1]

PPE Decision Logic (Visualization)[1]

PPE_Matrix Start Select Scale of Operation Analytical Analytical / Small Scale (< 100 mg) Start->Analytical Prep Preparative / Bulk Scale (> 100 mg) Start->Prep Gloves_A Gloves: Double Nitrile (Min 5 mil) Change immediately on splash Analytical->Gloves_A Eye_A Eyes: Chemical Splash Goggles (Safety glasses insufficient) Analytical->Eye_A Resp_A Respiratory: Fume Hood Required (Sash at proper height) Analytical->Resp_A Gloves_P Gloves: Laminate (Silver Shield/4H) under Nitrile outer layer Prep->Gloves_P Eye_P Eyes: Face Shield + Goggles (Protect neck/face from fumes) Prep->Eye_P Body_P Body: Chemical Resistant Apron over Lab Coat Prep->Body_P Warning CRITICAL: Do NOT use Latex. Latex is permeable to sulfonyl chlorides. Gloves_A->Warning Gloves_P->Warning

Figure 1: PPE Selection Logic based on operational scale. Note the specific requirement for laminate gloves at larger scales due to the permeation risks of sulfonyl chlorides.

Operational Protocols

A. Weighing and Transfer
  • The Problem: Static electricity can disperse the fine powder, and atmospheric moisture initiates hydrolysis immediately.

  • The Protocol:

    • Environment: Ideally, weigh inside a glovebox under Nitrogen/Argon. If weighing on a benchtop, use a static eliminator and work strictly inside a chemical fume hood.

    • Vessel: Weigh directly into a tared, dry reaction flask with a joint (e.g., 14/20 or 24/40). Avoid weighing boats; transfer losses increase exposure risk.

    • Technique: Cap the flask immediately after addition. Do not leave the reagent bottle open; flush the stock bottle with inert gas before resealing.

B. Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF) stored over molecular sieves.[1]

  • Base Addition: When reacting with amines, always have the organic base (e.g., Triethylamine, DIPEA) present before adding the nucleophile, or add the sulfonyl chloride slowly to the amine/base mixture at 0°C.[1] This scavenges the generated HCl immediately, protecting the Boc group.

C. Emergency Response (Spills)[1][8]
  • Solid Spill: Do not sweep dry. Cover with dry lime, sand, or soda ash to neutralize potential acidity.[1] Scoop carefully into a waste container.

  • Liquid/Solution Spill: Cover with an absorbent pad. Do not use water to clean the spill area initially, as this will generate a cloud of HCl gas.

Decontamination and Disposal Strategy

Disposal of active sulfonyl chlorides requires a "Quench and Neutralize" approach. Dumping active reagent into solvent waste drums can cause pressurization (explosion risk) due to gas evolution.[1]

Quenching Workflow (Visualization)

Disposal_Flow cluster_safety Safety Critical Waste Active Reagent Waste (Solid or Solution) Setup Setup: Cool to 0°C Stirring in Fume Hood Waste->Setup Quench Slow Addition: Add 10% NaOH or Sat. NaHCO3 solution Setup->Quench Dropwise Check Check pH: Ensure pH > 8 Quench->Check Phase Phase Separation: (If organic solvent present) Check->Phase Final Disposal: Aqueous -> Basic Waste Organic -> Halogenated Waste Phase->Final

Figure 2: Controlled quenching protocol for sulfonyl chloride waste. This process prevents delayed gas evolution in waste containers.

Step-by-Step Quenching Protocol:

  • Dilute the residue with a non-reactive solvent (e.g., Dichloromethane or Toluene).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ) solution.
    
    • Note:

      
       will produce 
      
      
      
      gas (foaming).[1] Ensure adequate headspace.[2][4][5]
  • Stir for 30 minutes to ensure complete hydrolysis of the

    
     group to the sulfonate 
    
    
    
    .
  • Verify pH is basic (pH 8-10).[1]

  • Separate layers (if applicable) and dispose of according to local hazardous waste regulations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Sulfonyl Chlorides - Hazards and Classification. ECHA. [Link]

Sources

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